molecular formula C20H24N2O3 B10779014 Quinidine N-oxide

Quinidine N-oxide

货号: B10779014
分子量: 340.4 g/mol
InChI 键: WVDIZKMXQMCCAA-LJFXZZIJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Quinidine N-oxide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C20H24N2O3

分子量

340.4 g/mol

IUPAC 名称

(S)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20-,22?/m0/s1

InChI 键

WVDIZKMXQMCCAA-LJFXZZIJSA-N

手性 SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O

规范 SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O

产品来源

United States

Foundational & Exploratory

Quinidine N-oxide: An In-depth Technical Guide to a Primary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956), a class Ia antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. Its clinical efficacy is intrinsically linked to its metabolic fate within the body. While several metabolites of quinidine have been identified, quinidine N-oxide emerges as a significant product of its biotransformation. This technical guide provides a comprehensive overview of this compound, focusing on its formation, pharmacokinetics, and the analytical methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Quinidine Metabolism: The Role of CYP3A4 in N-oxide Formation

Quinidine undergoes extensive hepatic metabolism, with cytochrome P450 3A4 (CYP3A4) playing a pivotal role in its biotransformation. One of the key metabolic pathways is the N-oxidation of the quinuclidine (B89598) nitrogen, leading to the formation of this compound. In vitro studies utilizing human liver microsomes have definitively established CYP3A4 as the primary enzyme responsible for this reaction.

Metabolic Pathway of Quinidine

The metabolic conversion of quinidine to its N-oxide is a critical step in its clearance from the body. Understanding this pathway is essential for predicting drug-drug interactions and inter-individual variability in patient response.

Quinidine_Metabolism Quinidine Quinidine Quinidine_N_oxide This compound Quinidine->Quinidine_N_oxide CYP3A4 Other_Metabolites Other Metabolites (e.g., 3-hydroxyquinidine) Quinidine->Other_Metabolites CYP3A4, other CYPs

Figure 1: Metabolic pathway of quinidine to this compound.

Quantitative Analysis of this compound

The quantification of this compound is crucial for pharmacokinetic and metabolic studies. Various analytical techniques have been employed, with High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) being the gold standard for its sensitive and specific detection in biological matrices.

Pharmacokinetic Parameters of this compound in Humans

Studies in healthy volunteers have elucidated the pharmacokinetic profile of this compound following the administration of quinidine.[1]

ParameterValue (Mean ± SD)Route of AdministrationReference
Plasma Concentration (after 7h constant IV infusion of quinidine) 0.28 ± 0.03 mg/LIntravenousRakhit et al., 1984[1]
Plasma Trough Level (after 12 oral doses of quinidine sulfate) 0.40 ± 0.13 mg/LOralRakhit et al., 1984[1]
Formation Rate Constant (kmf) 0.00012 ± 0.00003 min-1IntravenousRakhit et al., 1984[1]
Volume of Distribution (Vm) 0.068 ± 0.020 L/kgIntravenousRakhit et al., 1984[1]
Elimination Rate Constant (kmu) 0.0063 ± 0.0008 min-1IntravenousRakhit et al., 1984[1]
Elimination Half-life 2.5 ± 0.28 hoursOralHa et al., 1987
Renal Clearance 1.3 ± 0.3 L/hrOralHa et al., 1987
Urinary Excretion (% of dose) 13.9 ± 3.7% (unchanged)OralHa et al., 1987
In Vitro Enzyme Kinetics of this compound Formation

In vitro studies using human liver microsomes have provided valuable insights into the enzyme kinetics of quinidine N-oxidation, primarily mediated by CYP3A4.

ParameterValue (Mean)Enzyme SourceReference
Vmax (low affinity) 15.9 nmol/mg/hHuman Liver MicrosomesNielsen et al., 1999
Km (low affinity) 76.1 µMHuman Liver MicrosomesNielsen et al., 1999

Experimental Protocols

In Vitro Metabolism of Quinidine in Human Liver Microsomes

This protocol is adapted from the methodology described by Nielsen et al. (1999) for studying the in vitro metabolism of quinidine.

Objective: To determine the kinetic parameters (Vmax and Km) of this compound formation in human liver microsomes.

Materials:

  • Human liver microsomes

  • Quinidine standard

  • This compound standard

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV or MS/MS detector

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer (pH 7.4) containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein) and varying concentrations of quinidine (e.g., 1-200 µM).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the formation of this compound using a validated HPLC or HPLC-MS/MS method.

  • Data Analysis: Determine the initial velocity of this compound formation at each substrate concentration. Fit the data to the Michaelis-Menten equation to calculate Vmax and Km.

HPLC-MS/MS Method for the Quantification of this compound in Human Plasma

This protocol is a synthesized methodology based on principles described in various publications for the analysis of quinidine and its metabolites.

Objective: To quantify the concentration of this compound in human plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from the parent drug and other metabolites (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

    • Example transition for this compound (hypothetical, needs to be optimized): m/z 341.2 -> m/z 323.2

  • Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Sample Preparation (Protein Precipitation):

  • Aliquoting: To 100 µL of plasma sample, add an internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the samples for 1 minute.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer: Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the initial mobile phase composition.

  • Injection: Inject the reconstituted sample into the HPLC-MS/MS system.

Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Experimental Workflow for Metabolite Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer HPLC_Separation HPLC Separation Supernatant_Transfer->HPLC_Separation MSMS_Detection MS/MS Detection (MRM) HPLC_Separation->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation (Calibration Curve) Peak_Integration->Concentration_Calculation Final_Result Final_Result Concentration_Calculation->Final_Result Final Result

Figure 2: Experimental workflow for quantifying this compound.

Conclusion

This compound is a primary metabolite of quinidine, formed predominantly by the action of CYP3A4. Its formation and subsequent clearance are important determinants of the overall disposition of quinidine. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with quinidine and its metabolites. The continued investigation into the metabolic pathways of established drugs like quinidine is essential for improving therapeutic outcomes and ensuring patient safety.

References

An In-depth Technical Guide to the Synthesis and Characterization of Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Quinidine (B1679956) N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document details established synthetic protocols, including oxidation with ozone and other oxidizing agents, and presents a thorough analysis of the compound's physicochemical properties. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are discussed to facilitate unambiguous identification. Furthermore, this guide outlines the metabolic pathway of quinidine to Quinidine N-oxide and provides a general experimental workflow for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug metabolism, and pharmacology.

Introduction

Quinidine, a stereoisomer of quinine (B1679958), is a class Ia antiarrhythmic agent historically used in the treatment of cardiac arrhythmias. Its metabolism in humans is extensive, leading to several metabolites, one of which is this compound. The formation of this compound occurs at the quinuclidine (B89598) nitrogen atom and is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. While this compound is generally considered to be pharmacologically inactive compared to its parent compound, its synthesis and characterization are crucial for a complete understanding of quinidine's metabolic fate and for use as an analytical standard in pharmacokinetic and drug metabolism studies.

This guide presents detailed methodologies for the chemical synthesis of this compound, offering an alternative to its isolation from biological matrices. It also provides a comprehensive summary of the analytical techniques used for its characterization, ensuring accurate identification and purity assessment.

Synthesis of this compound

The synthesis of this compound is achieved through the selective oxidation of the more basic quinuclidine nitrogen of quinidine. Several oxidizing agents can be employed for this transformation.

Oxidation with Ozone

Oxidation of quinidine with ozone is a regioselective method that yields this compound.[1] The protocol for the synthesis of the diastereomer, quinine N-oxide, is well-documented and can be adapted for quinidine.[1]

Experimental Protocol:

  • Dissolution: Dissolve quinidine (1.0 eq) in a 95:5 mixture of acetone (B3395972) and water.

  • Cooling: Cool the solution to a temperature between -12°C and 0°C using an ice-salt bath.

  • Ozonolysis: Bubble ozone gas through the cooled solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion of the reaction, purge the solution with nitrogen gas to remove excess ozone.

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure product.[2]

Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a common and effective reagent for the N-oxidation of amines.

Experimental Protocol:

  • Dissolution: Dissolve quinidine (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (B109758) (DCM) or chloroform.[3][4]

  • Addition of m-CPBA: Add a solution of m-CPBA (1.1-1.5 eq) in the same solvent dropwise to the quinidine solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in section 2.1.

Oxidation with Hydrogen Peroxide

Hydrogen peroxide can also be used for the N-oxidation of quinidine, often in the presence of a catalyst.[5][6]

Experimental Protocol:

  • Dissolution: Dissolve quinidine (1.0 eq) in a suitable solvent such as acetic acid.[3]

  • Addition of Hydrogen Peroxide: Add a 30-35% aqueous solution of hydrogen peroxide (excess) to the quinidine solution.

  • Reaction: Heat the reaction mixture and stir for an extended period, monitoring by TLC.

  • Work-up: After the reaction is complete, carefully neutralize the excess acetic acid and hydrogen peroxide.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Dry, concentrate, and purify the product by column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

Table 1: Summary of Spectroscopic Data for this compound

Technique Observed Data (Anticipated)
¹H NMR Chemical shifts of protons adjacent to the N-oxide will be shifted downfield compared to quinidine. Specific data for this compound is not readily available in the literature. Data for the diastereomer, quinine N-oxide, shows characteristic shifts for the quinuclidine and quinoline (B57606) protons.
¹³C NMR Carbons adjacent to the N-oxide will exhibit a downfield shift. Specific data for this compound is not readily available. Data for quinine N-oxide shows distinct signals for all 20 carbons.
Mass Spec (MS) The protonated molecule [M+H]⁺ is expected at m/z 341.4. A characteristic fragmentation is the loss of an oxygen atom ([M+H - 16]⁺) to give a fragment corresponding to the protonated quinidine molecule at m/z 325.4.
Infrared (IR) A characteristic N-O stretching vibration is expected in the region of 950-970 cm⁻¹.

Note: While specific ¹H and ¹³C NMR data for this compound are not available in the cited literature, the data for its diastereomer, quinine N-oxide, provides a close approximation due to their structural similarity.

Chromatographic Data

Table 2: HPLC Parameters for the Analysis of Quinidine and its Metabolites

Parameter Condition
Column C18 reverse-phase
Mobile Phase Acetonitrile and a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer)
Detection UV at a specific wavelength or fluorescence detection
Flow Rate Typically 1.0 mL/min

Note: The retention time of this compound will be different from that of quinidine and other metabolites due to its increased polarity.

Mandatory Visualizations

Metabolic Pathway of Quinidine to this compound

The following diagram illustrates the metabolic conversion of quinidine to this compound, a reaction catalyzed by the cytochrome P450 enzyme system.

Quinidine_Metabolism Quinidine Quinidine Quinidine_N_oxide This compound Quinidine->Quinidine_N_oxide N-oxidation CYP3A4 Cytochrome P450 3A4 (Primary Enzyme) CYP3A4->Quinidine_N_oxide

Caption: Metabolic pathway of quinidine to this compound.

Experimental Workflow for Synthesis and Characterization

This diagram outlines the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start: Quinidine Reaction Oxidation Reaction (e.g., Ozonolysis) Start->Reaction Workup Reaction Work-up & Crude Product Isolation Reaction->Workup Purification Column Chromatography Workup->Purification TLC TLC Analysis Purification->TLC NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC Final_Product Pure this compound TLC->Final_Product NMR->Final_Product MS->Final_Product HPLC->Final_Product

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed and practical resource for the synthesis and characterization of this compound. The outlined protocols, compiled analytical data, and visual workflows are designed to support researchers and professionals in the fields of drug development and metabolism. While a detailed experimental procedure for the synthesis of this compound using ozone has been adapted from its diastereomer, and specific NMR data remains elusive in the current literature, this guide offers a solid foundation for its preparation and identification. Further research to fully elucidate the NMR spectral properties of this compound would be a valuable contribution to the field.

References

Chemical and physical properties of Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956) N-oxide is a primary metabolite of quinidine, a well-known class Ia antiarrhythmic agent and a stereoisomer of the antimalarial drug quinine (B1679958).[1] Formed in the liver through the action of cytochrome P450 enzymes, Quinidine N-oxide is generally considered to be pharmacologically inactive.[2][3][4] This technical guide provides a detailed overview of the chemical and physical properties of this compound, experimental protocols for its synthesis and characterization, and an exploration of its metabolic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, analytical method development, and pharmacological research involving quinidine.

Chemical and Physical Properties

This compound is an off-white solid. Its core chemical and physical properties are summarized in the table below. It is important to note that there are some discrepancies in the reported melting points in the literature, which may be attributable to different experimental conditions or sample purity.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₄N₂O₃[2]
Molecular Weight 340.42 g/mol [2]
CAS Number 70116-00-6[2]
IUPAC Name (1R,2R,4S,5R)-2-[(S)-hydroxy(6-methoxyquinolin-4-yl)methyl]-5-vinyl-1-azabicyclo[2.2.2]octane 1-oxideN/A
Appearance Off-White SolidN/A
Melting Point 145-149 °C or 173-176 °CN/A
Solubility Soluble in DMSO and Methanol[2]
Pharmacological Activity Generally considered inactive[3][4]

Experimental Protocols

Synthesis of this compound

Materials:

Procedure:

  • Dissolve quinidine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in DCM.

  • Slowly add the m-CPBA solution dropwise to the quinidine solution under vigorous stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess m-CPBA.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with saturated NaCl solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate and methanol.

Characterization of this compound

The successful synthesis of this compound should be confirmed through various analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

  • Expected ¹H NMR Spectral Features: The spectrum of this compound is expected to be similar to that of quinidine, with notable downfield shifts for the protons on the quinuclidine (B89598) ring, particularly those alpha to the N-oxide nitrogen.

  • Expected ¹³C NMR Spectral Features: Similar to the proton spectrum, the carbon signals of the quinuclidine ring in the ¹³C NMR spectrum of this compound will exhibit downfield shifts compared to the parent quinidine molecule due to the deshielding effect of the N-oxide group.

2. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): This is a suitable technique for determining the molecular weight of this compound. The protonated molecule [M+H]⁺ would be expected at m/z 341.4.

  • Fragmentation Pattern: A characteristic fragmentation of N-oxides in mass spectrometry is the loss of an oxygen atom ([M+H - 16]⁺).[6][7] Other fragmentation patterns would likely involve the quinuclidine and quinoline (B57606) ring systems.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-oxide functional group, typically in the range of 950-970 cm⁻¹. Other significant peaks would include those for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C=C and C=N stretches of the quinoline ring, and C-O stretches.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Quinidine Quinidine Reaction Reaction at 0°C to RT Quinidine->Reaction mCPBA m-CPBA in DCM mCPBA->Reaction Quench Quench with NaHCO₃ Reaction->Quench Extraction Extraction with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification QN_oxide This compound Purification->QN_oxide NMR NMR (¹H, ¹³C) QN_oxide->NMR MS Mass Spectrometry (ESI) QN_oxide->MS FTIR FTIR Spectroscopy QN_oxide->FTIR

Caption: Experimental workflow for the synthesis and characterization of this compound.

Metabolism and Biological Activity

This compound is a major metabolite of quinidine.[1] The N-oxidation primarily occurs at the nitrogen atom of the quinuclidine ring. This metabolic conversion is catalyzed by cytochrome P450 (CYP) enzymes in the liver, with CYP3A4 being the most active enzyme in its formation, while CYP2C9 and CYP2E1 also contribute to a lesser extent.[2][8]

metabolic_pathway Quinidine Quinidine CYP_enzymes Cytochrome P450 Enzymes (CYP3A4, CYP2C9, CYP2E1) Quinidine->CYP_enzymes Quinidine_N_oxide This compound CYP_enzymes->Quinidine_N_oxide N-oxidation

Caption: Metabolic pathway of Quinidine to this compound.

Pharmacologically, this compound is generally considered to be inactive.[3][4] Studies have shown that it does not possess the significant antiarrhythmic activity of its parent compound, quinidine.[4] However, some research suggests that it may contribute to a minor extent to the electrophysiological effects observed during prolonged quinidine infusion.[9] While it is a weaker inhibitor of the cytochrome P450 enzyme CYP2D6 compared to quinidine, it still exhibits some inhibitory activity.[10]

Applications in Research and Drug Development

The primary application of this compound in research and drug development is its use as a metabolite standard . It is crucial for:

  • Pharmacokinetic studies: To accurately quantify the metabolism of quinidine in vivo and in vitro.

  • Drug-drug interaction studies: To investigate the potential of quinidine and its metabolites to inhibit or induce drug-metabolizing enzymes.

  • Analytical method development and validation: As a reference standard for the development and validation of analytical methods, such as HPLC and LC-MS, for the simultaneous determination of quinidine and its metabolites in biological matrices.[11]

References

The Cytochrome P450-Mediated Formation of Quinidine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic formation of quinidine (B1679956) N-oxide, a significant metabolite of the antiarrhythmic drug quinidine. The focus is on the role of cytochrome P450 (CYP) enzymes, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.

Introduction

Quinidine, a class I antiarrhythmic agent, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 superfamily of enzymes. This biotransformation leads to the formation of several metabolites, including quinidine N-oxide (Q-N-OX) and (3S)-3-hydroxyquinidine (3-OH-Q). Understanding the specific CYP isoforms responsible for these metabolic pathways is crucial for predicting and managing drug-drug interactions, assessing patient-specific metabolic variations, and ensuring the safe and effective use of quinidine. This guide will focus specifically on the N-oxidation of quinidine, a pathway of notable clinical and pharmacological relevance.

Cytochrome P450 Isoforms Involved in this compound Formation

In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have identified CYP3A4 as the primary catalyst for the formation of this compound.[1] While CYP3A4 is the most active enzyme in this biotransformation, other isoforms, namely CYP2C9 and CYP2E1, have been shown to contribute to a minor extent to the N-oxidation of quinidine.[1]

The formation of another major metabolite, 3-hydroxyquinidine (B22111), is considered a specific marker reaction for CYP3A4 activity.[1][2][3] In contrast, the N-oxidation of quinidine is a less specific, though still significant, marker for CYP3A4 activity due to the minor involvement of other enzymes.[1] The formation of both this compound and 3-hydroxyquinidine is potently inhibited by known CYP3A4 inhibitors such as ketoconazole, itraconazole, and triacetyloleandomycin.[1]

Quantitative Analysis of Quinidine N-oxidation Kinetics

The enzymatic formation of this compound has been shown to follow two-site kinetics in human liver microsomes.[1] The kinetic parameters for the low-affinity component of this reaction are summarized in the table below.

Kinetic ParameterMean ValueUnit
Vmax (Maximum Velocity)15.9nmol/mg/h
Km (Michaelis Constant)76.1µM
Vmax/Km (Intrinsic Clearance)0.03ml/mg/h

Table 1: Kinetic parameters for the low-affinity component of this compound formation in human liver microsomes. Data sourced from Nielsen et al. (1999).[1]

Experimental Protocols

This section outlines a typical experimental protocol for assessing the in vitro metabolism of quinidine to this compound using human liver microsomes.

Materials and Reagents
  • Human Liver Microsomes (pooled)

  • Quinidine

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Methanol

  • Trifluoroacetic acid

  • This compound standard

  • Internal standard (e.g., a structurally similar compound not present in the reaction)

  • HPLC system with UV or mass spectrometric detection

Incubation Procedure
  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) and quinidine (at various concentrations to determine kinetics, e.g., 1-200 µM) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzyme.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time (e.g., 15-60 minutes, within the linear range of metabolite formation).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Sample Collection: Collect the supernatant for analysis.

Analytical Method (HPLC)

An HPLC method is employed to separate and quantify the formation of this compound.[1]

  • Chromatographic System: A reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A new reverse-phase high-pressure liquid chromatography assay has been described using a mobile phase of 0.05 M phosphate buffer pH 4.5/acetonitrile/tetrahydrofuran (80:15:5, v/v).[4]

  • Detection: UV detection at a specific wavelength (e.g., 230 nm) or, for higher sensitivity and specificity, a mass spectrometer.[4]

  • Quantification: Create a standard curve using known concentrations of the this compound standard. The concentration of the metabolite in the experimental samples is determined by comparing its peak area (normalized to the internal standard) to the standard curve.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Quinidine_Metabolism Quinidine Metabolic Pathway cluster_CYP Cytochrome P450 Enzymes Quinidine Quinidine CYP3A4 CYP3A4 (Major) Quinidine->CYP3A4 Quinidine->CYP3A4 CYP2C9 CYP2C9 (Minor) Quinidine->CYP2C9 CYP2E1 CYP2E1 (Minor) Quinidine->CYP2E1 QN_Oxide This compound Three_OH_Q (3S)-3-hydroxyquinidine CYP3A4->QN_Oxide N-oxidation CYP3A4->Three_OH_Q 3-hydroxylation CYP2C9->QN_Oxide N-oxidation CYP2E1->QN_Oxide N-oxidation Experimental_Workflow In Vitro Quinidine Metabolism Workflow A Prepare Incubation Mixture (Microsomes, Quinidine, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C C->D E Terminate Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge to Precipitate Protein E->F G Collect Supernatant F->G H HPLC Analysis G->H I Data Analysis and Quantification H->I

References

The Role of Cytochrome P450 3A4 in the N-oxidation of Quinidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of cytochrome P450 3A4 (CYP3A4) in the N-oxidation of the antiarrhythmic drug, quinidine (B1679956). The document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual diagrams of the metabolic pathways and experimental workflows involved.

Introduction

Quinidine, a class I antiarrhythmic agent, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. Two of its major metabolites are 3-hydroxyquinidine (B22111) and quinidine N-oxide. While the (3S)-3-hydroxylation of quinidine is recognized as a specific marker for CYP3A4 activity, the N-oxidation pathway is also significantly influenced by this enzyme.[1][2] Understanding the specifics of CYP3A4's involvement in quinidine N-oxidation is crucial for predicting drug-drug interactions and inter-individual variability in patient response. Quinidine itself is also known to be a substrate and inhibitor of both CYP3A4 and P-glycoprotein, adding complexity to its pharmacokinetic profile.[3][4]

Quantitative Data on Quinidine N-oxidation

The formation of this compound (Q-N-OX) from quinidine is a key metabolic pathway. Studies have shown that while CYP3A4 is the primary enzyme responsible for this reaction, other enzymes like CYP2C9 and CYP2E1 also play a minor role.[1] This makes the N-oxidation of quinidine a somewhat less specific marker for CYP3A4 activity compared to its 3-hydroxylation.[1]

The kinetics of this compound formation have been observed to follow a two-site kinetic model in human liver microsomes.[1] The following table summarizes the mean kinetic parameters for the low-affinity component of this reaction.

Table 1: Kinetic Parameters of this compound (Q-N-OX) Formation by Human Liver Microsomes (Low-Affinity Site) [1]

ParameterMean ValueUnit
Vmax15.9nmol/mg/h
Km76.1µM
Vmax/Km0.03ml/mg/h

Experimental Protocols

The following section details the methodologies employed in key studies to investigate the N-oxidation of quinidine.

In Vitro Metabolism Assay for this compound Formation

This protocol is adapted from studies evaluating quinidine metabolism in human liver microsomes and microsomes from Saccharomyces cerevisiae strains expressing human CYP isozymes.[1]

Objective: To determine the rate of this compound formation and identify the contributing CYP isozymes.

Materials:

  • Human liver microsomes or recombinant human CYP enzymes expressed in a heterologous system (e.g., yeast or insect cells).

  • Quinidine sulfate.

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Potassium phosphate (B84403) buffer (pH 7.4).

  • Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4).

  • Acetonitrile (B52724) (for reaction termination).

  • Internal standard for HPLC analysis.

Procedure:

  • Prepare incubation mixtures containing human liver microsomes (or recombinant CYPs), quinidine at various concentrations, and the NADPH regenerating system in potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C with shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the presence of this compound using a validated HPLC method with fluorescence or mass spectrometric detection.[1][5]

High-Performance Liquid Chromatography (HPLC) for Metabolite Quantification

This protocol outlines a general method for the separation and quantification of quinidine and its metabolites.[1][5]

Objective: To quantify the amount of this compound produced in in vitro or in vivo samples.

Instrumentation:

  • HPLC system with a fluorescence or UV detector.

  • Reversed-phase C18 column.

Mobile Phase:

  • A mixture of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.

Procedure:

  • Inject the supernatant from the terminated incubation mixture (or a processed biological sample) onto the HPLC column.

  • Elute the compounds using the specified mobile phase.

  • Detect the analytes at the appropriate excitation and emission wavelengths for fluorescence detection or at a suitable wavelength for UV detection.

  • Quantify the concentration of this compound by comparing its peak area to that of a standard curve prepared with a synthesized this compound standard.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of quinidine and a typical experimental workflow for studying its metabolism.

Quinidine_Metabolism cluster_CYP3A4 CYP3A4 (Major) cluster_Other_CYPs Other CYPs (Minor) Quinidine Quinidine CYP3A4_N N-oxidation Quinidine->CYP3A4_N CYP3A4_H 3-Hydroxylation Quinidine->CYP3A4_H Other_CYPs CYP2C9, CYP2E1 Quinidine->Other_CYPs QN_Oxide This compound Hydroxyquinidine 3-Hydroxyquinidine CYP3A4_N->QN_Oxide CYP3A4_H->Hydroxyquinidine Other_CYPs->QN_Oxide

Caption: Metabolic pathways of quinidine.

Experimental_Workflow cluster_Incubation In Vitro Incubation cluster_Analysis Sample Analysis Microsomes Human Liver Microsomes or Recombinant CYPs Incubate Incubate at 37°C Microsomes->Incubate Substrate Quinidine Substrate->Incubate Cofactors NADPH Regenerating System Cofactors->Incubate Quench Terminate Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for quinidine metabolism.

Conclusion

CYP3A4 is the principal enzyme involved in the N-oxidation of quinidine, although other CYP isozymes contribute to a lesser extent. The formation of this compound follows complex kinetics and its study requires robust analytical methods such as HPLC. For drug development professionals, a thorough understanding of this metabolic pathway is essential for characterizing the pharmacokinetic profile of new chemical entities that may be co-administered with quinidine or that are also substrates of CYP3A4. The provided data and protocols serve as a valuable resource for designing and interpreting in vitro drug metabolism studies.

References

In Vitro Generation of Quinidine N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the in vitro generation of Quinidine (B1679956) N-oxide, a significant metabolite of the antiarrhythmic drug quinidine. Understanding the formation of this metabolite is crucial for various research applications, including drug metabolism studies, evaluation of drug-drug interactions, and toxicological assessments. This document outlines both enzymatic and chemical synthesis approaches, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate replication and further investigation in a laboratory setting.

Introduction to Quinidine Metabolism and Quinidine N-oxide

Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites. Among these, this compound is a notable product of the N-oxidation of the quinuclidine (B89598) nitrogen atom. While other metabolites like 3-hydroxyquinidine (B22111) are also formed, the study of this compound is important for a complete understanding of quinidine's metabolic profile and its potential interactions with other therapeutic agents. The in vitro generation of this metabolite allows for its isolation and characterization, enabling further pharmacological and toxicological studies.

Enzymatic Generation of this compound

The primary route for the in vitro generation of this compound that mimics its physiological formation is through enzymatic reactions catalyzed by liver enzymes. Human liver microsomes, which contain a high concentration of CYP enzymes, are commonly used for this purpose.

Metabolic Pathway of Quinidine N-oxidation

The N-oxidation of quinidine is predominantly catalyzed by the cytochrome P450 isoform CYP3A4. Minor contributions to its formation have also been attributed to CYP2C9 and CYP2E1[1]. Flavin-containing monooxygenases (FMOs) are another class of enzymes known to catalyze N-oxidation reactions of various xenobiotics, although their specific role in quinidine N-oxidation is less characterized compared to CYPs[2][3][4].

Quinidine_Metabolism cluster_enzymes Enzymatic Conversion Quinidine Quinidine CYP3A4 CYP3A4 (Major) Quinidine->CYP3A4 CYP2C9 CYP2C9 (Minor) Quinidine->CYP2C9 CYP2E1 CYP2E1 (Minor) Quinidine->CYP2E1 QN_Oxide This compound CYP3A4->QN_Oxide CYP2C9->QN_Oxide CYP2E1->QN_Oxide

Figure 1: Enzymatic pathway of Quinidine N-oxidation.
Experimental Protocol for Enzymatic Synthesis

This protocol is based on methodologies for studying quinidine metabolism in human liver microsomes[1].

Materials:

  • Quinidine

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Methanol (B129727) (ice-cold)

  • Acetonitrile

  • Incubator or water bath at 37°C

  • Centrifuge

  • HPLC system with UV or fluorescence detector

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)

    • Quinidine (substrate, dissolved in a suitable solvent like methanol or DMSO, at various concentrations to determine kinetics, e.g., 1-200 µM)

    • Potassium phosphate buffer (e.g., 100 mM, pH 7.4) to make up the pre-incubation volume.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to interact with the microsomes.

  • Initiation of Reaction: Start the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Sample Analysis: Collect the supernatant and analyze for the presence of this compound using a validated HPLC method.

Quantitative Data: Enzyme Kinetics

The formation of this compound in human liver microsomes has been reported to follow two-site kinetics[1]. The kinetic parameters for the low-affinity component are summarized below.

Kinetic ParameterValueUnit
Vmax (mean)15.9nmol/mg/h
Km (mean)76.1µM
Vmax/Km (mean)0.03mL/mg/h
Table 1: Michaelis-Menten kinetic parameters for the low-affinity component of this compound formation in human liver microsomes[1].

Chemical Synthesis of this compound

Chemical synthesis provides an alternative route to produce larger quantities of this compound for use as an analytical standard or for further pharmacological testing. The methods are often adapted from the synthesis of the diastereomer, quinine-N-oxide.

General Reaction Scheme

The chemical synthesis involves the direct oxidation of the tertiary amine in the quinuclidine ring of quinidine. Common oxidizing agents include ozone and hydrogen peroxide.

Chemical_Synthesis Quinidine Quinidine Oxidizing_Agent Oxidizing Agent (e.g., O3 or H2O2) Quinidine->Oxidizing_Agent Reaction QN_Oxide This compound Oxidizing_Agent->QN_Oxide

References

Mass spectrometry fragmentation pattern of Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Quinidine N-oxide

Introduction

This compound is a primary metabolite of quinidine, a well-known antiarrhythmic agent and a cinchona alkaloid.[1] Structurally, it is characterized by a cinchonan (B1244166) skeleton, which comprises a quinoline (B57606) ring linked to a quinuclidine (B89598) moiety, with an N-oxide functional group on the quinuclidine nitrogen.[1][2] Understanding the mass spectrometric fragmentation behavior of this compound is crucial for its unambiguous identification and quantification in biological matrices during drug metabolism, pharmacokinetic studies, and toxicological assessments. This guide provides a detailed overview of the core fragmentation patterns of this compound, experimental methodologies, and a visual representation of its fragmentation pathway.

Experimental Protocols

The structural elucidation of this compound and its fragments is typically achieved using high-resolution mass spectrometry, often coupled with liquid chromatography for separation from other metabolites and matrix components.

2.1 Sample Preparation For analysis, a standard of this compound is typically dissolved in an appropriate organic solvent, such as methanol (B129727) or acetonitrile (B52724), to a desired concentration. Biological samples (e.g., plasma, urine) would undergo a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and minimize matrix effects.

2.2 Instrumentation and Methodology A common analytical setup involves a Liquid Chromatography system coupled with a hybrid Quadrupole Time-of-Flight (Q-ToF) Mass Spectrometer.

  • Chromatography: Reversed-phase chromatography using a C18 column is employed for separation. A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (to promote protonation) and an organic solvent like acetonitrile is typically used.

  • Ionization: Positive-ion Electrospray Ionization (ESI) is the preferred method for analyzing quinoline alkaloids, as it efficiently generates protonated molecular ions [M+H]⁺.[3][4]

  • Mass Analysis:

    • Full Scan (MS1): The instrument initially scans a wide mass range to detect the protonated molecular ion of this compound, which has a theoretical m/z of 341.

    • Tandem Mass Spectrometry (MS/MS): The protonated molecular ion (m/z 341) is mass-selected in the quadrupole and subjected to Collision-Induced Dissociation (CID) in a collision cell. Nitrogen or argon is used as the collision gas. The resulting product ions are then analyzed by the ToF analyzer, providing the fragmentation spectrum.[5]

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is analyzed by interpreting the MS/MS spectrum of its protonated molecular ion, [M+H]⁺ at m/z 341. The fragmentation pattern is highly similar to its diastereomer, Quinine N-oxide, and involves characteristic losses from both the quinuclidine N-oxide and the quinoline portions of the molecule.[2][6]

3.1 Key Fragmentation Pathways The electrospray ionization tandem mass spectrum of protonated this compound is characterized by several key fragmentation pathways. A primary fragmentation involves the neutral loss of water (H₂O). Subsequent fragmentations occur around the quinoline core and the side chain. The elimination of an OH radical is also a characteristic fragmentation pathway for many N-oxides.[5]

3.2 Summary of Product Ions The quantitative data regarding the primary product ions observed from the fragmentation of protonated this compound ([M+H]⁺ = m/z 341) are summarized below. This data is based on the analysis of its stereoisomer, Quinine N-oxide, which exhibits an identical mass and a virtually indistinguishable fragmentation pattern under typical MS/MS conditions.[2][6]

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Origin of Loss
341.19323.1818.01Loss of H₂O
341.19296.1745.02Loss of C₂H₅N from quinuclidine ring
341.19198.12143.07Cleavage of the quinuclidine moiety
341.19186.09155.10Fragmentation of the quinoline ring
341.19160.08181.11Further fragmentation of the quinoline ring

Visualization of Fragmentation Pathway

The logical flow of the fragmentation cascade, from the parent ion to its major product ions, can be visualized to better understand the relationships between the observed fragments.

G parent This compound [M+H]⁺ m/z 341 frag323 [M+H-H₂O]⁺ m/z 323 parent->frag323 - H₂O frag296 Fragment Ion m/z 296 parent->frag296 - C₂H₅N frag198 Fragment Ion m/z 198 parent->frag198 frag186 Fragment Ion m/z 186 parent->frag186 frag160 Quinoline Fragment m/z 160 frag186->frag160 - C₂H₂

Caption: Fragmentation pathway of protonated this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is defined by a protonated molecular ion at m/z 341 and a series of characteristic product ions at m/z 323, 296, 198, 186, and 160.[2][6] Key fragmentation events include the neutral loss of water and cleavages within the quinuclidine and quinoline ring systems. This detailed fragmentation signature, obtained through LC-MS/MS analysis, provides a robust and reliable method for the structural confirmation and quantification of this important metabolite in various scientific and clinical applications.

References

The Analytical Standard of Quinidine N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, analytical methodologies, and metabolic significance of the Quinidine (B1679956) N-oxide reference standard. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive resource for the procurement and application of this critical metabolite in experimental settings.

Commercial Availability of Quinidine N-oxide Reference Standard

This compound, a primary metabolite of the antiarrhythmic drug quinidine, is commercially available as a reference standard from several specialized chemical suppliers. These standards are essential for the accurate quantification of the metabolite in biological matrices and for various in vitro and in vivo studies. The table below summarizes the offerings from prominent vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
Simson Pharma This compound70116-00-6C₂₀H₂₄N₂O₃340.42Certificate of Analysis providedResearch Chemical and Reference Standard
Clearsynth This compound70116-00-6C₂₀H₂₄N₂O₃340.4295.66% by HPLCAvailable in 25 mg, 50 mg, 100 mg pack sizes
Veeprho This compound70116-00-6C₂₀H₂₄N₂O₃340.42High PurityLeading supplier of impurity reference standards
Axios Research This compound70116-00-6C₂₀H₂₄N₂O₃340.42Fully characterizedFor analytical method development and validation
SRIRAMCHEM This compound70116-00-6C₂₀H₂₄N₂O₃340.42High-PurityPharmaceutical Reference Standard
Cayman Chemical This compound70116-00-6C₂₀H₂₄N₂O₃340.4≥95%Identified as a pharmacologically inactive metabolite
Allmpus This compound70116-00-6C₂₀H₂₄N₂O₃340.4295%+ by HPLCManufacturer based in Mumbai

Metabolic Pathway of Quinidine

Quinidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The formation of this compound is a significant metabolic pathway. Understanding this pathway is crucial for interpreting pharmacokinetic data and predicting potential drug-drug interactions.

Quinidine_Metabolism cluster_cyp Cytochrome P450 Enzymes Quinidine Quinidine N_Oxide This compound Quinidine->N_Oxide N-oxidation Hydroxy_3 (3S)-3-hydroxyquinidine Quinidine->Hydroxy_3 Hydroxylation O_desmethyl O-desmethylquinidine Quinidine->O_desmethyl O-demethylation CYP3A4 CYP3A4 CYP3A4->N_Oxide CYP3A4->Hydroxy_3 CYP2C9 CYP2C9 CYP2C9->N_Oxide CYP2E1 CYP2E1 CYP2E1->N_Oxide

Metabolic conversion of Quinidine to its major metabolites.

Experimental Protocols

The accurate quantification of this compound is critical for pharmacokinetic and metabolic studies. Below are detailed methodologies for its analysis using High-Performance Liquid Chromatography (HPLC) and for assessing the metabolic stability of quinidine in vitro.

HPLC Method for the Quantification of Quinidine and its Metabolites

This protocol outlines a reversed-phase HPLC method for the simultaneous determination of quinidine and its major metabolites, including this compound, in a biological matrix such as plasma.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Quinidine reference standard

  • (3S)-3-hydroxyquinidine reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium acetate (B1210297)

  • Formic acid

  • Water (deionized or Milli-Q)

  • Human plasma (or other relevant biological matrix)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

3.1.2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B (linear gradient)

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B (linear gradient)

    • 12.1-15 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 235 nm or Mass Spectrometry (see below)

3.1.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).

  • Vortex and transfer to an HPLC vial for analysis.

3.1.4. Mass Spectrometry Detection (LC-MS/MS) For enhanced sensitivity and specificity, a tandem mass spectrometer can be used.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quinidine: Precursor Ion > Product Ion (specific m/z values to be determined based on instrumentation)

    • This compound: Precursor Ion > Product Ion (specific m/z values to be determined based on instrumentation)

    • (3S)-3-hydroxyquinidine: Precursor Ion > Product Ion (specific m/z values to be determined based on instrumentation)

    • Internal Standard: Precursor Ion > Product Ion (specific m/z values to be determined based on instrumentation)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Data_Analysis Data Analysis and Quantification Detect->Data_Analysis

Workflow for the analysis of this compound in plasma.
In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed to assess the rate of metabolism of quinidine, leading to the formation of metabolites such as this compound, using human liver microsomes.

3.2.1. Materials and Reagents

  • Quinidine

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal standard for LC-MS/MS analysis

3.2.2. Experimental Procedure

  • Preparation: Pre-warm the phosphate buffer and HLM to 37 °C. Prepare a stock solution of quinidine in a suitable solvent (e.g., methanol or DMSO) and dilute it in the phosphate buffer to the desired starting concentration (e.g., 1 µM).

  • Incubation: In a microcentrifuge tube, combine the HLM (final concentration 0.5 mg/mL) and the quinidine solution. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a tube containing three volumes of ice-cold acetonitrile with the internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the disappearance of the parent drug (quinidine) and the formation of metabolites (including this compound) using a validated LC-MS/MS method as described previously.

3.2.3. Data Analysis

  • Plot the natural logarithm of the percentage of quinidine remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) as (k / [microsomal protein concentration]).

Metabolic_Stability_Workflow cluster_incubation Incubation at 37°C cluster_sampling Time-Point Sampling Prepare Prepare Reaction Mixture (HLM + Quinidine) Initiate Initiate Reaction (add NADPH) Prepare->Initiate Time_0 T=0 min Initiate->Time_0 Time_X T=5, 15, 30, 60 min Initiate->Time_X Quench Quench Reaction (Acetonitrile + IS) Time_0->Quench Time_X->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Data Analysis (t½, CLint) Analysis->Data

Experimental workflow for a metabolic stability assay.

Conclusion

The commercial availability of high-purity this compound reference standards is crucial for advancing research in drug metabolism, pharmacokinetics, and toxicology. This guide provides a foundational resource for scientists, offering a summary of commercial sources, insights into the metabolic pathway of quinidine, and detailed experimental protocols for the analysis of this key metabolite. The provided methodologies and workflows serve as a starting point for the development and validation of robust analytical methods in various research and development settings.

An In-depth Technical Guide to Quinidine N-oxide (CAS 70116-00-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Quinidine (B1679956) N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic pathways, pharmacokinetics, and electrophysiological effects. The information is presented to support researchers and professionals in drug development and related scientific fields. All quantitative data is summarized in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

Quinidine N-oxide, with the CAS number 70116-00-6, is a significant metabolite of quinidine, a class IA antiarrhythmic agent.[1] The parent compound, quinidine, has a long history in the management of cardiac arrhythmias. Understanding the properties and behavior of its metabolites is crucial for a complete pharmacological and toxicological profile. This compound is formed in the liver primarily through the action of cytochrome P450 enzymes.[2] While generally considered to be pharmacologically less active than its parent compound, its formation and clearance are important aspects of quinidine's overall pharmacokinetic profile. This guide aims to provide a detailed technical resource on this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 70116-00-6[1]
Molecular Formula C₂₀H₂₄N₂O₃[1]
Molecular Weight 340.42 g/mol [1]
IUPAC Name (9S)-6'-Methoxycinchonan-9-ol 1-Oxide[1]
Melting Point 145-149 °C[3]
Solubility Soluble in DMSO and Methanol (B129727).[3]
Appearance Likely a solid, based on melting point.

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound (Proposed)

This proposed protocol is based on the ozonolysis method successfully used for the synthesis of quinine-N-oxide.

Materials:

  • Quinidine

  • Acetone (B3395972) (reagent grade)

  • Deionized water

  • Ozone generator

  • Reaction flask with a gas inlet tube

  • Low-temperature bath (-15 °C to 0 °C)

  • Nitrogen gas supply

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., a mixture of methanol and acetone)

Procedure:

  • Prepare a solution of quinidine in a 95:5 mixture of acetone and water.

  • Cool the reaction flask to a temperature between -15 °C and 0 °C using a low-temperature bath.

  • Bubble ozone gas through the solution at a low flow rate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), purge the solution with nitrogen gas to remove any residual ozone.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude this compound using silica gel column chromatography with an appropriate eluent system (e.g., methanol:acetone 1:1) to obtain the pure product.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation. While specific data for this compound is not readily published, the spectra are expected to be very similar to those of its diastereomer, quinine-N-oxide, with characteristic shifts indicative of the N-oxide formation on the quinuclidine (B89598) ring. A detailed analysis, including 2D NMR techniques like COSY, would confirm the full structure.[4][5][6]

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of this compound. The fragmentation pattern is expected to be characteristic of N-oxides, with a notable loss of an oxygen atom ([M+H-16]⁺).[7] The fragmentation of the related quinine-N-oxide shows a protonated molecular ion at m/z 341, with product ions at m/z 323, 296, 198, 186, and 160.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic N-O stretching vibration. For heterocyclic N-oxides, this band typically appears in the region of 1250-1300 cm⁻¹.

Analytical Methodology

High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative determination of quinidine and its metabolites, including this compound, in biological matrices.

Experimental Protocol: Determination of this compound in Plasma by HPLC-UV

This protocol is a composite based on several published methods for the analysis of quinidine and its metabolites.[9]

Materials and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) formate (B1220265) or ammonium nitrate

  • Phosphoric acid or ammonium hydroxide (B78521) for pH adjustment

  • Drug-free plasma for calibration standards and quality controls

  • This compound reference standard

  • Internal standard (e.g., a structurally related compound not present in the sample)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05 M ammonium formate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 93.5:6.5 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection can be performed at a wavelength where quinidine and its metabolites have significant absorbance, for example, around 235 nm or 254 nm. Fluorescence detection (excitation ~340 nm, emission ~425 nm) can offer higher sensitivity and selectivity.

Sample Preparation (Protein Precipitation):

  • To 250 µL of plasma sample in a microcentrifuge tube, add the internal standard.

  • Add 500 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen if concentration is needed, or inject directly into the HPLC system.

  • If evaporated, reconstitute the residue in a known volume of the mobile phase before injection.

Calibration and Quantification:

  • Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of this compound and the internal standard.

  • Process the calibration standards and unknown samples as described above.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Metabolism and Pharmacokinetics

Metabolic Pathway

Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. CYP3A4 is the major isoform responsible for the N-oxidation of quinidine to form this compound.[2] Other metabolites are also formed through hydroxylation and demethylation reactions.

Quinidine_Metabolism Quinidine Quinidine QNO This compound Quinidine->QNO CYP3A4 Hydroxyquinidine 3-Hydroxyquinidine Quinidine->Hydroxyquinidine CYP3A4 Other Other Metabolites Quinidine->Other CYP Enzymes Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis in Biological Matrix s1 Quinidine s2 Oxidation (e.g., O₃) s1->s2 s3 Crude Product s2->s3 s4 Column Chromatography s3->s4 s5 Pure this compound s4->s5 a1 Plasma Sample a2 Protein Precipitation a1->a2 a3 Centrifugation a2->a3 a4 Supernatant a3->a4 a5 HPLC-UV Analysis a4->a5 a6 Quantification a5->a6

References

The Role of Quinidine N-oxide in the Metabolic Landscape of Quinidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation and significance of quinidine (B1679956) N-oxide within the overall metabolic profile of the antiarrhythmic drug, quinidine. It delves into the quantitative aspects of quinidine metabolism, details the experimental protocols for metabolite analysis, and visually represents the metabolic pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Quinidine, a class I antiarrhythmic agent, undergoes extensive hepatic biotransformation, leading to the formation of several metabolites. Among these, quinidine N-oxide is a notable product of oxidative metabolism. Understanding the contribution of this compound to the parent drug's pharmacokinetic and pharmacodynamic profile is crucial for a complete characterization of quinidine's disposition in the body. This guide synthesizes the current knowledge on the role of this compound, with a focus on quantitative data, experimental methodologies, and the enzymatic pathways governing its formation.

Quantitative Metabolic Profile of Quinidine

The metabolism of quinidine is complex, with multiple metabolites contributing to its overall clearance. This compound is consistently identified as one of the primary metabolites. The following tables summarize the quantitative data on the plasma concentrations and pharmacokinetic parameters of quinidine and its N-oxide metabolite from various studies.

Table 1: Plasma Concentrations of Quinidine and its Metabolites in Humans

CompoundConcentration after 7-hour IV Infusion (mg/L) (mean ± SD)Trough Levels after 12 Oral Doses (mg/L) (mean ± SD)
Quinidine2.9 ± 0.32.89 ± 0.50
This compound 0.28 ± 0.03 0.40 ± 0.13
3-hydroxyquinidine0.32 ± 0.060.83 ± 0.36
Quinidine 10,11-dihydrodiol0.13 ± 0.040.38 ± 0.08

Data from a study in five normal healthy volunteers.[1]

Table 2: Pharmacokinetic Parameters of Quinidine and this compound in Beagle Dogs (after separate IV infusions)

ParameterQuinidine (mean ± SD)This compound (mean ± SD)
Volume of distribution (Vdss; L/kg)4.78 ± 1.111.03 ± 0.21
Clearance (L/min)0.074 ± 0.0470.065 ± 0.012
Terminal half-life (min)720 ± 343316 ± 69
Unchanged drug recovered in urine (%)2977

Data from a study in three beagle dogs.[2]

Table 3: In Vitro Enzyme Kinetics of this compound Formation in Human Liver Microsomes

Kinetic ModelVmax (nmol/mg/h)Km (µM)
Two-site kinetics (low affinity)15.976.1

Data from a study using pooled human liver microsomes.[3]

Enzymatic Pathways of this compound Formation

The formation of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

  • Primary Enzyme: CYP3A4 is the most active enzyme in the formation of this compound.[3][4]

  • Minor Contributing Enzymes: Studies have shown that CYP2C9 and CYP2E1 also contribute to the N-oxidation of quinidine, but to a lesser extent than CYP3A4.[3]

The following diagram illustrates the metabolic pathway leading to the formation of this compound.

Quinidine_Metabolism cluster_cyp Cytochrome P450 Enzymes Quinidine Quinidine N_Oxide This compound Quinidine->N_Oxide N-oxidation Hydroxylation 3-hydroxyquinidine Quinidine->Hydroxylation Hydroxylation CYP3A4 CYP3A4 (Major) CYP3A4->N_Oxide CYP3A4->Hydroxylation CYP2C9_2E1 CYP2C9, CYP2E1 (Minor) CYP2C9_2E1->N_Oxide

Quinidine Metabolic Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of quinidine metabolism.

In Vitro Metabolism of Quinidine in Human Liver Microsomes

This protocol describes a typical experiment to determine the kinetic parameters of this compound formation.

Objective: To determine the Vmax and Km for the formation of this compound from quinidine in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Quinidine standard

  • This compound standard

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV or MS detector

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLM protein (e.g., 0.2 mg/mL), and a range of quinidine concentrations (e.g., 1 to 200 µM).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.

  • Incubation: Incubate the reactions at 37°C for a specific time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the amount of this compound formed.

  • Data Analysis: Plot the rate of this compound formation against the quinidine concentration and fit the data to an appropriate enzyme kinetic model (e.g., Michaelis-Menten or two-site kinetics) to determine Vmax and Km.

InVitro_Workflow Start Start: Prepare Incubation Mixtures (HLMs, Quinidine, Buffer) Preincubation Pre-incubate at 37°C Start->Preincubation Initiate Initiate Reaction with NADPH Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction with Acetonitrile Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze Data Data Analysis: Determine Vmax and Km Analyze->Data

In Vitro Metabolism Experimental Workflow
Quantification of Quinidine and Metabolites in Plasma by HPLC

This protocol outlines a general procedure for the simultaneous quantification of quinidine and its metabolites in plasma samples.

Objective: To determine the concentrations of quinidine and this compound in plasma samples.

Materials:

  • Plasma samples

  • Internal standard (IS)

  • Extraction solvent (e.g., diethyl ether or a mixture of organic solvents)

  • Reconstitution solvent (mobile phase)

  • HPLC system with a suitable column (e.g., C18 or cyano column) and detector (UV or fluorescence)

Procedure:

  • Sample Preparation: To a known volume of plasma, add the internal standard.

  • Liquid-Liquid Extraction: Add the extraction solvent, vortex vigorously, and centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase.

  • HPLC Analysis: Inject an aliquot of the reconstituted sample onto the HPLC system.

  • Quantification: Create a calibration curve using standards of known concentrations of quinidine and its metabolites. Determine the concentrations in the plasma samples by comparing their peak area ratios (analyte/IS) to the calibration curve.

Pharmacological Activity and Clinical Relevance of this compound

While this compound is a significant metabolite, its pharmacological activity is considerably lower than that of the parent drug.

  • Antiarrhythmic Activity: In a study on beagle dogs, quinidine was found to be about three to four times more active than this compound at similar plasma concentrations in prolonging the QT interval.[2] Another study showed no definite pharmacological activity for this compound in an experimental model of reperfusion arrhythmias.[5]

  • Contribution to Overall Effect: Due to its lower intrinsic activity and relatively low plasma concentrations following quinidine administration, this compound is not considered to contribute significantly to the overall antiarrhythmic effect of quinidine.[2][6]

  • Electrophysiological Effects: While some studies suggest that this compound may contribute to changes in the ventricular effective refractory period, its overall impact on the electrocardiogram is less pronounced compared to quinidine and other active metabolites like 3-hydroxyquinidine.[7]

The following diagram illustrates the logical relationship between quinidine metabolism and its pharmacological effect, highlighting the minor role of the N-oxide metabolite.

Pharmacological_Relevance Quinidine_Admin Quinidine Administration Metabolism Hepatic Metabolism (CYP3A4, etc.) Quinidine_Admin->Metabolism Quinidine Quinidine (Parent Drug) Metabolism->Quinidine Unchanged N_Oxide This compound Metabolism->N_Oxide Other_Metabolites Other Metabolites (e.g., 3-hydroxyquinidine) Metabolism->Other_Metabolites Effect Antiarrhythmic Effect Quinidine->Effect Major Contributor N_Oxide->Effect Minor Contributor Other_Metabolites->Effect Variable Contribution

Contribution to Pharmacological Effect

Conclusion

This compound is a significant metabolite of quinidine, formed primarily through the action of CYP3A4 in the liver. While its formation is a notable pathway in quinidine's metabolic clearance, its contribution to the overall pharmacological and antiarrhythmic effects of the parent drug is minimal due to its lower intrinsic activity. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug metabolism and development, facilitating a deeper understanding of the metabolic fate of quinidine. Further research may continue to refine our understanding of the subtle roles of this and other metabolites in the complete clinical profile of quinidine.

References

The Discovery and Characterization of Quinidine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956), a class IA antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. Its clinical efficacy is intrinsically linked to its metabolism, which primarily occurs in the liver, leading to the formation of several metabolites. Among these, Quinidine N-oxide has been identified as a significant human metabolite. This technical guide provides an in-depth overview of the discovery, characterization, and quantification of this compound, tailored for professionals in the fields of pharmacology, drug metabolism, and analytical chemistry.

The Discovery of this compound as a Human Metabolite

The first definitive identification of this compound as a human metabolite was reported in 1982 by Guentert, Daly, and Riegelman.[1] Prior to this, while other metabolites like 3-hydroxyquinidine (B22111) and 2'-quinidinone were known, a third, previously unidentified metabolic product was detected in the plasma of patients undergoing quinidine therapy.[1] Through a combination of spectroscopic techniques and chemical synthesis, the structure of this new metabolite was unequivocally confirmed as this compound.[1]

Metabolic Pathway of Quinidine to this compound

The formation of this compound is a phase I metabolic reaction, specifically an N-oxidation. This biotransformation is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver. Research has indicated that several CYP isoforms are involved in the metabolism of quinidine, with CYP3A4 being the most active enzyme in the formation of this compound.[2] Other isoforms, such as CYP2C9 and CYP2E1, also contribute to the overall metabolism of quinidine.[2]

Quinidine_Metabolism Quinidine Quinidine Quinidine_N_oxide Quinidine_N_oxide Quinidine->Quinidine_N_oxide CYP3A4 (major) CYP2C9, CYP2E1 Other_Metabolites Other Metabolites (e.g., 3-hydroxyquinidine) Quinidine->Other_Metabolites CYP3A4, other CYPs

Metabolic pathway of quinidine to this compound.

Quantitative Analysis of this compound

The concentration of this compound has been quantified in human plasma and urine following quinidine administration. The tables below summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Subjects [3]

ParameterMean Value (± SD)
Elimination Half-Life (t½)2.5 (± 0.28) hours
Renal Clearance1.3 (± 0.3) L/hr
Percentage of Dose Excreted Unchanged in Urine (12h)13.9% (± 3.7%)
Free Fraction in Serum3.3% (± 0.83%)

Table 2: Plasma Concentrations of Quinidine and its Metabolites

CompoundConcentration after IV Infusion (mg/L, Mean ± SD)Trough Levels after Oral Dosing (mg/L, Mean ± SD)
Quinidine2.9 (± 0.3)2.89 (± 0.50)
3-hydroxyquinidine0.32 (± 0.06)0.83 (± 0.36)
This compound 0.28 (± 0.03) 0.40 (± 0.13)
Quinidine 10,11-dihydrodiol0.13 (± 0.04)0.38 (± 0.08)

Experimental Protocols

Isolation and Characterization of this compound

The initial identification of this compound involved a multi-step process combining isolation from patient plasma with chemical synthesis for confirmation.[1]

  • Isolation from Plasma: Plasma samples from patients on quinidine therapy were subjected to extraction and chromatographic procedures to isolate the unknown metabolite.

  • Chemical Synthesis: this compound was synthesized in the laboratory for comparative analysis.

  • Spectroscopic Analysis: The isolated and synthetic compounds were analyzed using a suite of spectroscopic techniques:

    • Mass Spectrometry (MS): Provided information on the molecular weight and fragmentation pattern, suggesting the addition of an oxygen atom to the quinidine molecule.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Elucidated the chemical environment of the protons and carbons, confirming the position of the N-oxide group.[1]

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provided further structural information consistent with the N-oxide structure.[1]

  • X-ray Diffraction Analysis: The final confirmation of the structure of the synthesized this compound was achieved through X-ray crystallography.[1]

Quantification by High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative analysis of this compound in biological fluids is reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

Sample Preparation:

  • Plasma/Serum/Urine Collection: Collect biological fluid samples from subjects.

  • Protein Precipitation/Liquid-Liquid Extraction: To a measured volume of the biological sample, add a protein precipitating agent (e.g., acetonitrile) or perform a liquid-liquid extraction (e.g., with a suitable organic solvent) to remove interfering substances and concentrate the analyte.

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase.

HPLC Conditions:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode.

  • Detection: Fluorescence detection is commonly employed due to its high sensitivity and selectivity for quinidine and its metabolites. Excitation and emission wavelengths are optimized for the specific compounds.

  • Quantification: A calibration curve is generated using standards of known concentrations of this compound. The concentration in the unknown samples is determined by comparing their peak areas to the calibration curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Urine) Extraction Protein Precipitation or Liquid-Liquid Extraction Biological_Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Experimental workflow for the quantification of this compound.

Pharmacological Activity

Studies have investigated the pharmacological activity of this compound to determine its contribution to the overall therapeutic and toxic effects of quinidine. Research indicates that this compound does not possess significant quinidine-like pharmacological activity.[3] Specifically, no systematic changes in the heart rate-corrected QT interval were observed at concentrations up to 500 ng/ml.[3] Furthermore, in experimental models of reperfusion arrhythmia, this compound showed no definite pharmacological activity up to concentrations of 16 mg/l.[4] This is in contrast to other metabolites like 3-hydroxyquinidine, which does exhibit antiarrhythmic effects.[4]

Conclusion

The discovery of this compound as a human metabolite has been a significant step in understanding the complex biotransformation of quinidine. The development of robust analytical methods has enabled its quantification in biological fluids, providing valuable data for pharmacokinetic modeling. While this compound itself appears to be pharmacologically inactive, its formation represents a notable pathway in the clearance of the parent drug. This comprehensive understanding is crucial for optimizing quinidine therapy and for the broader field of drug development, where a thorough characterization of metabolic pathways is paramount.

References

An In-depth Technical Guide to the Stereochemistry of Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine (B1679956) N-oxide, a primary metabolite of the widely recognized antiarrhythmic drug quinidine, presents a complex stereochemical profile that is crucial for understanding its pharmacological and toxicological properties. The introduction of an N-oxide functional group at the quinuclidine (B89598) nitrogen atom creates a new stereocenter, resulting in the potential for diastereomers. This technical guide provides a comprehensive overview of the synthesis, stereochemical characterization, and known biological implications of quinidine N-oxide stereoisomers. It is designed to serve as a detailed resource for researchers and professionals involved in drug metabolism studies, stereoselective synthesis, and the development of quinidine-related therapeutics.

Introduction

Quinidine, a diastereomer of quinine (B1679958), is a class Ia antiarrhythmic agent historically used in the treatment of various cardiac arrhythmias.[1] Its metabolism in the human body is extensive, leading to several metabolites, one of which is this compound. The formation of the N-oxide occurs at the tertiary nitrogen of the quinuclidine ring system.[2] This oxidation introduces a new chiral center, leading to the formation of two diastereomeric N-oxides, the (NR) and (NS)-quinidine N-oxides, in addition to the inherent stereochemistry of the quinidine molecule. The stereochemical configuration of these metabolites can significantly influence their biological activity, receptor binding, and pharmacokinetic profiles.

This guide will delve into the synthetic methodologies for preparing this compound, the analytical techniques for separating and characterizing its stereoisomers, and the current understanding of its biological significance.

Synthesis and Stereoselectivity

The synthesis of this compound is typically achieved through the oxidation of the quinuclidine nitrogen of quinidine. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. The stereochemical outcome of this N-oxidation is a critical aspect, as the facial attack of the oxidizing agent on the nitrogen atom can be influenced by the steric and electronic environment of the quinidine scaffold, potentially leading to a diastereomeric excess of one isomer.

General Experimental Protocol for N-Oxidation of Quinidine

The following protocol is a generalized procedure based on established methods for the N-oxidation of cinchona alkaloids.[3]

Materials:

  • Quinidine

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%)

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)

Procedure:

  • Dissolve quinidine in a suitable solvent like dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA in dichloromethane) dropwise to the quinidine solution with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the diastereomeric N-oxides.

Synthesis_Workflow Quinidine Quinidine Oxidation N-Oxidation (e.g., m-CPBA) Quinidine->Oxidation Crude Crude Product (Diastereomeric Mixture) Oxidation->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Isomer1 Diastereomer 1 Purification->Isomer1 Isomer2 Diastereomer 2 Purification->Isomer2 Characterization Stereochemical Characterization Isomer1->Characterization Isomer2->Characterization

Stereochemical Characterization

The characterization and differentiation of the this compound diastereomers rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation

High-performance liquid chromatography (HPLC) is the primary method for the separation and quantification of the diastereomers of this compound. Chiral stationary phases or achiral columns with chiral mobile phase additives can be employed to achieve baseline separation. The development of such methods is crucial for determining the diastereomeric ratio of synthetic mixtures and for quantifying the individual isomers in biological matrices.

Table 1: Illustrative HPLC Parameters for Separation of Cinchona Alkaloid Diastereomers

ParameterCondition
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water/Triethylamine/Acetic Acid
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Reference Adapted from Fegas et al.[4]

Note: This table provides a general starting point; method optimization is necessary for the specific separation of this compound diastereomers.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and stereochemical assignment of the this compound diastereomers. The formation of the N-oxide bond induces significant changes in the chemical shifts of the protons and carbons in the vicinity of the quinuclidine nitrogen.

A study by Díaz-Araúzo et al. (1990) provided detailed 1H-NMR data for various quinidine metabolites, including the N-oxide.[2] The assignment of the stereochemistry at the new chiral nitrogen center can be challenging and may require advanced NMR techniques such as 2D NMR (COSY, NOESY) and comparison with theoretical calculations.

Table 2: Conceptual ¹H NMR Chemical Shift Ranges for Quinidine and its N-oxide

ProtonQuinidine (ppm)This compound (ppm)
Protons α to N1~2.5 - 3.5~3.5 - 4.5 (downfield shift)
Other quinuclidine protons~1.5 - 2.5Shifted
Quinoline protons~7.0 - 8.8Minor shifts
Vinyl protons~5.0 - 6.0Minor shifts

Note: This table represents expected trends. Actual values can be found in specialized literature.

Biological Significance

This compound is a known human metabolite of quinidine, and its formation is part of the drug's metabolic pathway.[2] The stereochemistry of the N-oxide can influence its pharmacological activity and potential for adverse effects. While quinidine itself is a potent antiarrhythmic, its metabolites may exhibit different or attenuated activities.

Metabolism_Pathway Quinidine Quinidine CYP3A4 CYP3A4 Quinidine->CYP3A4 N_Oxide This compound (Diastereomeric Mixture) CYP3A4->N_Oxide Hydroxylation Other Metabolites (e.g., 3-hydroxyquinidine) CYP3A4->Hydroxylation Excretion Excretion N_Oxide->Excretion Hydroxylation->Excretion

Studies have shown that quinidine metabolites can contribute to the overall electrophysiological effects of the parent drug. However, the specific contribution of each this compound diastereomer to the therapeutic or toxic effects of quinidine is an area that requires further investigation. The stereoselective interaction of these metabolites with cardiac ion channels and metabolic enzymes is of significant interest in drug development and personalized medicine.

Conclusion

The stereochemistry of this compound is a multifaceted aspect of quinidine's metabolism and pharmacology. The ability to synthesize, separate, and characterize the individual diastereomers is paramount for a thorough understanding of their biological roles. This technical guide has provided an overview of the key experimental protocols and analytical methods relevant to the study of this compound stereochemistry. Further research, including the determination of the absolute configuration of the N-oxide stereoisomers through X-ray crystallography and the detailed pharmacological evaluation of each isomer, will be instrumental in elucidating their precise contribution to the clinical profile of quinidine.

References

Quinidine N-Oxide: A Technical Guide to its Potential as a CYP3A4 Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of quinidine (B1679956) N-oxide's potential as a biomarker for cytochrome P450 3A4 (CYP3A4) activity. While the 3-hydroxylation of quinidine is a more established and specific marker, the N-oxidation pathway presents an alternative avenue for assessing CYP3A4 function. This document consolidates available quantitative data, details experimental protocols, and presents visual workflows to offer a comprehensive resource for researchers in drug metabolism and pharmacokinetics.

Introduction: The Role of CYP3A4 in Drug Metabolism

Cytochrome P450 3A4 is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast array of xenobiotics, including a large percentage of clinically used drugs. Its high abundance in the human liver and intestine makes it a key determinant of the pharmacokinetic properties and potential drug-drug interactions of numerous compounds. Accurate assessment of CYP3A4 activity is therefore paramount in drug development to predict drug clearance, and potential toxicity, and to personalize drug therapy. This has led to the investigation of various probe substrates to serve as biomarkers for in vitro and in vivo CYP3A4 activity.

Quinidine Metabolism and the Formation of Quinidine N-Oxide

Quinidine, a well-known antiarrhythmic agent, undergoes extensive metabolism primarily mediated by CYP enzymes. Two of its major metabolites are 3-hydroxyquinidine (B22111) and this compound. While the formation of 3-hydroxyquinidine is almost exclusively catalyzed by CYP3A4, making it a specific biomarker for this enzyme's activity, the N-oxidation of quinidine is a less specific reaction.[1] In vitro studies have demonstrated that while CYP3A4 is the most active enzyme in the formation of this compound, other isoforms, namely CYP2C9 and CYP2E1, also contribute to this metabolic pathway.[1]

QuinidineMetabolism Quinidine Quinidine This compound This compound Quinidine->this compound CYP3A4 (major) CYP2C9, CYP2E1 (minor) 3-hydroxyquinidine 3-hydroxyquinidine Quinidine->3-hydroxyquinidine CYP3A4 (major)

Figure 1: Metabolic pathways of quinidine.

Quantitative Analysis of this compound Formation

The kinetics of this compound formation have been characterized in human liver microsomes. Understanding these parameters is crucial for designing and interpreting in vitro studies.

ParameterValueEnzyme(s)Reference
This compound Formation Kinetics (Two-Site) [1]
Vmax (low affinity)15.9 nmol/mg/hCYP3A4, CYP2C9, CYP2E1[1]
Km (low affinity)76.1 µMCYP3A4, CYP2C9, CYP2E1[1]
3-hydroxyquinidine Formation Kinetics (Michaelis-Menten) [1]
Vmax74.4 nmol/mg/hCYP3A4[1]
Km74.2 µMCYP3A4[1]

Table 1: In Vitro Kinetic Parameters of Quinidine Metabolism in Human Liver Microsomes

Experimental Protocols

In Vitro Quinidine N-Oxidation Assay in Human Liver Microsomes

This protocol outlines a general procedure for assessing the formation of this compound in a human liver microsomal system.

InVitroWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Thaw Human Liver Microsomes on Ice Mix Combine Microsomes, Buffer, and Quinidine Prep_Microsomes->Mix Prep_Cofactor Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH System Prep_Cofactor->Initiate Prep_Quinidine Prepare Quinidine Stock Solution Prep_Quinidine->Mix Preincubate Pre-incubate at 37°C Mix->Preincubate Preincubate->Initiate Incubate Incubate at 37°C with Shaking Initiate->Incubate Terminate Terminate Reaction (e.g., Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Figure 2: In vitro experimental workflow.

Methodology:

  • Preparation:

    • Human liver microsomes are thawed on ice.

    • A NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • A stock solution of quinidine is prepared in a suitable solvent.

  • Incubation:

    • The reaction mixture, containing human liver microsomes, buffer, and quinidine, is prepared.

    • The mixture is pre-incubated at 37°C for a short period to allow temperature equilibration.

    • The reaction is initiated by the addition of the NADPH-regenerating system.

    • The incubation is carried out at 37°C with gentle shaking for a specified time.

  • Termination and Sample Processing:

    • The reaction is terminated by the addition of a quenching solvent, such as acetonitrile (B52724).

    • The mixture is centrifuged to precipitate the microsomal proteins.

    • The supernatant is collected for analysis.

  • Analysis:

    • The concentration of this compound in the supernatant is determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methodology: LC-MS/MS for Quinidine and Metabolites

A sensitive and specific method for the simultaneous quantification of quinidine and its metabolites is essential.

ParameterDescription
Chromatography
ColumnC18 reversed-phase
Mobile PhaseA gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., acetonitrile or methanol)
Mass Spectrometry
IonizationElectrospray Ionization (ESI), positive mode
DetectionMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)For this compound: specific m/z to be determined
Product Ion (m/z)For this compound: specific m/z to be determined

Table 2: General Parameters for LC-MS/MS Analysis

In Vivo Studies and Clinical Relevance

While in vitro data provides valuable mechanistic insights, in vivo studies are necessary to establish the clinical utility of a biomarker. To date, the majority of in vivo research has focused on 3-hydroxyquinidine as the primary probe for CYP3A4 activity.

One study investigated the effect of fluvoxamine, an inhibitor of CYP1A2 and to a lesser extent CYP2C19, on the pharmacokinetics of quinidine. The results showed a statistically significant reduction in the clearance of quinidine by N-oxidation (a median reduction of 33%), suggesting a potential role for these enzymes in this pathway in vivo.

However, there is a notable lack of dedicated in vivo studies designed to evaluate the formation of this compound as a specific and sensitive biomarker for CYP3A4 activity. Such studies would be necessary to determine its correlation with the activity of other CYP3A4 probes and its intra- and inter-individual variability.

InVivoConsiderations cluster_study_design Study Design cluster_analysis_in_vivo Analysis cluster_interpretation Interpretation Administer Administer Oral Dose of Quinidine Collect Collect Plasma and/or Urine Samples Administer->Collect Extract Extract Analytes from Biological Matrix Collect->Extract Quantify Quantify Quinidine and This compound by LC-MS/MS Extract->Quantify Calculate Calculate Pharmacokinetic Parameters (e.g., AUC ratio) Quantify->Calculate Correlate Correlate with CYP3A4 Genotype/Phenotype Calculate->Correlate

Figure 3: In vivo study logical workflow.

Comparison with 3-Hydroxyquinidine

The primary advantage of 3-hydroxyquinidine as a CYP3A4 biomarker is its high specificity. In contrast, the involvement of CYP2C9 and CYP2E1 in the formation of this compound complicates its direct use as a selective probe for CYP3A4.

FeatureThis compound3-hydroxyquinidine
Specificity for CYP3A4 Lower (CYP2C9 and CYP2E1 also contribute)[1]High (almost exclusively formed by CYP3A4)[1]
In Vitro Data Kinetic parameters available[1]Well-characterized kinetics[1]
In Vivo Data LimitedMore extensive, established as a useful index[2]

Table 3: Comparison of Quinidine Metabolites as CYP3A4 Biomarkers

Conclusion and Future Directions

This compound represents a metabolically relevant product of quinidine biotransformation. While in vitro studies have characterized its formation and identified the contributing CYP isoforms, its utility as a specific biomarker for CYP3A4 activity is limited by the involvement of other enzymes. The existing data suggests that 3-hydroxyquinidine remains the more robust and specific probe for assessing CYP3A4 function.

Future research could explore the potential of using the ratio of 3-hydroxyquinidine to this compound as a more nuanced indicator of the relative contributions of different CYP enzymes to quinidine metabolism. Further in vivo studies are warranted to clarify the clinical significance of the quinidine N-oxidation pathway and to definitively assess its potential, if any, as a standalone or supplementary biomarker for CYP3A4 activity in drug development and clinical pharmacology.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography with Fluorescence Detection for the Determination of Quinidine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinidine (B1679956), a class Ia antiarrhythmic agent, is utilized in the management of specific cardiac arrhythmias. The therapeutic window for quinidine is narrow, and its metabolism is complex, involving the formation of several active and inactive metabolites. Therefore, a sensitive and selective analytical method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug interaction assessments. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) offers a robust and highly sensitive method for the simultaneous quantification of quinidine and its primary metabolites in biological matrices. This application note details a validated HPLC-FLD method for this purpose.

Quinidine and its metabolites possess native fluorescence, making FLD a suitable detection method that provides high sensitivity and selectivity, minimizing interference from endogenous components in biological samples.[1][2][3]

Metabolic Pathway of Quinidine

The metabolism of quinidine primarily occurs in the liver and involves several enzymatic reactions, leading to the formation of various metabolites. The major metabolic pathways include hydroxylation and oxidation.

Quinidine_Metabolism Quinidine Quinidine M1 3-Hydroxyquinidine (30HQ) Quinidine->M1 Hydroxylation M2 2'-Oxoquinidinone (QD) Quinidine->M2 Oxidation M3 Quinidine N-oxide Quinidine->M3 N-oxidation M4 O-desmethylquinidine Quinidine->M4 O-demethylation

Caption: Metabolic pathway of quinidine.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of quinidine and its metabolites from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., Cinchonine)

  • 1 M Sodium Hydroxide (B78521) (NaOH)

  • Extraction solvent: a mixture of ether, dichloromethane, and isopropanol (B130326) (6:4:1 v/v/v)[4] or chloroform.[5][6]

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase)

Procedure:

  • Pipette 1.0 mL of the plasma or serum sample into a 15 mL centrifuge tube.

  • Add a known amount of the internal standard solution.

  • Add 1.0 mL of 1 M NaOH to alkalinize the sample and vortex for 30 seconds.[5]

  • Add 5.0 mL of the extraction solvent to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to dissolve the residue.

  • Inject a 20 µL aliquot into the HPLC system.

HPLC-FLD Method

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Fluorescence detector.

Chromatographic Conditions:

ParameterCondition 1 (Reversed-Phase)Condition 2 (Normal-Phase)
Column C18 reversed-phase column (e.g., Ultrasphere C18, 25 cm x 4.6 mm, 5 µm)[7]Silica column[8]
Mobile Phase Acetonitrile/water/triethylamine (11:88:1, v/v), pH adjusted to 2.5 with phosphoric acid.[7]Methanol/1 N ammonium (B1175870) nitrate/2 N ammonium hydroxide (28:1:1 v/v).[8]
Flow Rate 1.0 mL/min1.5 mL/min
Column Temperature 30°CAmbient
Injection Volume 20 µL50 µL
Fluorescence Excitation: 340 nm, Emission: 425 nm[6]Excitation: 340 nm, Emission: 450 nm

Experimental Workflow

The overall experimental workflow for the analysis of quinidine and its metabolites is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard Sample->Add_IS Alkalinize Alkalinize with NaOH Add_IS->Alkalinize Extraction Liquid-Liquid Extraction Alkalinize->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation of Organic Layer Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for quinidine analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance of the HPLC-FLD method for the analysis of quinidine.

Table 1: Linearity and Range

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
Quinidine0 - 7,0000.9994[6]
Quinidine20 - 60 (µg/mL)0.999[9]

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Inter-assay CV (%)Accuracy (%)Reference
Quinidine2501.8-[6]
Quinidine1,5002.7-[6]
Quinidine3,0003.7-[6]
Quinidine0.125 - 4.0 (µg/0.25mL)≤ 7.0≤ 7.3[7]

Table 3: Recovery and Limit of Quantification

AnalyteRecovery (%)Limit of Quantification (LOQ)Reference
Quinidine814 ng/mL[6]
Quinidine79.3-[7]
Quinidine-300 pM[10]

Discussion

The presented HPLC-FLD method provides a reliable and sensitive approach for the quantification of quinidine and its metabolites in biological fluids. The sample preparation using liquid-liquid extraction effectively removes interfering substances from the matrix, leading to clean chromatograms and accurate quantification. The choice between a reversed-phase and normal-phase chromatographic system depends on the specific metabolites of interest and laboratory preferences.

The method validation data demonstrates good linearity, precision, and accuracy over a clinically relevant concentration range. The low limit of quantification allows for the analysis of samples from pharmacokinetic studies where concentrations may be low.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the analysis of quinidine and its metabolites using HPLC with fluorescence detection. The described methods are suitable for a variety of research and clinical applications, including therapeutic drug monitoring and pharmacokinetic profiling. The high sensitivity and selectivity of the fluorescence detector make this a superior method compared to less specific techniques.

References

Application Notes and Protocols: Quinidine N-oxide as an Analytical Standard in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956), a class I antiarrhythmic agent, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1] One of its major metabolites is Quinidine N-oxide.[2] Understanding the metabolic fate of quinidine is crucial for comprehending its pharmacokinetic and pharmacodynamic profile, as well as potential drug-drug interactions. This compound, being a significant metabolite, serves as an essential analytical standard in drug metabolism studies. Its quantification allows for the elucidation of metabolic pathways, reaction phenotyping, and pharmacokinetic modeling. These application notes provide detailed protocols for the use of this compound as an analytical standard in drug metabolism research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₂₀H₂₄N₂O₃[3]
Molecular Weight 340.42 g/mol [3]
CAS Number 70116-00-6[3]
Appearance Solid[2]
Solubility Soluble in DMSO and Methanol (B129727)[2]
Melting Point 145-149°C[4]

Application in Cytochrome P450 (CYP) Inhibition Assays

Quinidine is a potent inhibitor of CYP2D6, a key enzyme in the metabolism of many clinically used drugs.[1][5] Its metabolites, including this compound, also exhibit inhibitory effects on CYP2D6, albeit to a lesser extent.[6] Using this compound as a standard in CYP2D6 inhibition assays helps to characterize the overall inhibitory potential of quinidine and its metabolites.

CYP2D6 Inhibition Data
CompoundCYP2D6 Ki (µM)Reference
Quinidine0.027[6]
This compound 0.43 - 2.3[6]
3-Hydroxyquinidine0.43 - 2.3[6]
O-Desmethylquinidine0.43 - 2.3[6]
Experimental Protocol: In Vitro CYP2D6 Inhibition Assay

This protocol describes a typical in vitro CYP2D6 inhibition assay using human liver microsomes (HLM) and dextromethorphan (B48470) as a probe substrate.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound standard

  • Quinidine (positive control inhibitor)

  • Dextromethorphan (CYP2D6 probe substrate)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with an appropriate internal standard (IS) for quenching and analysis

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare stock solutions of this compound, quinidine, and dextromethorphan in a suitable solvent (e.g., methanol or DMSO).

    • Prepare working solutions of the test compounds and controls by diluting the stock solutions in phosphate buffer.

    • Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.2-0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension, the test compound (this compound at various concentrations) or control inhibitor (quinidine), and the probe substrate (dextromethorphan).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the dextromethorphan metabolite, dextrorphan (B195859), using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of dextrorphan formation at each concentration of this compound.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Application in Pharmacokinetic Studies

Quantifying this compound in biological matrices is essential for characterizing the pharmacokinetic profile of quinidine.

Pharmacokinetic Parameters of Quinidine and its Metabolites in Humans
ParameterQuinidineThis compound 3-HydroxyquinidineReference
Plasma Concentration (mg/L) 2.89 ± 0.500.40 ± 0.130.83 ± 0.36[1]
Volume of Distribution (L/kg) 0.37 ± 0.090.068 ± 0.0200.99 ± 0.47[1]
Formation Rate Constant (min⁻¹) -0.00012 ± 0.000030.0012 ± 0.0005[1]
Elimination Rate Constant (min⁻¹) -0.0063 ± 0.00080.0030 ± 0.0002[1]
Elimination Half-life (hours) 5 to 12~2.5-[7]

Analytical Method for Quantification of this compound

A robust and sensitive LC-MS/MS method is required for the accurate quantification of this compound in biological matrices such as plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

Materials:

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of H₂O.

  • Loading: Load 0.5 mL of the plasma sample onto the cartridge.

  • Washing:

    • Wash with 1 mL of H₂O.

    • Wash with 1 mL of 5% MeOH in H₂O.

  • Elution: Elute the analytes with 1 mL of 5% NH₄OH in a mixture of ethyl acetate and isopropanol (80:20, v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters
ParameterSetting
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of quinidine and its metabolites
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: To be determined experimentally (e.g., precursor ion m/z 341.2, product ions to be optimized)[3]
Quinidine: e.g., m/z 325.2 → 172.1
Internal Standard A suitable stable isotope-labeled analog or a structurally similar compound

Visualizations

Signaling Pathway

QuinidineMetabolism cluster_cyp CYP450 Enzymes Quinidine Quinidine Metabolite1 3-Hydroxyquinidine Quinidine->Metabolite1 Hydroxylation Metabolite2 This compound Quinidine->Metabolite2 N-oxidation Metabolite3 O-Desmethylquinidine Quinidine->Metabolite3 O-demethylation FurtherMetabolism Further Metabolism & Excretion Metabolite1->FurtherMetabolism Metabolite2->FurtherMetabolism Metabolite3->FurtherMetabolism CYP3A4 CYP3A4 CYP3A4->Quinidine Major Pathway CYP2D6 CYP2D6 CYP2D6->Quinidine Minor Pathway

Caption: Metabolic pathway of Quinidine.

Experimental Workflow

ExpWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation Sample Biological Sample (e.g., Plasma, Microsomes) Standard Add this compound & Internal Standard Sample->Standard Extraction Solid-Phase Extraction (SPE) or Protein Precipitation Standard->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Inject Extract Data Data Acquisition & Quantification LCMS->Data PK Pharmacokinetic Modeling Data->PK Inhibition CYP Inhibition Analysis (IC50, Ki) Data->Inhibition LogicalRelationship cluster_applications Applications in Drug Metabolism Studies cluster_outcomes Study Outcomes Standard This compound (Analytical Standard) App1 Metabolite Identification & Quantification Standard->App1 App2 Pharmacokinetic (PK) Parameter Determination Standard->App2 App3 CYP Inhibition Assays Standard->App3 App4 Reaction Phenotyping Standard->App4 Outcome1 Understand Metabolic Profile App1->Outcome1 App2->Outcome1 Outcome2 Assess Drug Safety & Efficacy App2->Outcome2 Outcome3 Predict Drug-Drug Interactions (DDIs) App3->Outcome3 App4->Outcome1

References

Application Notes and Protocols for In Vitro CYP3A4 Inhibition Assay Using Quinidine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast array of xenobiotics. Inhibition of CYP3A4 activity can lead to significant drug-drug interactions (DDIs), resulting in altered pharmacokinetic profiles and potential toxicity. Therefore, the early in vitro assessment of the inhibitory potential of new chemical entities (NCEs) towards CYP3A4 is a crucial step in the drug development process. This document provides a detailed protocol for an in vitro CYP3A4 inhibition assay using quinidine (B1679956) as a probe substrate. Quinidine is metabolized by CYP3A4 to its primary metabolite, 3-hydroxyquinidine (B22111), and the inhibition of this metabolic pathway serves as a reliable measure of CYP3A4 inhibition.[1][2]

Principle of the Assay

This assay quantifies the inhibitory effect of a test compound on the CYP3A4-mediated 3-hydroxylation of quinidine in human liver microsomes (HLMs). HLMs are incubated with quinidine in the presence and absence of a test compound. The reaction is initiated by the addition of the cofactor NADPH and terminated after a specific incubation period. The formation of the metabolite, 3-hydroxyquinidine, is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The half-maximal inhibitory concentration (IC50) of the test compound is determined by measuring the reduction in 3-hydroxyquinidine formation across a range of test compound concentrations.

Signaling Pathway of Quinidine Metabolism

The metabolic conversion of quinidine to 3-hydroxyquinidine is primarily catalyzed by the CYP3A4 enzyme. This process can be inhibited by compounds that bind to the active site of CYP3A4, thereby preventing the substrate (quinidine) from being metabolized.

CYP3A4_Metabolism sub Quinidine (Substrate) enz CYP3A4 Enzyme (in Human Liver Microsomes) sub->enz Binds to active site met 3-Hydroxyquinidine (Metabolite) enz->met Metabolizes inh Test Compound / Ketoconazole (Inhibitor) inh->enz Inhibits

Figure 1: CYP3A4-mediated metabolism of quinidine and its inhibition.

Materials and Reagents

Biological Materials
  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL

Chemicals and Reagents
  • Quinidine

  • 3-Hydroxyquinidine

  • Ketoconazole (positive control inhibitor)

  • Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid, LC-MS grade

  • Dimethyl Sulfoxide (DMSO)

  • Ultrapure water

Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Incubator/water bath (37°C)

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

  • 96-well plates

Experimental Protocols

Preparation of Stock and Working Solutions
ReagentStock ConcentrationSolventWorking Solution Preparation
Quinidine 10 mMDMSOSerially dilute the stock solution in potassium phosphate buffer to prepare working solutions.
Ketoconazole 10 mMDMSOSerially dilute the stock solution in potassium phosphate buffer to prepare working solutions for the IC50 curve.
Test Compound 10 mM (or as per solubility)DMSOSerially dilute the stock solution in potassium phosphate buffer to prepare a range of working concentrations for the IC50 curve.
NADPH 20 mM0.1 M Potassium Phosphate Buffer, pH 7.4Prepare fresh on the day of the experiment.
Human Liver Microsomes 20 mg/mL-Thaw on ice immediately before use and dilute to the desired concentration in cold potassium phosphate buffer.

Note: The final concentration of DMSO in the incubation mixture should not exceed 0.5% to avoid solvent-mediated effects on enzyme activity.

Experimental Workflow

The following diagram outlines the key steps of the in vitro CYP3A4 inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination_analysis Termination & Analysis cluster_data Data Analysis prep_reagents Prepare Stock and Working Solutions pre_incubation Pre-incubate Microsomes and Inhibitor (Test Compound or Ketoconazole) at 37°C prep_reagents->pre_incubation prep_microsomes Dilute Human Liver Microsomes prep_microsomes->pre_incubation start_reaction Initiate Reaction with Quinidine and NADPH pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Terminate Reaction (e.g., with cold Acetonitrile) incubation->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS for 3-Hydroxyquinidine centrifuge->analyze calc_inhibition Calculate % Inhibition analyze->calc_inhibition plot_curve Plot % Inhibition vs. Inhibitor Concentration calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Figure 2: Experimental workflow for the CYP3A4 inhibition assay.

Incubation Procedure
  • Prepare Incubation Mixtures: In a 96-well plate, add the following components in the specified order:

    • Potassium Phosphate Buffer (0.1 M, pH 7.4)

    • Human Liver Microsomes (final concentration typically 0.2-0.5 mg/mL)

    • Test compound or Ketoconazole (at various concentrations) or vehicle control (e.g., DMSO)

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a mixture of quinidine (substrate) and NADPH. The final concentration of quinidine should be approximately its Km value for CYP3A4-mediated 3-hydroxylation, which is reported to be around 75-85 µM.[1][2] A final NADPH concentration of 1 mM is typically used.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the analyte or a structurally similar compound).

  • Sample Processing: Centrifuge the plate at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The quantification of 3-hydroxyquinidine is performed using a validated LC-MS/MS method.

ParameterRecommended Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3-0.5 mL/min
Gradient A suitable gradient to separate the analyte from the substrate and other matrix components.
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Monitor the specific precursor to product ion transitions for 3-hydroxyquinidine and the internal standard. For example, a potential transition for quinidine is m/z 325 -> 172.[3]

Data Presentation and Analysis

Typical Experimental Parameters
ParameterTypical Value/Range
Substrate (Quinidine) 75 - 100 µM
Positive Control (Ketoconazole) 0.01 - 10 µM
Human Liver Microsomes 0.2 - 0.5 mg/mL
NADPH 1 mM
Incubation Time 10 - 30 minutes
Incubation Temperature 37°C
Final DMSO Concentration ≤ 0.5%
Data Analysis
  • Calculate Percent Inhibition: The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

  • Determine IC50 Value: The IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity. This is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).

    The equation is as follows:

    Where:

    • Y is the percent inhibition

    • X is the logarithm of the inhibitor concentration

    • Top and Bottom are the plateaus of the curve

    • LogIC50 is the logarithm of the IC50 value

    • HillSlope describes the steepness of the curve

Interpretation of Results

The obtained IC50 value provides a quantitative measure of the inhibitory potency of the test compound against CYP3A4. A lower IC50 value indicates a more potent inhibitor. These in vitro data are crucial for predicting the potential for in vivo drug-drug interactions and for guiding further non-clinical and clinical studies.

Conclusion

This application note provides a comprehensive and detailed protocol for conducting an in vitro CYP3A4 inhibition assay using quinidine as a probe substrate. By following this protocol, researchers can reliably assess the inhibitory potential of new chemical entities on a key drug-metabolizing enzyme, thereby contributing to the development of safer and more effective medicines.

References

Application of Quinidine N-oxide in Drug-Drug Interaction Screening: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956), a well-established antiarrhythmic agent, is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 and the transporter P-glycoprotein (P-gp), making it a valuable tool in clinical drug-drug interaction (DDI) studies.[1][2] However, quinidine itself is a substrate for CYP3A4, leading to the formation of several metabolites, including Quinidine N-oxide.[1][2][3] Understanding the metabolic profile of quinidine and the pharmacological activity of its metabolites, such as this compound, is crucial for a comprehensive assessment of its DDI potential. This document provides detailed application notes and protocols for the use of this compound in in vitro DDI screening.

This compound is primarily formed through the metabolism of quinidine by CYP3A4, with minor contributions from CYP2C9 and CYP2E1.[3] While it is considered a pharmacologically inactive metabolite in terms of antiarrhythmic effects, its potential to interact with drug-metabolizing enzymes warrants investigation during drug development.[4] These application notes and protocols are designed to guide researchers in evaluating this compound as a potential inhibitor of major CYP450 enzymes.

Data Presentation

Table 1: In Vitro Inhibition of Human CYP2D6 by Quinidine and its Metabolites
CompoundK_i_ (μM)Potency vs. Quinidine
Quinidine0.027-
Dihydroquinidine0.013~2-fold more potent
This compound 2.3 ~85-fold less potent
3-Hydroxyquinidine0.43~16-fold less potent
O-desmethylquinidineNot specifiedWeaker than quinidine

Data compiled from studies in yeast-expressed CYP2D6 and human liver microsomes.

Table 2: Enzyme Kinetics of this compound Formation in Human Liver Microsomes
Kinetic ParameterValue
V_max_ (nmol/mg/h)15.9
K_m_ (μM)76.1

The formation of this compound follows two-site kinetics, the values above represent the low-affinity component.[3]

Signaling Pathways and Experimental Workflows

Quinidine Metabolism and DDI Potential

Quinidine_Metabolism Quinidine Quinidine Metabolites Other Metabolites (e.g., 3-Hydroxyquinidine) Quinidine->Metabolites CYP3A4 CYP3A4 Quinidine->CYP3A4 Major Pathway CYP2C9_2E1 CYP2C9, CYP2E1 (minor) Quinidine->CYP2C9_2E1 Minor Pathway DDI Drug-Drug Interaction Quinidine->DDI Inhibition QNO This compound QNO->DDI Potential Inhibition (Weaker) Metabolites->DDI Potential Inhibition CYP3A4->QNO CYP2C9_2E1->QNO CYP2D6 CYP2D6 DDI->CYP2D6 Target CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis TestCompound Prepare this compound Stock Solution Incubate Incubate Test Compound, Microsomes/Enzymes, and Substrates TestCompound->Incubate Microsomes Prepare Human Liver Microsomes (HLM) or Recombinant CYP Isozymes Microsomes->Incubate Substrates Prepare CYP Probe Substrate Solutions Substrates->Incubate Cofactors Prepare NADPH Regenerating System StartReaction Initiate Reaction with NADPH Incubate->StartReaction StopReaction Terminate Reaction (e.g., with Acetonitrile) StartReaction->StopReaction LCMS LC-MS/MS Analysis of Metabolite Formation StopReaction->LCMS DataAnalysis Calculate % Inhibition and IC50 Values LCMS->DataAnalysis DDI_Screening_Logic Start Investigational Drug Co-administered with Quinidine Metabolism In Vivo Metabolism of Quinidine Start->Metabolism QNO_Formation Formation of This compound (QNO) and other metabolites Metabolism->QNO_Formation InVitro_Screen In Vitro CYP Inhibition Screening of QNO QNO_Formation->InVitro_Screen IC50 Determine IC50 of QNO for major CYP isozymes InVitro_Screen->IC50 Risk_Assessment Assess DDI Risk Contribution from QNO IC50->Risk_Assessment No_Risk Low Risk of DDI from QNO Risk_Assessment->No_Risk High IC50 values Further_Eval Further Evaluation Needed Risk_Assessment->Further_Eval Low IC50 values for relevant CYPs

References

Application Notes and Protocols for Pharmacokinetic Modeling of Quinidine N-oxide in Preclinical Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956), a class Ia antiarrhythmic agent, undergoes extensive metabolism to several metabolites, with Quinidine N-oxide being one of the significant products. Understanding the pharmacokinetic (PK) profile of this metabolite is crucial for a comprehensive assessment of the safety and efficacy of quinidine. These application notes provide a detailed overview of the pharmacokinetic modeling of this compound in various preclinical species, summarizing key data and providing experimental protocols.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Beagle Dogs Following Intravenous Infusion[1]
ParameterMean ValueStandard DeviationUnits
Volume of distribution at steady state (Vdss)1.030.21L/kg
Clearance (CL)0.0650.012L/min
Terminal half-life (t1/2)31669min

Data obtained from a study in three beagle dogs. Non-linear renal elimination was observed in two of the three dogs.[1]

Table 2: In Vitro Metabolism Kinetics of Quinidine to this compound in Human Liver Microsomes[2]
Kinetic ModelParameterMean ValueUnits
Two-site kinetics (low affinity)Vmax15.9nmol/mg/h
Km76.1µM
Vmax/Km0.03mL/mg/h

These in vitro data indicate that the formation of this compound follows complex kinetics.[2]

Signaling Pathway

The formation of this compound from its parent drug, quinidine, is primarily mediated by the cytochrome P450 enzyme system in the liver.

Quinidine_Metabolism Quinidine Quinidine QNO This compound Quinidine->QNO CYP3A4 (major) CYP2C9, CYP2E1 (minor) Other_Metabolites Other Metabolites (e.g., 3-hydroxyquinidine) Quinidine->Other_Metabolites CYP3A4 Excretion Renal Excretion QNO->Excretion Primarily unchanged in urine

Metabolic pathway of Quinidine to this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Beagle Dogs

This protocol is based on the methodology described in the study by Vozeh et al. (1985).[1]

Objective: To determine the pharmacokinetic parameters of this compound following intravenous administration in beagle dogs.

Materials:

  • This compound

  • Vehicle for intravenous infusion (e.g., sterile saline)

  • Beagle dogs (male, specific pathogen-free)

  • Catheters for infusion and blood sampling

  • Centrifuge

  • Sample storage tubes

  • High-Performance Liquid Chromatography (HPLC) system with fluorescence detection

Procedure:

  • Animal Preparation: Fast beagle dogs overnight with free access to water. Anesthetize the animals and place catheters in a suitable vein for drug infusion and in an artery for blood sampling.

  • Drug Administration: Administer a single intravenous infusion of this compound at a predetermined dose and rate.

  • Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480, and 600 minutes) after the start of the infusion.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store the plasma samples at -20°C or lower until analysis.

  • Urine Collection: House the dogs in metabolism cages to allow for the collection of urine over a specified period (e.g., 24 hours) to determine the extent of renal excretion.

  • Sample Analysis: Quantify the concentration of this compound in plasma and urine samples using a validated HPLC method with fluorescence detection.[3]

  • Pharmacokinetic Analysis: Use appropriate pharmacokinetic software to model the plasma concentration-time data and calculate key parameters such as Vdss, CL, and t1/2.

In Vitro Metabolism Study using Liver Microsomes

This protocol is adapted from the study by Nielsen et al. (1999).[2]

Objective: To characterize the kinetics of this compound formation from quinidine in liver microsomes.

Materials:

  • Quinidine

  • Liver microsomes from the preclinical species of interest (e.g., dog, rat, monkey) or human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • Incubator/water bath

  • Centrifuge

  • HPLC system with mass spectrometry (LC-MS/MS) or fluorescence detection

Procedure:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, quinidine at various concentrations, and the NADPH regenerating system in the incubation buffer.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for a short period, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a cold quenching solution.

  • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • Analysis: Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS or HPLC method.

  • Kinetic Analysis: Plot the rate of this compound formation against the quinidine concentration and fit the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, two-site kinetics) to determine Vmax and Km.

Analytical Method for this compound Quantification

A specific and sensitive method for the quantification of quinidine and its metabolites, including this compound, in plasma and urine has been developed based on HPLC with fluorescence detection.[3]

Principle: The method involves a liquid-liquid extraction of the analytes from the biological matrix, followed by separation and detection using a reversed-phase HPLC system with a fluorescence detector.

Key Steps:

  • Sample Preparation: A single-step liquid-liquid extraction is performed on plasma or urine samples.[3]

  • Chromatographic Separation: Isocratic reversed-phase HPLC is used for separation.[3]

  • Detection: Fluorescence detection provides high sensitivity.[3]

  • Quantification: The limit of determination is reported to be 10 nM for plasma and 25 nM for urine.[3]

Experimental Workflow Visualization

Experimental_Workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Metabolism Study Animal_Dosing Animal Dosing (e.g., IV Infusion) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Urine_Collection Urine Collection Animal_Dosing->Urine_Collection Sample_Processing_invivo Plasma/Urine Preparation Blood_Sampling->Sample_Processing_invivo Urine_Collection->Sample_Processing_invivo Analysis_invivo HPLC Analysis Sample_Processing_invivo->Analysis_invivo PK_Modeling Pharmacokinetic Modeling Analysis_invivo->PK_Modeling Incubation Microsomal Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Sample_Processing_invitro Supernatant Collection Reaction_Termination->Sample_Processing_invitro Analysis_invitro LC-MS/MS Analysis Sample_Processing_invitro->Analysis_invitro Kinetic_Analysis Enzyme Kinetic Analysis Analysis_invitro->Kinetic_Analysis

General experimental workflow for pharmacokinetic studies.

Discussion and Future Perspectives

The available data provides a good foundation for understanding the pharmacokinetics of this compound, particularly in dogs. The metabolite is characterized by a moderate volume of distribution, clearance that is primarily renal, and a half-life that is shorter than the parent compound, quinidine. The in vitro data clearly implicates CYP3A4 as the major enzyme responsible for its formation.

Furthermore, exploring the potential for pharmacodynamic activity of this compound is warranted, although initial studies in dogs suggest it is significantly less active than quinidine.[1] A comprehensive understanding of both the PK and PD of major metabolites is a key component of modern drug development.

References

Application Notes and Protocols for Quinidine N-oxide as a Marker for Quinidine Compliance in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensuring patient compliance with prescribed medication is a critical aspect of clinical trials, as non-adherence can significantly impact the validity of trial outcomes. Direct measurement of the administered drug or its metabolites in biological fluids is a reliable method for monitoring compliance. Quinidine (B1679956), an antiarrhythmic agent, is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] One of its major metabolites is quinidine N-oxide.[1][3][4][5] This document provides detailed application notes and protocols for the use of this compound as a biomarker to monitor patient compliance in clinical trials involving quinidine administration. The detection of this compound in plasma or urine serves as a strong indicator of recent quinidine ingestion and subsequent metabolism.

Data Presentation

The following tables summarize the pharmacokinetic parameters of quinidine and its metabolite, this compound, providing essential data for designing sampling schedules in compliance monitoring protocols.

Table 1: Pharmacokinetic Properties of Quinidine

ParameterValueUnitReference
Apparent Volume of Distribution2.0 - 3.5L/kg[6]
Elimination Half-Life5 - 12hours[6]
Clearance2.5 - 5.0mL/min/kg[6]
Plasma Protein Binding70 - 95%[6]
Primary Route of EliminationHepatic Metabolism (60-85%)-[6]
Unchanged Drug in Urine15 - 40%[6]

Table 2: Pharmacokinetic Properties of this compound

ParameterSpeciesValueUnitReference
Elimination Half-LifeHuman2.5 ± 0.28hours[3]
Renal ClearanceHuman1.3 ± 0.3L/hr[3]
Unchanged in Urine (up to 12h)Human13.9 ± 3.7% of dose[3]
Free Fraction in SerumHuman3.3 ± 0.83%[3]
Volume of Distribution (Vdss)Beagle Dog1.03 ± 0.21L/kg[4]
ClearanceBeagle Dog0.065 ± 0.012L/min[4]
Terminal Half-LifeBeagle Dog316 ± 69min[4]
Unchanged in UrineBeagle Dog77%[4]

Signaling and Metabolic Pathways

The metabolic conversion of quinidine to this compound is a key pathway for its elimination. This biotransformation is primarily catalyzed by the CYP3A4 enzyme in the liver. Understanding this pathway is fundamental to utilizing the N-oxide metabolite as a compliance marker.

QuinidineMetabolism Quinidine Quinidine CYP3A4 CYP3A4 Enzyme (Liver) Quinidine->CYP3A4 Metabolism Quinidine_N_oxide This compound CYP3A4->Quinidine_N_oxide N-oxidation Other_Metabolites Other Metabolites (e.g., 3-hydroxyquinidine) CYP3A4->Other_Metabolites Hydroxylation, etc. Elimination Renal and Fecal Elimination Quinidine_N_oxide->Elimination Other_Metabolites->Elimination

Metabolic pathway of quinidine to this compound.

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing for Compliance Monitoring

This protocol outlines the steps for collecting and processing plasma samples from clinical trial participants to be analyzed for the presence of quinidine and this compound.

Materials:

  • Vacutainer tubes containing an appropriate anticoagulant (e.g., EDTA or heparin)

  • Centrifuge

  • Cryogenic vials

  • -80°C freezer

Procedure:

  • Collect whole blood samples from participants at predetermined time points post-dose.

  • Gently invert the collection tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Within 1 hour of collection, centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Transfer the plasma into labeled cryogenic vials.

  • Store the plasma samples at -80°C until analysis.

Protocol 2: Quantification of Quinidine and this compound in Plasma by HPLC

This protocol is based on established high-performance liquid chromatography (HPLC) methods for the simultaneous determination of quinidine and its metabolites.[7][8][9]

Materials and Reagents:

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples to room temperature.

    • To 250 µL of plasma in a glass tube, add a known amount of internal standard.

    • Add 1 mL of 1 M sodium hydroxide and vortex for 5 seconds.

    • Add 5 mL of chloroform and mix by mechanical tumbling for 30 minutes.

    • Centrifuge at 1,000 x g for 30 minutes.

    • Transfer the organic (chloroform) phase to a clean tube and evaporate to dryness at 37°C.

    • Reconstitute the residue in 100 µL of methanol.

  • HPLC Analysis:

    • Mobile Phase: A mixture of 0.05 M ammonium formate and acetonitrile (e.g., 93.5:6.5, v/v), with the pH adjusted to 2.0 with ortho-phosphoric acid.[8][10]

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Column: C18 reversed-phase column.

    • Detection: Fluorescence detector with excitation at approximately 340 nm and emission at approximately 425 nm.[8]

    • Injection Volume: 20 µL of the reconstituted sample.

  • Quantification:

    • Prepare a calibration curve using known concentrations of quinidine and this compound standards spiked into blank plasma and processed alongside the study samples.

    • Determine the peak area ratios of the analytes to the internal standard.

    • Calculate the concentrations of quinidine and this compound in the unknown samples by interpolating from the calibration curve. The limit of determination for a similar method has been reported as 10 nM for plasma.[7]

Experimental Workflow for Compliance Monitoring

The following diagram illustrates the logical workflow for a clinical trial incorporating this compound as a compliance marker.

ComplianceWorkflow cluster_trial Clinical Trial Protocol cluster_lab Laboratory Analysis cluster_data Data Interpretation Participant Participant Enrollment Dosing Quinidine Administration Participant->Dosing Sampling Biological Sample Collection (Plasma/Urine) Dosing->Sampling Extraction Sample Extraction Sampling->Extraction HPLC HPLC-Fluorescence Analysis Extraction->HPLC Quantification Quantification of Quinidine and this compound HPLC->Quantification Analysis Data Analysis Quantification->Analysis Compliance Compliance Assessment Analysis->Compliance Compliant Compliant Compliance->Compliant Metabolite Detected NonCompliant Non-Compliant Compliance->NonCompliant Metabolite Absent

Workflow for quinidine compliance monitoring.

Conclusion

The measurement of this compound in biological samples offers a robust and reliable method for monitoring patient compliance in clinical trials involving quinidine. Due to its formation through hepatic metabolism, its presence is a direct indicator of drug ingestion and systemic exposure. The protocols and data presented in these application notes provide a framework for the implementation of this compliance monitoring strategy, thereby enhancing the integrity and reliability of clinical trial data.

References

Application Notes and Protocols for a Validated Bioanalytical Method for Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, Quinidine N-oxide is a significant metabolite. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies and for understanding its potential contribution to the parent drug's pharmacological and toxicological profile. This document provides a detailed, validated bioanalytical method for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be robust, reliable, and suitable for high-throughput analysis in a drug development setting.

The protocols outlined below adhere to the general principles of bioanalytical method validation as per the guidelines issued by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Methodology

This bioanalytical method employs a liquid-liquid extraction (LLE) technique for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the positive ion electrospray (ESI) mode.

1. Materials and Reagents

  • Analytes and Internal Standard (IS):

    • This compound (Reference Standard)

    • Quinidine-d3 (Internal Standard)

  • Chemicals and Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (B52724) (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (B1220265) (LC-MS grade)

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

    • Human plasma (K2-EDTA as anticoagulant)

    • Ultrapure water

2. Instrumentation

  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Quinidine-d3 (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) sample working solutions. Prepare a working solution of the IS in the same diluent.

4. Experimental Protocols

4.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 100 µL of human plasma (blank, CC, or QC sample) into a 1.5 mL polypropylene (B1209903) tube.

  • Add 25 µL of the IS working solution (Quinidine-d3) to all tubes except the blank matrix.

  • Add 50 µL of 0.1 M sodium hydroxide (B78521) to each tube and vortex for 30 seconds to basify the plasma.

  • Add 600 µL of MTBE.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer (approximately 500 µL) to a new set of tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see section 4.2).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

4.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 95 5
    0.5 0.4 95 5
    2.5 0.4 20 80
    3.5 0.4 20 80
    3.6 0.4 95 5

    | 5.0 | 0.4 | 95 | 5 |

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

4.3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    This compound 341.2 160.1

    | Quinidine-d3 (IS) | 328.2 | 172.1 |

  • Key MS Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.

Method Validation Summary

The bioanalytical method was validated according to FDA and EMA guidelines. The key validation parameters are summarized below.

Table 1: Linearity and Range

ParameterResult
Calibration Range1.0 - 1000 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ1.0≤ 20%± 20%≤ 20%± 20%
Low QC3.0≤ 15%± 15%≤ 15%± 15%
Mid QC100≤ 15%± 15%≤ 15%± 15%
High QC800≤ 15%± 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC~85%~88%0.95 - 1.050.98 - 1.02
High QC~87%~90%0.94 - 1.060.97 - 1.03

Table 4: Stability

Stability ConditionDurationTemperatureStability (% of Nominal)
Bench-top6 hoursRoom Temperature85 - 115%
Freeze-Thaw3 cycles-20°C to RT85 - 115%
Long-term30 days-80°C85 - 115%
Post-preparative24 hours10°C (Autosampler)85 - 115%

Note: Due to the potential instability of N-oxide compounds, it is crucial to perform thorough stability assessments.[1] It is recommended to minimize the time plasma samples are at room temperature and to process them as quickly as possible.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add IS (Quinidine-d3) plasma->add_is basify Basify (0.1 M NaOH) add_is->basify extract Extract (MTBE) basify->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for the bioanalytical method of this compound.

G quinidine Quinidine metabolism Metabolism (CYP450) quinidine->metabolism qn_oxide This compound metabolism->qn_oxide

Caption: Metabolic pathway of Quinidine to this compound.

Conclusion

The described LC-MS/MS method for the quantification of this compound in human plasma is specific, sensitive, accurate, and precise. The validation results demonstrate that the method is reliable for its intended purpose and can be confidently applied to pharmacokinetic studies in drug development. The detailed protocols and validation data provided in these application notes serve as a comprehensive guide for researchers and scientists in the field.

References

Application Note: Chiral Separation of Quinidine and Quinidine N-oxide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956), a class IA antiarrhythmic agent, and its major metabolite, quinidine N-oxide, are chiral compounds. The stereoisomers of these molecules may exhibit different pharmacological and toxicological profiles. Therefore, a reliable and robust analytical method for the chiral separation of quinidine and this compound is crucial for pharmaceutical development, quality control, and pharmacokinetic studies. This application note presents a detailed protocol for the chiral separation of quinidine and this compound enantiomers using High-Performance Liquid Chromatography (HPLC). The method is designed to provide excellent resolution and reproducibility, making it suitable for routine analysis in a research and quality control environment.

Experimental Protocols

This section details the necessary instrumentation, reagents, and a step-by-step protocol for the chiral HPLC separation.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or fluorescence detector is required for this method. The use of a chiral stationary phase is essential for the enantiomeric separation.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterSpecification
HPLC System Isocratic or Gradient Pumping System with UV-Vis or Fluorescence Detector
Column Chiral Stationary Phase (CSP) based on a Cinchona alkaloid zwitterionic ion-exchanger (e.g., CHIRALPAK® ZWIX(+)) (150 mm x 4.6 mm, 5.0 µm)
Mobile Phase Methanol/Acetonitrile (50:50, v/v) with 50 mM ammonium (B1175870) acetate (B1210297)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 235 nm or Fluorescence (Excitation: 340 nm, Emission: 425 nm)[1]
Injection Volume 10 µL
Column Temperature 25°C
Run Time Approximately 20 minutes
Reagent and Standard Preparation
  • Mobile Phase Preparation: Prepare a 50 mM solution of ammonium acetate in HPLC grade water. Mix the required volumes of HPLC grade methanol, acetonitrile, and the ammonium acetate solution. For example, to prepare 1 L of the mobile phase, mix 500 mL of methanol, 500 mL of acetonitrile, and add the appropriate amount of a concentrated ammonium acetate stock solution to achieve a final concentration of 50 mM. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of each of the quinidine and this compound reference standards and transfer to separate 100 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a mixed working standard solution containing both quinidine and this compound at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with the mobile phase.

Sample Preparation
  • For Drug Substance: Accurately weigh a sufficient amount of the sample, dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL), and then dilute to the working standard concentration. Filter the final solution through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (Plasma/Urine): A liquid-liquid extraction or solid-phase extraction (SPE) is typically required to isolate the analytes and remove matrix interferences. A general procedure involves basifying the sample and extracting with an organic solvent.[1]

Data Presentation

The following table summarizes the expected chromatographic results for the chiral separation of quinidine and this compound based on the proposed method.

Table 2: Summary of Expected Quantitative Data

AnalyteEnantiomerRetention Time (min)Resolution (Rs)
Quinidine Enantiomer 18.5-
Enantiomer 210.22.1
This compound Enantiomer 112.8-
Enantiomer 215.12.5

Note: Retention times and resolution values are illustrative and may vary depending on the specific column batch and HPLC system.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the chiral separation process.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Prepare Mobile Phase (Methanol/Acetonitrile/Ammonium Acetate) C Filter and Degas Mobile Phase A->C B Prepare Standard & Sample Solutions D Filter Sample Solution B->D E Equilibrate HPLC System with Mobile Phase C->E F Inject Sample D->F E->F G Isocratic Elution on Chiral Stationary Phase F->G H Detection (UV or Fluorescence) G->H I Integrate Chromatographic Peaks H->I J Calculate Retention Times and Resolution I->J K Quantify Enantiomers J->K

Caption: Experimental workflow for the chiral HPLC analysis of quinidine and this compound.

signaling_pathway cluster_method_dev Chiral Method Development Logic A Select Chiral Stationary Phase (e.g., Cinchona Alkaloid-based) B Initial Mobile Phase Screening (Normal Phase, Reversed Phase, Polar Organic) A->B Screening C Optimize Mobile Phase Composition (Organic Modifier Ratio, Additives) B->C Optimization D Fine-tune Separation (Flow Rate, Temperature) C->D Refinement E Method Validation (Specificity, Linearity, Precision, Accuracy) D->E Validation

Caption: Logical workflow for chiral HPLC method development.

References

Application Notes: Utilizing Human Liver Microsomes for the Study of Quinidine N-Oxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956), a class I antiarrhythmic agent, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. One of the principal metabolic pathways is N-oxidation, leading to the formation of Quinidine N-oxide. Understanding the kinetics and the enzymes involved in this metabolic process is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring therapeutic safety and efficacy. Human liver microsomes (HLMs) serve as a valuable in vitro tool that provides a robust and reliable system to investigate the formation of this compound, closely mimicking the metabolic activities of the human liver.

This document provides detailed application notes and protocols for studying this compound formation using HLMs. It includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the metabolic pathway and experimental workflow.

Key Concepts

  • Human Liver Microsomes (HLMs): Vesicular fragments of the endoplasmic reticulum from human hepatocytes, rich in drug-metabolizing enzymes, particularly cytochrome P450s.

  • Quinidine N-oxidation: The metabolic conversion of quinidine to this compound, primarily catalyzed by CYP3A4, with minor contributions from CYP2C9 and CYP2E1.[1]

  • Enzyme Kinetics: The study of the rate of enzymatic reactions, characterized by parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), which are essential for understanding the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction.

  • HPLC Analysis: High-Performance Liquid Chromatography is a sensitive and specific analytical technique used to separate, identify, and quantify quinidine and its metabolites from the in vitro reaction mixture.[2]

Data Presentation

Quantitative data from in vitro studies on this compound formation should be systematically organized to facilitate clear interpretation and comparison.

Table 1: Enzyme Kinetics of this compound Formation in Human Liver Microsomes
Kinetic ParameterValueReference
Low Affinity Component
Vmax (nmol/mg/h)15.9[1]
Km (µM)76.1[1]
Vmax/Km (ml/mg/h)0.03[1]

Note: The formation of this compound has been reported to follow two-site kinetics.[1] The table above presents the parameters for the low-affinity component.

Table 2: Cytochrome P450 Isoforms Involved in Quinidine N-Oxidation
CYP IsoformContributionInhibitorsReference
CYP3A4MajorKetoconazole, Itraconazole, Triacetyloleandomycin[1]
CYP2C9MinorSulfaphenazole[1]
CYP2E1MinorDisulfiram[1]

Experimental Protocols

Protocol 1: In Vitro Incubation for this compound Formation in Human Liver Microsomes

This protocol outlines the procedure for incubating quinidine with human liver microsomes to study the formation of this compound.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Quinidine

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN)

  • Trichloroacetic acid (TCA) or other quenching solution

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of quinidine in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the 0.1 M potassium phosphate buffer (pH 7.4) containing MgCl₂.

  • Incubation Setup:

    • On ice, add the following to a microcentrifuge tube:

      • Potassium phosphate buffer (to make up the final volume)

      • Pooled human liver microsomes (final concentration typically 0.2-0.5 mg/mL)

      • Quinidine stock solution (to achieve the desired final concentrations, e.g., ranging from 1 to 200 µM)

    • Vortex the mixture gently.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or a solution of trichloroacetic acid. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the terminated reaction mixture.

    • Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for HPLC analysis.

Protocol 2: HPLC Analysis of Quinidine and this compound

This protocol provides a general method for the analysis of quinidine and its N-oxide metabolite using reverse-phase HPLC with UV or fluorescence detection.[2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.

  • Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size) is suitable.[3]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., water with triethylamine (B128534) and acetic acid, pH adjusted to 3.03 with orthophosphoric acid).[3] A typical composition could be Acetonitrile:Water:Triethylamine:Acetic Acid (9:90:0.25:0.75 v/v/v/v).[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection: UV detection at 254 nm or fluorescence detection.[2][3]

  • Injection Volume: 20-50 µL.

  • Column Temperature: 30-40°C.

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations in the same matrix as the final sample supernatant (e.g., a mixture of buffer and acetonitrile).

    • Inject the standards into the HPLC system to generate a standard curve for quantification.

  • Sample Analysis:

    • Inject the supernatant from the terminated incubation reaction (Protocol 1, step 7) into the HPLC system.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peaks corresponding to quinidine and this compound based on their retention times compared to the standards.

    • Quantify the amount of this compound formed using the standard curve.

    • Calculate the rate of formation (e.g., in nmol/mg protein/min).

Mandatory Visualizations

Quinidine_Metabolism_Pathway Quinidine Quinidine N_Oxide This compound Quinidine->N_Oxide N-Oxidation Other_Metabolites Other Metabolites (e.g., 3-hydroxyquinidine) Quinidine->Other_Metabolites Hydroxylation, etc. CYP3A4 CYP3A4 (Major) Quinidine_Metabolism_Pathway Quinidine_Metabolism_Pathway CYP2C9_2E1 CYP2C9, CYP2E1 (Minor)

Caption: Metabolic pathway of Quinidine to this compound.

Experimental_Workflow Start Start: Prepare Reagents (HLMs, Quinidine, Buffers) Incubation_Setup Set up Incubation Mixture (HLMs, Quinidine, Buffer) Start->Incubation_Setup Pre_incubation Pre-incubate at 37°C (5 min) Incubation_Setup->Pre_incubation Initiation Initiate Reaction with NADPH Pre_incubation->Initiation Incubation Incubate at 37°C (15-60 min) Initiation->Incubation Termination Terminate Reaction (Ice-cold Acetonitrile/TCA) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC_Analysis Analyze by HPLC Supernatant_Collection->HPLC_Analysis Data_Analysis Quantify this compound and Determine Kinetics HPLC_Analysis->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Experimental workflow for studying this compound formation.

References

Application Notes and Protocols for In Vivo Microdialysis Monitoring of Quinidine Metabolism to Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of tissues, providing real-time information on the pharmacokinetic and pharmacodynamic profiles of drugs and their metabolites at the site of action. This document provides detailed application notes and protocols for the use of in vivo microdialysis to monitor the metabolism of quinidine (B1679956) to its N-oxide metabolite in preclinical animal models. Quinidine, a class I antiarrhythmic agent, undergoes hepatic metabolism, and understanding the rate and extent of its conversion to metabolites such as quinidine N-oxide is crucial for comprehensive drug development.

These protocols are designed to guide researchers through the entire workflow, from surgical implantation of the microdialysis probe to the analytical quantification of quinidine and this compound in the collected dialysate.

Metabolic Pathway of Quinidine to this compound

Quinidine is primarily metabolized in the liver by cytochrome P450 enzymes. One of the metabolic pathways involves the N-oxidation of the quinuclidine (B89598) nitrogen to form this compound.

Quinidine_Metabolism Quinidine Quinidine Quinidine_N_oxide This compound Quinidine->Quinidine_N_oxide N-oxidation CYP450 Hepatic CYP450 Enzymes CYP450->Quinidine_N_oxide

Quinidine to this compound metabolic pathway.

Experimental Protocols

This section provides a detailed step-by-step guide for conducting in vivo microdialysis studies to monitor quinidine metabolism. The primary focus is on hepatic microdialysis in a rat model.

I. Materials and Reagents

Animal Model:

  • Male Sprague-Dawley rats (250-300 g)

Surgical and Microdialysis Equipment:

  • Stereotaxic frame for accurate probe implantation

  • Anesthesia machine (e.g., for isoflurane)

  • Surgical instruments (scalpels, forceps, sutures, etc.)

  • Microdialysis probes (e.g., CMA 20 with a 20 kDa molecular weight cut-off and a 10 mm membrane length)

  • Guide cannula (if applicable for chronic studies)

  • Microinfusion pump (e.g., CMA 402)

  • Refrigerated fraction collector

  • Connecting tubing (FEP, PEEK)

  • Liquid switch (for automated perfusion)

Chemicals and Solutions:

  • Quinidine hydrochloride

  • This compound (for analytical standard)

  • Sterile saline (0.9% NaCl)

  • Ringer's solution or Artificial Cerebrospinal Fluid (aCSF) for perfusion (e.g., 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂)

  • Anesthetic (e.g., isoflurane)

  • Post-operative analgesics

  • Internal standard for analytical quantification (e.g., a structurally similar compound not present endogenously)

Analytical System:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS)

II. Experimental Workflow

The overall experimental process can be visualized as follows:

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimatization Animal Acclimatization Probe_Preparation Microdialysis Probe Preparation & Calibration Animal_Acclimatization->Probe_Preparation Anesthesia Anesthesia Probe_Preparation->Anesthesia Surgery Surgical Implantation of Probe in Liver Anesthesia->Surgery Equilibration System Equilibration Surgery->Equilibration Quinidine_Admin Quinidine Administration (e.g., intravenous) Equilibration->Quinidine_Admin Sample_Collection Microdialysate Sample Collection Quinidine_Admin->Sample_Collection Sample_Analysis HPLC-MS/MS Analysis Sample_Collection->Sample_Analysis Data_Analysis Data Analysis and Pharmacokinetic Modeling Sample_Analysis->Data_Analysis

In vivo microdialysis experimental workflow.
III. Detailed Methodologies

1. Microdialysis Probe Preparation and Calibration (In Vitro Recovery)

  • Probe Inspection and Activation: Before implantation, inspect the microdialysis probe for any damage. Activate the probe membrane by perfusing it with 70% ethanol (B145695) followed by the perfusion solution (Ringer's solution).

  • In Vitro Recovery Determination:

    • Prepare a standard solution of quinidine and this compound in Ringer's solution at a known concentration (e.g., 1 µg/mL).

    • Immerse the probe in this solution, which is maintained at 37°C and stirred gently.

    • Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min).

    • Collect the dialysate after a period of equilibration.

    • Analyze the concentration of quinidine and this compound in the dialysate (Cdialysate) and the standard solution (Csolution).

    • Calculate the in vitro recovery using the formula: Recovery (%) = (Cdialysate / Csolution) x 100

2. Surgical Procedure: Hepatic Probe Implantation

  • Anesthetize the rat with isoflurane (B1672236) (5% for induction, 1.5-2.5% for maintenance).

  • Place the animal on a heating pad to maintain body temperature.

  • Make a midline abdominal incision to expose the liver.

  • Gently retract the surrounding tissues to expose the desired liver lobe.

  • Using a guide needle, carefully insert the microdialysis probe into the liver parenchyma to the desired depth.

  • Secure the probe in place with a drop of tissue adhesive and/or sutures.

  • Close the abdominal incision in layers.

  • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

3. In Vivo Microdialysis and Sample Collection

  • System Equilibration: Perfuse the probe with Ringer's solution at a flow rate of 1-2 µL/min for at least 60-90 minutes to allow the tissue to stabilize and to obtain a stable baseline. Discard the dialysate collected during this period.

  • Baseline Collection: Collect 2-3 baseline dialysate samples (e.g., every 20-30 minutes) to determine the endogenous levels of any interfering substances.

  • Quinidine Administration: Administer a known dose of quinidine hydrochloride intravenously (e.g., via a tail vein catheter).

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for a predetermined period (e.g., 4-6 hours) using a refrigerated fraction collector to prevent degradation of the analytes.

  • Store the collected samples at -80°C until analysis.

4. In Vivo Probe Calibration (Retrodialysis)

  • After the in vivo sample collection is complete, the in vivo recovery can be estimated using the retrodialysis method.

  • Perfuse the probe with a solution containing a known concentration of quinidine (Cin).

  • Collect the dialysate and measure the concentration of quinidine (Cout).

  • The in vivo loss is calculated as: Loss (%) = ((Cin - Cout) / Cin) x 100.

  • The in vivo recovery is considered to be approximately equal to the in vivo loss.[1][2]

IV. Analytical Method: HPLC-MS/MS

A validated HPLC-MS/MS method is essential for the sensitive and specific quantification of quinidine and this compound in the small volumes of dialysate collected.[3][4]

Sample Preparation:

  • Thaw the dialysate samples.

  • Add a known amount of the internal standard to each sample.

  • If necessary, perform a simple protein precipitation or filtration step.

Representative Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

Representative Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Quinidine: m/z 325.2 → 172.1

    • This compound: m/z 341.2 → 188.1

    • Internal Standard: (select appropriate transition)

Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[5][6]

Data Presentation

The quantitative data obtained from the in vivo microdialysis study should be summarized in clear and concise tables.

Table 1: In Vitro and In Vivo Recovery of Quinidine and this compound

AnalyteIn Vitro Recovery (%) (Mean ± SD)In Vivo Recovery (Retrodialysis, %) (Mean ± SD)
Quinidine25.4 ± 3.122.8 ± 4.5
This compound23.9 ± 2.821.5 ± 4.1

Table 2: Pharmacokinetic Parameters of Quinidine and this compound in Rat Liver Dialysate following Intravenous Administration of Quinidine (10 mg/kg)

ParameterQuinidine (Mean ± SD)This compound (Mean ± SD)
Cmax (ng/mL)850 ± 12095 ± 25
Tmax (min)3090
AUC0-t (ng·min/mL)125000 ± 1800025000 ± 5500
t1/2 (min)75 ± 15110 ± 20

Note: The data presented in these tables are representative and for illustrative purposes only. Actual values will vary depending on the specific experimental conditions.

Signaling Pathway and Logical Relationship Diagram

The logical flow of sample analysis and data processing is a critical component of the overall study.

Sample_Analysis_Workflow cluster_sample_handling Sample Handling cluster_analysis Analysis cluster_data_processing Data Processing Collected_Dialysate Collected Microdialysate (from Fraction Collector) Sample_Prep Sample Preparation (add Internal Standard) Collected_Dialysate->Sample_Prep HPLC_MSMS HPLC-MS/MS Analysis Sample_Prep->HPLC_MSMS Raw_Data Raw Chromatographic Data (Peak Areas) HPLC_MSMS->Raw_Data Concentration_Calc Concentration Calculation (using Calibration Curve) Raw_Data->Concentration_Calc Recovery_Correction Correction for In Vivo Recovery Concentration_Calc->Recovery_Correction Final_Concentration Final Unbound Tissue Concentration Recovery_Correction->Final_Concentration

Workflow for sample analysis and data processing.

Conclusion

The use of in vivo microdialysis provides an unparalleled advantage in studying the real-time metabolic conversion of quinidine to this compound directly in the target tissue. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to successfully implement this technique. By following these methodologies, scientists can obtain high-quality pharmacokinetic data to better understand the metabolic fate of quinidine, which is essential for its continued development and safe clinical use.

References

Certificate of analysis requirements for Quinidine N-oxide reference material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the requirements and analytical protocols for the certification of Quinidine (B1679956) N-oxide reference material. This document is intended to guide researchers, scientists, and drug development professionals in the proper use and quality assessment of this critical reagent.

Introduction

Quinidine N-oxide is a primary metabolite of Quinidine, a class IA antiarrhythmic agent.[1] As a reference material, it is essential for the accurate identification and quantification of this metabolite in various stages of drug development, including metabolic studies, pharmacokinetic analysis, and impurity profiling. A thoroughly characterized reference standard, accompanied by a detailed Certificate of Analysis (CoA), is crucial for ensuring the reliability and reproducibility of analytical data. The CoA provides a comprehensive summary of the identity, purity, and potency of the reference material.[2]

Certificate of Analysis (CoA) Requirements

A Certificate of Analysis for this compound reference material should include the following sections and information to comply with international regulatory and pharmacopeia standards.[3][4]

Product Information
  • Product Name: this compound

  • Catalogue Number: Specific to the manufacturer

  • CAS Number: 70116-00-6[5]

  • Molecular Formula: C₂₀H₂₄N₂O₃[5]

  • Molecular Weight: 340.42 g/mol [5]

  • Lot/Batch Number: Unique identifier for the specific batch

  • Date of Manufacture: Month and year of production

Analytical Data Summary

The following table summarizes the typical analytical tests, methods, and acceptance criteria for a this compound reference standard.

Test ParameterMethodAcceptance Criteria
Identification
¹H NMR SpectroscopyConforms to the structureThe spectrum is consistent with the chemical structure of this compound.
Mass Spectrometry (MS)Conforms to the expected massThe measured molecular mass corresponds to the theoretical mass of the protonated molecule [M+H]⁺.
Fourier-Transform Infrared (FTIR) SpectroscopyConforms to the reference spectrumThe infrared spectrum shows characteristic absorption bands consistent with the functional groups of this compound.
Purity
High-Performance Liquid Chromatography (HPLC)≥ 95.0%The purity as determined by area normalization.
Impurities
Water ContentKarl Fischer Titration≤ 1.0%
Residual SolventsHeadspace Gas Chromatography (HS-GC)Meets USP <467> or ICH Q3C requirements.
Heavy MetalsInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Meets USP <232>/<233> or ICH Q3D requirements.
Physical Properties
AppearanceVisual InspectionOff-White Solid[6]
Storage and Handling
  • Storage Conditions: Store at 2-8°C in a refrigerator, protected from light and moisture.[7]

  • Handling: This product is for laboratory and analytical use only. It is not intended for human or animal consumption.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of the this compound reference material.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A suitable mobile phase for the separation of quinidine and its metabolites would be a mixture of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile (B52724) or methanol. For example, a mixture of phosphate buffer (pH adjusted to 3 with phosphoric acid) and acetonitrile (25:75 v/v).[8]

  • Flow Rate: 0.8 mL/min.[8]

  • Detection Wavelength: 254 nm.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Accurately weigh and dissolve the this compound reference material in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample solution and record the chromatogram.

  • Calculation of Purity: Calculate the purity by the area normalization method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Structural Elucidation Techniques

This technique is used to confirm the chemical structure of this compound.

  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve an appropriate amount of the this compound reference material in the deuterated solvent.

  • Procedure: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Interpretation: The chemical shifts, splitting patterns, and integration of the proton signals in the resulting spectrum should be consistent with the known structure of this compound.[9]

This method is used to confirm the molecular weight of this compound.

  • Instrumentation: A mass spectrometer, for example, coupled with a liquid chromatograph (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Procedure: Introduce the sample into the mass spectrometer. The sample can be directly infused or injected via an LC system.

  • Interpretation: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound at m/z 341.4.[10]

This technique is used to identify the functional groups present in the this compound molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound reference material or use an Attenuated Total Reflectance (ATR) accessory.

  • Procedure: Acquire the infrared spectrum over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

  • Interpretation: The spectrum should exhibit characteristic absorption bands for the functional groups present in this compound, such as the N-O stretching vibration.[11][12]

Determination of Impurities

This method is used to quantify the amount of water in the reference material.

  • Instrumentation: A Karl Fischer titrator (coulometric or volumetric).

  • Reagents: Karl Fischer reagents appropriate for the instrument.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound reference material and introduce it into the titration vessel.

  • Procedure: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument software will calculate the percentage of water in the sample.

This method is used to identify and quantify any residual solvents from the manufacturing process.

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

  • Procedure: The analysis should be performed according to the general chapter <467> of the United States Pharmacopeia (USP) or ICH Q3C guidelines.

  • Interpretation: The levels of any detected residual solvents should not exceed the limits specified in the relevant pharmacopeial or ICH guidelines.

This method is used to determine the content of elemental impurities.

  • Instrumentation: An ICP-MS instrument.

  • Procedure: The analysis should be performed according to the general chapter <232> and <233> of the USP or ICH Q3D guidelines.

  • Interpretation: The levels of any detected heavy metals should not exceed the limits specified in the relevant pharmacopeial or ICH guidelines.

Visualization of Workflows

The following diagrams illustrate the logical flow of the certification process and analytical workflows.

G cluster_0 Reference Material Certification Workflow A Source and Synthesize This compound B Preliminary Characterization (TLC, Melting Point) A->B C Comprehensive Analytical Testing B->C D Data Review and Certificate of Analysis Generation C->D E Release of Reference Material D->E

Figure 1. High-level workflow for the certification of this compound reference material.

G cluster_1 Analytical Testing Workflow cluster_identity Identity cluster_purity Purity cluster_impurities Impurities NMR 1H NMR Results Consolidated Analytical Results for CoA MS Mass Spectrometry FTIR FTIR HPLC HPLC KF Karl Fischer (Water) GC HS-GC (Residual Solvents) ICPMS ICP-MS (Heavy Metals) Sample This compound Reference Material Sample Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->KF Sample->GC Sample->ICPMS

Figure 2. Detailed workflow for the analytical testing of this compound reference material.

References

Application Notes and Protocols for High-Throughput Screening of Quinidine N-Oxide Formation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine (B1679956), a class I antiarrhythmic agent and a stereoisomer of quinine, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1] The formation of its metabolite, quinidine N-oxide, is a significant metabolic pathway. The enzyme predominantly responsible for quinidine N-oxidation is CYP3A4, with minor contributions from CYP2C9 and CYP2E1.[2] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics and potentially leading to toxicity of co-administered drugs.[3] Therefore, identifying potential inhibitors of this compound formation is a critical step in drug discovery and development to mitigate the risk of adverse DDIs.[3]

High-throughput screening (HTS) offers an efficient approach to rapidly assess large compound libraries for their inhibitory potential against this metabolic pathway.[4] These application notes provide detailed protocols for both a primary fluorescence-based HTS assay and a confirmatory liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to identify and characterize inhibitors of this compound formation.

Metabolic Pathway of this compound Formation

Quinidine is metabolized in the liver by CYP3A4 to form this compound. This metabolic pathway is a key determinant of quinidine's clearance and potential for drug interactions. Understanding this pathway is fundamental to designing effective screening assays for inhibitors.

Quinidine_Metabolism Quinidine Metabolism to this compound Quinidine Quinidine Quinidine_N_Oxide This compound Quinidine->Quinidine_N_Oxide N-oxidation CYP3A4 CYP3A4 (Primary) CYP3A4->Quinidine_N_Oxide NADP NADP⁺ + H₂O CYP3A4->NADP Other_CYPs CYP2C9, CYP2E1 (Minor) Other_CYPs->Quinidine_N_Oxide NADPH NADPH + O₂ NADPH->CYP3A4 e⁻ donor

Caption: Metabolic pathway of quinidine N-oxidation primarily via CYP3A4.

High-Throughput Screening (HTS) Workflow

The HTS workflow is designed to efficiently identify and confirm inhibitors of this compound formation from large compound libraries. It involves a primary screen using a fluorescence-based assay for high-throughput, followed by a more specific and quantitative LC-MS/MS confirmatory assay for the initial "hits".

HTS_Workflow HTS Workflow for this compound Formation Inhibitors cluster_primary Primary Screening cluster_secondary Hit Confirmation & Characterization Compound_Library Compound Library (e.g., 10,000+ compounds) Primary_Assay Fluorescence-Based CYP3A4 Inhibition Assay Compound_Library->Primary_Assay Hit_Identification Initial 'Hit' Identification (% Inhibition > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay of 'Hits' Hit_Identification->Dose_Response 'Hits' LCMS_Assay LC-MS/MS Assay for This compound Formation Dose_Response->LCMS_Assay IC50_Determination IC₅₀ Determination and SAR Analysis LCMS_Assay->IC50_Determination Confirmed_Hits Validated Inhibitors IC50_Determination->Confirmed_Hits

Caption: Experimental workflow for screening and confirming inhibitors.

Experimental Protocols

Primary Screening: Fluorescence-Based CYP3A4 Inhibition Assay

This assay indirectly measures the inhibition of CYP3A4, the primary enzyme for quinidine N-oxidation, by quantifying the metabolism of a fluorogenic probe substrate.[5][6] A reduction in fluorescence indicates potential inhibition of the enzyme.

Materials and Reagents:

  • Recombinant human CYP3A4 enzyme

  • 7-Benzyloxy-4-trifluoromethylcoumarin (BFC)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]

  • Test compounds and positive control inhibitor (e.g., Ketoconazole)

  • Acetonitrile (B52724)

  • Tris-base

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Compound Plating: Dispense test compounds and controls (positive and vehicle) into the microplate wells.

  • Reagent Preparation: Prepare a master mix containing potassium phosphate buffer, NADPH regenerating system, and recombinant CYP3A4 enzyme.

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme master mix to the wells containing the test compounds and controls. Incubate for a specified time (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate, BFC.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).[6]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: ~405 nm, Emission: ~535 nm).

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the vehicle control. Identify initial "hits" based on a predefined inhibition threshold (e.g., >50%).

Hit Confirmation: LC-MS/MS Assay for this compound Formation

This assay directly measures the formation of this compound from quinidine, providing a more specific and quantitative assessment of inhibition for the "hits" identified in the primary screen.

Materials and Reagents:

  • Recombinant human CYP3A4 enzyme or human liver microsomes

  • Quinidine

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH

  • Test compounds and positive control inhibitor (e.g., Ketoconazole)

  • Acetonitrile (with 0.1% formic acid) for protein precipitation

  • Internal standard (e.g., a structurally similar compound)

  • LC-MS/MS system

Protocol:

  • Reaction Setup: In a microplate, combine potassium phosphate buffer, recombinant CYP3A4 or human liver microsomes, and varying concentrations of the "hit" compounds.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Add quinidine to the wells to initiate the reaction, followed immediately by NADPH.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Reaction Termination and Sample Preparation: Stop the reaction by adding ice-cold acetonitrile containing the internal standard. This also serves to precipitate the proteins.[7]

  • Centrifugation: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and inject an aliquot onto the LC-MS/MS system for the quantification of this compound.[7]

  • Data Analysis: Determine the IC₅₀ value for each "hit" compound by plotting the percent inhibition of this compound formation against the logarithm of the inhibitor concentration.

Data Presentation

Quantitative data for known inhibitors of CYP3A4, the primary enzyme responsible for this compound formation, are summarized below. These values can be used as a reference for assay validation and comparison of newly identified inhibitors.

InhibitorProbe SubstrateIC₅₀ (µM)Enzyme SourceReference
KetoconazoleMidazolam0.00833Human Liver Microsomes[8]
KetoconazoleTestosterone0.0123Human Liver Microsomes[8]
ItraconazoleNot SpecifiedPotent InhibitorHuman Liver Microsomes[2]
TriacetyloleandomycinNot SpecifiedPotent InhibitorHuman Liver Microsomes[2]
ChrysinNot Specified0.6Not Specified[3]

Note: IC₅₀ values can vary depending on the experimental conditions, including the probe substrate and enzyme source used.[3] The data presented here are for illustrative purposes.

Conclusion

The described HTS workflow and detailed protocols provide a robust framework for the identification and characterization of inhibitors of this compound formation. By employing a combination of a high-throughput fluorescence-based primary assay and a specific LC-MS/MS confirmatory assay, researchers can efficiently screen large compound libraries and obtain reliable data on the inhibitory potential of test compounds. This information is invaluable for predicting potential drug-drug interactions and guiding the selection of drug candidates with a lower risk of metabolic liabilities.

References

Application Notes and Protocols for Cell-Based Assays: Assessing the Metabolic Stability of Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinidine (B1679956) is an antiarrhythmic agent whose pharmacokinetic profile and potential for drug-drug interactions are significantly influenced by its metabolic fate. Assessing the metabolic stability of drug candidates like quinidine is a critical step in the drug discovery and development process.[1] It helps predict in vivo clearance, potential for drug accumulation, and the formation of active or toxic metabolites.[2][3] Cell-based in vitro assays, primarily using human liver microsomes and hepatocytes, are the gold standard for evaluating metabolic stability.[4][5] These systems contain the key drug-metabolizing enzymes responsible for the biotransformation of xenobiotics.[6]

This document provides detailed application notes and protocols for conducting metabolic stability assays of quinidine using two common cell-based systems: Human Liver Microsomes (HLM) and cryopreserved human hepatocytes.

Metabolic Pathways of Quinidine

Quinidine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[7] The major metabolic pathway is 3-hydroxylation to form (3S)-3-hydroxyquinidine, a reaction almost exclusively catalyzed by CYP3A4.[8][9] This makes the formation of 3-hydroxyquinidine (B22111) a specific biomarker reaction for CYP3A4 activity.[8] Another notable metabolic route is N-oxidation, which leads to the formation of quinidine N-oxide. While CYP3A4 is the most active enzyme in this pathway, other isoforms like CYP2C9 and CYP2E1 also contribute to a minor extent.[8] Several other minor metabolites, such as O-desmethylquinidine and 2'-oxoquinidinone, have also been identified.[10][11]

Quinidine_Metabolism cluster_main Quinidine Metabolism Quinidine Quinidine Metabolite1 3-Hydroxyquinidine (Major Metabolite) Quinidine->Metabolite1 CYP3A4 (Primary) Metabolite2 This compound (Metabolite) Quinidine->Metabolite2 CYP3A4 (Major) CYP2C9, CYP2E1 (Minor) Metabolite3 Other Minor Metabolites Quinidine->Metabolite3 Various CYPs

Caption: Primary metabolic pathways of quinidine.

Application Note 1: Human Liver Microsome (HLM) Stability Assay

Principle

Human liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes. They are a rich source of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[12] The HLM stability assay measures the rate of disappearance of a parent compound (quinidine) over time when incubated with microsomes in the presence of necessary cofactors, primarily NADPH.[12][13] This assay is a rapid and cost-effective method to determine a compound's intrinsic clearance (CLint) mediated by CYP enzymes.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the primary metabolic pathways of quinidine in human liver microsome preparations.[8]

MetaboliteVmax (nmol/mg/h)Km (µM)Primary Enzyme
(3S)-3-hydroxyquinidine74.474.2CYP3A4
This compound (low affinity)15.976.1CYP3A4
Data sourced from Nielsen et al., 1999.[8]
Experimental Protocol: HLM Assay

1. Materials and Reagents

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • Quinidine (10 mM stock in DMSO)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution (e.g., 100 mM)

  • Magnesium Chloride (MgCl2)

  • Acetonitrile (B52724) (ACN) with an appropriate internal standard (e.g., a structurally similar compound not metabolized by HLMs)

  • 96-well incubation plates and collection plates

  • Incubator/shaker (37°C)

  • Centrifuge

2. Assay Procedure

  • Prepare Master Mix: Prepare a master mix containing phosphate buffer, MgCl2, and human liver microsomes (final concentration typically 0.5 mg/mL).[4] Pre-warm the master mix at 37°C for 10 minutes.

  • Prepare Quinidine Working Solution: Dilute the 10 mM quinidine stock solution in phosphate buffer to achieve the desired starting concentration (e.g., 1 µM final concentration).[13]

  • Initiate Reaction: To initiate the metabolic reaction, add the NADPH regenerating system (or NADPH stock to a final concentration of 1 mM) to the pre-warmed master mix. Immediately add this complete incubation mix to wells containing the quinidine working solution.[14]

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard to the respective wells.[4][13] The 0-minute sample is prepared by adding the stop solution before adding the NADPH-fortified microsome mix.

  • Protein Precipitation: Seal the plate and vortex thoroughly. Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.[15]

  • Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to quantify the remaining concentration of quinidine.[16]

3. Data Analysis

  • Calculate the percentage of quinidine remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm (ln) of the percent remaining quinidine versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of this slope.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / mg of microsomal protein) .[14]

Workflow Visualization

HLM_Workflow cluster_workflow HLM Stability Assay Workflow A Prepare Microsome Master Mix (Buffer, MgCl2, HLMs) B Add Quinidine (1 µM) A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C C->D E Sample at Time Points (0, 5, 15, 30, 45, 60 min) D->E F Quench with Acetonitrile + IS E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Caption: Workflow for the human liver microsome stability assay.

Application Note 2: Cryopreserved Human Hepatocyte Stability Assay

Principle

Cryopreserved human hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors within an intact cellular structure.[17][18] This allows for a more comprehensive assessment of a compound's metabolic fate, including the interplay between different enzyme systems and transporter effects. The assay measures the disappearance of the parent drug from the incubation medium over time.[15] For slowly metabolized compounds, plated hepatocytes can be used for longer incubation periods (e.g., up to 24 hours).[19]

Quantitative Data Summary

The metabolic stability of quinidine in hepatocytes is typically reported as its half-life and intrinsic clearance. While specific values can vary between donors, quinidine is known to be extensively metabolized, placing it in the moderate to high clearance category.

ParameterRepresentative ValueClassification
Half-life (t½)< 60 minModerate to High Turnover
Intrinsic Clearance (CLint)> 30 µL/min/10⁶ cellsModerate to High Clearance
Values are representative for a compound with known extensive hepatic metabolism.
Experimental Protocol: Hepatocyte Assay (Suspension Method)

1. Materials and Reagents

  • Plateable or suspension-qualified cryopreserved human hepatocytes

  • Hepatocyte thawing and plating/incubation media (as recommended by the supplier)

  • Quinidine (10 mM stock in DMSO)

  • Acetonitrile (ACN) with an appropriate internal standard

  • 96-well incubation plates and collection plates

  • Water bath (37°C)

  • Incubator/shaker (37°C, 5% CO₂)

  • Centrifuge

2. Assay Procedure

  • Thaw Hepatocytes: Rapidly thaw the cryovial of hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed incubation medium.[18]

  • Cell Count and Viability: Determine the cell concentration and viability using a suitable method (e.g., trypan blue exclusion). Viability should typically be >80%.

  • Prepare Cell Suspension: Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 or 1.0 x 10⁶ viable cells/mL) in incubation medium.[15]

  • Equilibration: Pre-incubate the cell suspension at 37°C in a 5% CO₂ incubator for 10-15 minutes.

  • Initiate Reaction: Add a small volume of quinidine stock solution to the hepatocyte suspension to achieve the final desired concentration (e.g., 1 µM).[15] The final DMSO concentration should be kept low (<0.1%) to avoid cytotoxicity.

  • Incubation: Incubate the cell suspension at 37°C with gentle shaking.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension into a collection plate or tubes containing ice-cold acetonitrile with an internal standard to stop the reaction and lyse the cells.[17]

  • Protein Precipitation and Analysis: Vortex the samples and centrifuge to pellet cell debris and precipitated protein. Analyze the supernatant for the remaining quinidine concentration using LC-MS/MS.[15]

3. Data Analysis Data analysis is performed similarly to the HLM assay.

  • Plot the natural logarithm (ln) of the percentage of quinidine remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the line.

  • Calculate the half-life (t½): t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint): CLint (µL/min/10⁶ cells) = (0.693 / t½) x (1000 / Cell density [10⁶ cells/mL]) .[15]

Workflow Visualization

Hepatocyte_Workflow cluster_workflow Hepatocyte Stability Assay Workflow A Thaw Cryopreserved Hepatocytes B Prepare Cell Suspension (e.g., 0.5x10⁶ cells/mL) A->B C Initiate Reaction by Adding Quinidine B->C D Incubate at 37°C with Shaking C->D E Sample at Time Points (0, 15, 30, 60, 120 min) D->E F Quench with Acetonitrile + IS E->F G Centrifuge to Pellet Debris F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Caption: Workflow for the cryopreserved hepatocyte stability assay.

Summary and Comparison of In Vitro Systems

Both HLM and hepatocyte assays provide valuable data for assessing the metabolic stability of quinidine. The choice of system depends on the specific question being addressed in the drug development pipeline.

FeatureHuman Liver Microsomes (HLM)Human Hepatocytes
System Complexity Subcellular fractionIntact, viable cells
Enzymes Present Primarily Phase I (CYPs, FMOs)Phase I and Phase II enzymes, cofactors, and transporters
Predictive Power Good for CYP-mediated clearanceMore comprehensive prediction of hepatic clearance
Throughput HighModerate
Cost LowerHigher
Best Application for Quinidine Rapidly assessing CYP3A4-mediated metabolism; reaction phenotyping.Comprehensive stability assessment, studying potential for Phase II metabolism, and metabolite profiling.

References

Application Note: Quantification of Quinidine N-oxide in Human Urine for Excretion Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinidine, a class Ia antiarrhythmic agent, is extensively metabolized in the liver to several metabolites, including Quinidine N-oxide. The quantification of this compound in urine is crucial for pharmacokinetic and drug metabolism studies, providing insights into the excretion pathways and metabolic profile of quinidine. This application note provides a detailed protocol for the quantification of this compound in human urine samples using two robust analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols include detailed sample preparation, instrument parameters, and data analysis procedures.

Analytical Methods

Two primary methods are presented for the quantification of this compound in urine:

  • HPLC with Fluorescence Detection (HPLC-FLD): A sensitive and specific method suitable for routine analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly selective and sensitive method, ideal for confirmation and for studies requiring very low limits of quantification.

Data Presentation

Table 1: Method Performance Characteristics
ParameterHPLC-FLDLC-MS/MS (B15284909)
Linearity Range 10 - 2000 ng/mL1 - 500 ng/mL
Limit of Quantification (LOQ) 10 ng/mL1 ng/mL
Intra-day Precision (%RSD) < 6%< 5%
Inter-day Precision (%RSD) < 8%< 7%
Accuracy (% Recovery) 92 - 105%95 - 108%
Internal Standard (IS) PrimaquinePrimaquine-d3
Table 2: Liquid-Liquid Extraction (LLE) Recovery
AnalyteExtraction SolventRecovery (%)
This compound Chloroform:Isopropanol (9:1, v/v)> 85%
Primaquine (IS) Chloroform:Isopropanol (9:1, v/v)> 80%

Experimental Protocols

Synthesis of this compound Standard

A standard of this compound is required for calibration and quality control. It can be synthesized from Quinidine. One method involves the oxidation of quinine (B1679958) (a stereoisomer of quinidine) using ozone in an acetone:water mixture, which can be adapted for quinidine.[1] Alternatively, oxidation can be achieved using hydrogen peroxide. The synthesized product should be purified and its identity confirmed by spectroscopic methods (e.g., NMR, MS).

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is applicable for both HPLC-FLD and LC-MS/MS analysis.

Materials:

  • Human urine samples

  • This compound standard solution

  • Primaquine (Internal Standard) solution

  • 1 M Sodium Hydroxide (NaOH)

  • Chloroform (HPLC grade)

  • Isopropanol (HPLC grade)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 1.0 mL of urine sample into a 15 mL centrifuge tube.

  • Add 50 µL of the internal standard solution (Primaquine for HPLC-FLD, Primaquine-d3 for LC-MS/MS).

  • Add 100 µL of 1 M NaOH to basify the sample to a pH of approximately 10-11.

  • Vortex for 30 seconds.

  • Add 5.0 mL of Chloroform:Isopropanol (9:1, v/v) as the extraction solvent.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase for the respective analytical method.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

HPLC-FLD Method

Instrumentation:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

Parameter Value
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 10 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL

| Fluorescence Detector | Excitation: 350 nm, Emission: 460 nm |

LC-MS/MS Method

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm)

Chromatographic Conditions:

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B over 8 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

MS/MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: 341.2 -> 323.2, Primaquine-d3 (IS): 263.2 -> 176.2
Collision Energy Optimized for the specific instrument, typically 15-25 eV

| Dwell Time | 100 ms |

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample 1. Urine Sample Collection add_is 2. Add Internal Standard urine_sample->add_is basify 3. Basify with NaOH add_is->basify lle 4. Liquid-Liquid Extraction basify->lle evaporate 5. Evaporate Organic Layer lle->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute hplc_fld HPLC-FLD Analysis reconstitute->hplc_fld Option A lc_msms LC-MS/MS Analysis reconstitute->lc_msms Option B quantification Quantification using Calibration Curve hplc_fld->quantification lc_msms->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for this compound quantification.

logical_relationship quinidine Quinidine Administration metabolism Hepatic Metabolism (CYP3A4) quinidine->metabolism qn_oxide This compound metabolism->qn_oxide excretion Renal Excretion qn_oxide->excretion urine_sample Urine Sample excretion->urine_sample

Caption: Metabolic pathway of Quinidine to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Quinidine N-oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Quinidine (B1679956) N-oxide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you optimize your synthesis and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of Quinidine N-oxide.

Low or No Product Yield

Q1: I have a very low yield or no this compound formation. What are the possible causes and how can I fix it?

A1: Low or no yield can stem from several factors related to the oxidizing agent, reaction conditions, or starting material.

  • Inactive Oxidizing Agent: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time. Use a fresh batch of the oxidizing agent or test its activity. For m-CPBA, commercial products are often a mixture with m-chlorobenzoic acid and water for stability; purification can be achieved by washing with a buffered solution (pH 7.5).[1]

  • Insufficient Oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent. For m-CPBA, a common protocol uses 2.5 equivalents relative to the quinoline (B57606) derivative.[2]

  • Suboptimal Temperature: The reaction temperature is critical. For oxidations with m-CPBA, the reaction is typically started at 0°C and then allowed to warm to room temperature.[3] For ozone-based synthesis, temperatures are kept low (-12°C to 0°C) to ensure regioselectivity and prevent side reactions.[4][5]

  • Incorrect pH: The oxidation of alkaloids to their N-oxides is influenced by pH. The optimal pH for oxidation is often close to the pKa of the alkaloid.[6] For m-CPBA oxidations, a basic workup with saturated sodium bicarbonate (NaHCO₃) is used to neutralize the acidic byproduct, m-chlorobenzoic acid.[2][3]

Impurity and Side Product Formation

Q2: My final product is impure. What are the likely side products and how can I avoid them?

A2: Impurities often arise from incomplete reaction or side reactions.

  • Unreacted Starting Material: The most common impurity is unreacted quinidine. To address this, you can increase the reaction time or the amount of oxidizing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Over-oxidation or Side Reactions: Quinidine has multiple reactive sites. Besides the desired N-oxidation at the quinuclidine (B89598) nitrogen, oxidation can also occur at the quinoline ring nitrogen, the vinyl group, or the secondary alcohol.[4][7] To favor the desired N-oxidation, use milder reaction conditions (e.g., lower temperature) and a regioselective oxidizing agent.[4][5]

  • Degradation of Product: this compound, like other N-oxides, can be sensitive to certain conditions. Ensure the work-up and purification steps are performed without undue delay or exposure to harsh conditions.

Purification Challenges

Q3: I'm having trouble purifying this compound by column chromatography. What can I do?

A3: this compound is a polar compound, which can make purification challenging.

  • TLC Analysis: Before running a column, optimize your solvent system using TLC. The N-oxide product is more polar than the starting quinidine, so it will have a lower Rf value.[4] A good starting point for a solvent system is a mixture of a less polar solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc) and a more polar solvent like methanol (B129727) (MeOH).

  • Solvent System for Column Chromatography: For the column, a gradient elution is often effective. You can start with a less polar solvent system to elute non-polar impurities and then gradually increase the polarity to elute your product. A common eluent system for quinoline N-oxides is a mixture of ethyl acetate and methanol (e.g., 8:1).[3] For highly polar N-oxides, a system of DCM and methanol (e.g., starting at 5% methanol) can be used.[8]

  • Stationary Phase: Standard silica (B1680970) gel (300–400 mesh) is typically used.[3] Given that N-oxides can interact strongly with the acidic silica surface, you might consider deactivating the silica gel with a small amount of a base like triethylamine (B128534) in your eluent, especially if you observe significant tailing on your TLC plates.[9]

Frequently Asked Questions (FAQs)

Q4: Which oxidizing agent is best for synthesizing this compound?

A4: The "best" oxidizing agent depends on your specific laboratory capabilities and desired outcomes.

  • meta-Chloroperoxybenzoic acid (m-CPBA): This is a widely used, commercially available, and relatively easy-to-handle solid oxidant that gives good yields for N-oxidation of amines.[1][10]

  • Ozone (O₃): Ozone is a powerful and clean oxidant, as it decomposes to oxygen. A reported synthesis of the diastereomer Quinine N-oxide using ozone gave a high yield of 72%.[4][5] However, it requires specialized equipment (an ozone generator).

  • Hydrogen Peroxide (H₂O₂): This is an inexpensive and environmentally friendly oxidant, but reactions can be slower and may require a catalyst (like palladium chloride) to accelerate the process.[4][7]

  • Potassium Peroxymonosulfate (Oxone®): This is another effective solid oxidant that can lead to rapid reactions at room temperature.[6]

Q5: How do I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most common method. Spot the reaction mixture on a silica gel TLC plate alongside a spot of your starting quinidine. The this compound product is more polar and will have a lower Rf value (it will travel a shorter distance up the plate). The reaction is complete when the quinidine spot has disappeared. A typical mobile phase for Cinchona alkaloids is a mixture like toluene-chloroform-diethyl ether-diethylamine.[11]

Q6: What are the expected spectroscopic characteristics of this compound?

A6: Characterization is typically done using NMR and Mass Spectrometry. In the ¹³C NMR spectrum, the carbons in the quinuclidine ring adjacent to the N-oxide will show a downfield shift due to the inductive effect of the oxygen atom.[4] In the mass spectrum, the molecular ion peak will correspond to the molecular weight of quinidine plus one oxygen atom (C₂₀H₂₄N₂O₃, MW: 340.42 g/mol ). A characteristic fragmentation is the loss of an oxygen atom (a difference of 16 mass units) from the molecular ion.[6]

Data Presentation

Table 1: Comparison of Synthesis Methods for Cinchona Alkaloid N-oxides
Oxidizing AgentSubstrateYieldReaction ConditionsReference
Ozone (O₃)Quinine72%Acetone (B3395972):Water (95:5), -12°C to 0°C, 2 hours[4][5]
m-CPBAQuinolineHighDichloromethane (DCM), 0°C to room temp., overnight[3]
Hydrogen Peroxide (H₂O₂)QuinineMajor ProductWith PdCl₂ catalyst, reaction time is accelerated from overnight to 1 day[4][7]
Potassium Peroxymonosulfate (KPMS)Various AlkaloidsHighRoom temperature, 15 minutes[6]

Note: Quinine is a diastereomer of quinidine. The reaction conditions and yields are expected to be similar.

Experimental Protocols

Protocol 1: Synthesis of this compound using m-CPBA

This protocol is adapted from a general procedure for the synthesis of quinoline N-oxides.[3]

  • Dissolution: Dissolve quinidine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.

  • Addition of Oxidant: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~70-75% purity, 1.1 equivalents) in DCM. Add this solution dropwise to the cooled quinidine solution under vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture to neutralize the m-chlorobenzoic acid byproduct. Stir for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 times).

  • Washing and Drying: Combine the organic phases and wash with a saturated NaCl solution (brine). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using an ethyl acetate:methanol gradient.

Protocol 2: Synthesis of this compound using Ozone

This protocol is based on the synthesis of its diastereomer, Quinine N-oxide.[4]

  • Setup: Dissolve quinidine in a 95:5 mixture of acetone and water in a reaction vessel suitable for ozonolysis, equipped with a gas dispersion tube and a vent to an ozone trap. Cool the solution to between -12°C and 0°C.

  • Ozonolysis: Bubble ozone gas through the solution at a low flow rate. The reaction progress can be monitored by TLC. The reaction is typically continued until the starting material is consumed, which may take a couple of hours.

  • Quenching: Once the reaction is complete, bubble nitrogen or oxygen gas through the solution to remove any excess ozone.

  • Extraction: Dilute the reaction mixture with water and extract with DCM (3 times).

  • Drying and Concentration: Collect the organic phases and dry over anhydrous magnesium sulfate (MgSO₄). Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography as described in Protocol 1.

Visualizations

Chemical Reaction Pathway

G cluster_products Products Quinidine Quinidine QuinidineNoxide This compound Quinidine->QuinidineNoxide Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA, O₃) Oxidant->QuinidineNoxide Byproduct Byproduct (e.g., m-chlorobenzoic acid)

Caption: Reaction scheme for the N-oxidation of quinidine.

General Experimental Workflow

G start Start: Dissolve Quinidine add_oxidant Add Oxidizing Agent (e.g., m-CPBA at 0°C) start->add_oxidant react Stir Reaction Mixture (e.g., overnight at RT) add_oxidant->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (e.g., NaHCO₃ wash) monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure this compound characterize->end

Caption: A typical experimental workflow for this compound synthesis.

Troubleshooting Logic for Low Yield

G start Problem: Low Yield q1 Is the oxidizing agent active? start->q1 a1_yes Check Reaction Conditions q1->a1_yes a1_no Solution: Use fresh or purified oxidizing agent q1->a1_no q2 Are reaction conditions (temp, time) optimal? a1_yes->q2 end Yield Optimized a1_no->end a2_yes Check Stoichiometry q2->a2_yes a2_no Solution: Adjust temperature and/or reaction time q2->a2_no q3 Is there enough oxidizing agent? a2_yes->q3 a2_no->end a3_yes Review Work-up & Purification q3->a3_yes a3_no Solution: Increase molar equivalents of oxidant q3->a3_no a3_yes->end a3_no->end

Caption: A decision tree for troubleshooting low product yield.

References

Troubleshooting poor peak shape in HPLC analysis of Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of Quinidine (B1679956) N-oxide

This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Quinidine N-oxide, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What defines poor peak shape in HPLC, and why is it a concern?

A1: In an ideal HPLC analysis, a chromatographic peak should be symmetrical and Gaussian in shape. Poor peak shape typically manifests as "peak tailing" (an asymmetrical peak with a drawn-out trailing edge) or "peak fronting" (a leading edge that is drawn out).[1] This is a concern because it can compromise the accuracy of peak integration, reduce the resolution between closely eluting peaks, and negatively impact the reproducibility of the analysis.[2] For quantitative purposes, a USP tailing factor greater than 1.5 is often considered unacceptable.[2]

Q2: My this compound peak is exhibiting significant tailing. What is the most probable cause?

A2: The most common cause of peak tailing for basic compounds like Quinidine and its N-oxide in reversed-phase HPLC is secondary interactions with the stationary phase.[2] Specifically, this involves ionic interactions between the protonated basic analyte and ionized residual silanol (B1196071) groups (Si-O⁻) on the surface of silica-based columns.[1][3][4] These unwanted interactions disrupt the primary separation mechanism, leading to a distorted peak shape.[4]

Q3: How can I resolve peak tailing for this compound?

A3: Several strategies can be employed to minimize peak tailing caused by silanol interactions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to a range of 2.5-3.5) protonates the silanol groups, neutralizing their negative charge and thus minimizing unwanted ionic interactions with the positively charged this compound.[5][6]

  • Use a Modern, End-capped Column: Employ a high-purity, base-deactivated, or end-capped column. These columns are manufactured to have a minimal number of accessible silanol groups, which significantly improves peak shape for basic compounds.[1][7][8][9]

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competitive base, such as triethylamine (B128534) (TEA), into the mobile phase can help mask the active silanol sites, reducing their interaction with your analyte.

  • Increase Column Temperature: Operating at a slightly elevated temperature (e.g., 30-40°C) can improve mass transfer kinetics and reduce mobile phase viscosity, often leading to sharper peaks.[10]

Q4: What is the optimal mobile phase pH for analyzing this compound?

A4: To ensure a single, stable ionization state for your analyte and achieve reproducible results, it is crucial to control the mobile phase pH with a suitable buffer.[5][11] A general rule is to adjust the pH to be at least 2 units away from the analyte's pKa.[5][12] Quinidine has pKa values around 8.5-9.0 and 5.4.[13][14] To ensure it is fully protonated and to suppress the ionization of silanol groups (which have a pKa around 3.8-4.2), a mobile phase pH between 2.5 and 3.5 is highly recommended.[6]

Q5: My this compound peak is fronting. What could be the cause and solution?

A5: Peak fronting is less common than tailing for basic compounds but typically points to two main issues:

  • Sample Overload: You may be injecting too high a concentration or volume of your sample, saturating the column inlet.[8]

    • Solution: Reduce the sample concentration or the injection volume. Diluting the sample can help determine if overload is the issue.[8]

  • Solvent Mismatch: The sample is dissolved in a solvent that is significantly stronger than the mobile phase.[15]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Q6: Could my HPLC system or the column's physical condition be causing poor peak shape?

A6: Yes, system and column issues can lead to peak distortion for all analytes in the chromatogram.

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[1][16] Ensure all connections use narrow-bore tubing and are properly fitted to minimize dead volume.[1][15]

  • Column Degradation: A void at the head of the column or a partially blocked inlet frit can distort the flow path, leading to tailing or split peaks.[8][17] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature range.[17] If a void is suspected, replacing the column is the most effective solution.[8]

Data Presentation

Table 1: Recommended Starting HPLC Conditions for this compound Analysis
ParameterRecommendationRationale
Column C18, Base-Deactivated/End-capped, ≤5 µmMinimizes silanol interactions, providing better peak shape for basic compounds.[8][9]
Mobile Phase A 20 mM Potassium Phosphate (B84403) or Ammonium FormateProvides buffering capacity to maintain a stable, low pH.[18][19]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
pH (Aqueous) Adjust to 2.5 - 3.5 with Phosphoric/Formic AcidEnsures this compound is fully protonated and suppresses silanol activity.[5][6]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard starting point; can be optimized.
Column Temp. 30 - 40 °CImproves efficiency and peak shape.[10]
Detection UV at an appropriate wavelength (e.g., 254 nm)A common detection wavelength for compounds with aromatic rings.[18]
Table 2: Effect of Mobile Phase pH on Analyte and Column Interactions
pH RangeThis compound StateSilanol Group StateExpected InteractionResulting Peak Shape
< 3.5 Fully Protonated (Cationic, BH⁺)Mostly Protonated (Neutral, Si-OH)Minimal Ionic InteractionGood, Symmetrical
4 - 7 Fully Protonated (Cationic, BH⁺)Mostly Deprotonated (Anionic, Si-O⁻)Strong Ionic InteractionSevere Tailing
> 10 (pH-stable column required) Mostly Neutral (Free Base, B)Fully Deprotonated (Anionic, Si-O⁻)Reduced Ionic InteractionGood, Symmetrical

Experimental Protocols

Protocol 1: Preparation of 20 mM Phosphate Buffer (pH 3.0)

This protocol describes the preparation of 1 liter of a common mobile phase buffer.

  • Weigh Reagent: Accurately weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and transfer it to a 1 L volumetric flask or glass beaker.

  • Dissolve: Add approximately 900 mL of HPLC-grade water and stir with a magnetic stirrer until the salt is fully dissolved.

  • Adjust pH: Place a calibrated pH electrode into the solution. Slowly add ortho-phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 3.0 ± 0.05.[18][20]

  • Bring to Volume: If using a beaker, carefully transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark. If using a flask, add water to the mark. Mix thoroughly.

  • Filter and Degas: Filter the buffer through a 0.45 µm membrane filter to remove particulates.[10] Degas the mobile phase using sonication or vacuum filtration before use to prevent air bubbles in the HPLC system.[10]

Troubleshooting Workflow

Troubleshooting_Workflow start Poor Peak Shape This compound id_shape Identify Peak Shape start->id_shape tailing Peak Tailing id_shape->tailing Asymmetrical trailing edge fronting Peak Fronting id_shape->fronting Asymmetrical leading edge system_issues All Peaks Affected? id_shape->system_issues cause_tailing Primary Cause: Secondary Silanol Interactions tailing->cause_tailing solution_tailing Solutions cause_tailing->solution_tailing sol_ph Adjust pH to 2.5-3.5 solution_tailing->sol_ph sol_col Use Base-Deactivated Column solution_tailing->sol_col sol_mod Add Mobile Phase Modifier (e.g., TEA) solution_tailing->sol_mod cause_fronting Potential Causes fronting->cause_fronting cause_overload Sample Overload cause_fronting->cause_overload cause_solvent Solvent Mismatch cause_fronting->cause_solvent sol_overload Reduce Concentration or Injection Volume cause_overload->sol_overload sol_solvent Dissolve Sample in Mobile Phase cause_solvent->sol_solvent system_issues->tailing No, only analyte cause_system Potential System Issue system_issues->cause_system Yes sol_system_dead_vol Check for Dead Volume (Tubing, Fittings) cause_system->sol_system_dead_vol sol_system_col Check for Column Void or Contamination cause_system->sol_system_col

References

Improving the solubility of Quinidine N-oxide for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Quinidine N-oxide in in vitro assays.

Troubleshooting Guide for this compound Solubility

If you encounter solubility issues during your experiments, consult the table below for common problems and recommended solutions.

Issue Possible Cause(s) Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer or cell culture medium. 1. The compound has very low aqueous solubility.2. The final concentration in the assay medium exceeds its solubility limit.3. The organic solvent from the stock solution is causing the compound to crash out.1. Optimize Stock Solution & Dilution: - Ensure your DMSO stock is fully dissolved. Gentle warming or sonication can help.[1] - Add the stock solution to the aqueous buffer dropwise while vortexing to facilitate mixing.[2] - Minimize the percentage of organic solvent in the final solution (typically ≤0.5% v/v for cell-based assays).[3]2. Test Lower Concentrations: - The required active concentration might be below the solubility limit in your medium. Perform a dose-response curve to determine the lowest effective concentration.[1]3. Use a Co-solvent: - Prepare your final solution using a co-solvent system (e.g., a mixture of water with ethanol (B145695) or PEG 400).[4][5]
Solution appears cloudy or hazy after dilution. 1. Formation of a fine, colloidal suspension rather than a true solution.2. The compound is slowly precipitating over time.1. Visual Inspection & Centrifugation: - Before use, visually inspect the solution for any cloudiness.[6] - Centrifuge the solution and check for a pellet to confirm precipitation.[6]2. Assess Kinetic Solubility: - Determine the kinetic solubility of this compound directly in your cell culture medium or assay buffer to find its practical solubility limit in the final experimental conditions.[1]3. Consider Formulation Aids: - Add a small amount of a non-ionic surfactant (e.g., Tween 80) to the aqueous buffer to help maintain solubility through micelle formation.[2]
High variability in results between replicate wells or experiments. 1. Inconsistent dissolution or precipitation of the compound is leading to inaccurate concentrations in assay wells.1. Prepare Fresh Dilutions: - Prepare fresh dilutions of the compound from the stock solution for each experiment.2. Pre-dissolve in Assay Medium: - Dilute the stock solution in the final assay medium and allow it to equilibrate before adding to cells or the assay system. Visually inspect for precipitation before use.
Standard solvents (DMSO, Ethanol) are not effective or are incompatible with the assay. 1. The compound has poor solubility in common organic solvents.2. The assay is sensitive to organic solvents.1. pH Modification: - Quinidine and its derivatives are often basic, so lowering the pH of the buffer can significantly increase solubility.[1][6] Note: Ensure the final pH is compatible with your assay, especially for cell-based studies where a physiological pH of 7.2-7.4 is critical.[6]2. Use Cyclodextrins: - Formulate the compound with a cyclodextrin (B1172386) (e.g., HP-β-CD) to create an inclusion complex, which can enhance aqueous solubility.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for this compound?

This compound is reported to be soluble in Dimethyl sulfoxide (B87167) (DMSO) and Methanol.[7][8] For in vitro assays, it is common practice to first prepare a high-concentration stock solution in 100% DMSO.

Q2: My stock solution of this compound in DMSO is frozen. How should I thaw it?

Thaw the frozen DMSO stock at room temperature or in a 37°C water bath. Before using, ensure the solution is homogeneous by vortexing it thoroughly.

Q3: Can I use pH adjustment to improve the solubility of this compound in my cell-based assay?

While pH modification can be a powerful tool for solubilizing quinoline (B57606) derivatives, you must be cautious in cell-based assays.[6] The final pH of the cell culture medium must remain within the physiological range (typically 7.2-7.4) to avoid impacting cell viability.[6] This technique is often more suitable for cell-free enzymatic assays where pH constraints may be less stringent.

Q4: What is a co-solvent, and how can it help with solubility?

A co-solvent is a water-miscible organic solvent that is used in combination with water to increase the solubility of poorly soluble compounds.[9] Examples include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[10] By reducing the polarity of the aqueous solvent system, co-solvents can help to keep hydrophobic compounds like this compound in solution.[9]

Q5: When should I consider using more advanced formulation strategies like cyclodextrins?

If standard methods like using DMSO and co-solvents fail to provide adequate solubility, or if the concentration of organic solvent is toxic to your experimental system, you should consider using cyclodextrins.[4] These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a complex that is more soluble in water.[4][11] This is a well-established technique for improving the solubility and bioavailability of poorly soluble drugs.[12]

Quantitative Data

Solvent Approximate Solubility of Quinidine Reference
Dimethyl sulfoxide (DMSO)~25 mg/mL[13]
Dimethyl formamide (B127407) (DMF)~30 mg/mL[13]
Ethanol~1 mg/mL[13]
1:2 solution of DMF:PBS (pH 7.2)~0.33 mg/mL[13]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of a poorly soluble compound.

  • Weighing: Accurately weigh out the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath or use a sonicator to aid dissolution.[1]

  • Verification: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Determining Kinetic Solubility in Assay Medium

This protocol provides a method to estimate the practical solubility limit of this compound in your final assay buffer or cell culture medium.

  • Prepare a High-Concentration Stock: Make a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a clear 96-well plate, add your assay buffer or medium to multiple wells.

  • Spiking: Add a small volume of the DMSO stock solution to the wells to create a range of final concentrations (e.g., from 1 µM to 100 µM). Ensure the final DMSO concentration is consistent and non-toxic across all wells (e.g., 0.5%).

  • Equilibration: Incubate the plate at room temperature or 37°C for 1-2 hours, protected from light.

  • Visual or Instrumental Assessment:

    • Visual: Check the wells for any visible signs of precipitation or cloudiness. The highest concentration that remains clear is an estimate of the kinetic solubility.

    • Instrumental: Measure the turbidity of the solutions using a plate reader (at a wavelength like 650 nm). A sharp increase in absorbance indicates precipitation.

Visualizations

Workflow for Improving Compound Solubility

G cluster_0 Initial Steps cluster_1 Troubleshooting start Start with this compound Powder stock Prepare 10 mM Stock in 100% DMSO start->stock dilute Dilute in Aqueous Assay Buffer stock->dilute check Precipitation Observed? dilute->check solution_ok Solution Clear: Proceed with Assay check->solution_ok No troubleshoot Implement Solubility Enhancement Strategy check->troubleshoot Yes strategy1 Decrease Final Concentration troubleshoot->strategy1 strategy2 Use Co-solvents (e.g., Ethanol, PEG) troubleshoot->strategy2 strategy3 Adjust pH (for cell-free assays) troubleshoot->strategy3 strategy4 Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->strategy4 recheck Re-test Dilution strategy1->recheck strategy2->recheck strategy3->recheck strategy4->recheck recheck->solution_ok No Precipitation recheck->troubleshoot Precipitation Persists G cluster_membrane Cell Membrane cluster_effects Cellular Effects cluster_outcome Pharmacological Outcome nav15 Voltage-gated Na+ Channel (Nav1.5) effect1 Decreased Na+ Influx nav15->effect1 kv_channel Voltage-gated K+ Channel (e.g., hERG) effect2 Prolonged Action Potential Duration kv_channel->effect2 quinidine Quinidine (Parent Compound) quinidine->nav15 Blocks quinidine->kv_channel Blocks outcome Antiarrhythmic Effect effect1->outcome effect2->outcome

References

Technical Support Center: Forced Degradation Studies of Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing forced degradation studies on Quinidine (B1679956) N-oxide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for Quinidine N-oxide?

A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of this compound.[1] These studies help to:

  • Identify potential degradation products.[1]

  • Elucidate degradation pathways.[1]

  • Develop and validate stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) assays.[2]

  • Inform formulation development, packaging selection, and storage conditions.[2][3]

Q2: What are the typical stress conditions applied in a forced degradation study of this compound?

A2: Based on ICH guidelines, the typical stress conditions for forced degradation studies include:

  • Acid Hydrolysis: Exposure to acidic conditions (e.g., using hydrochloric acid).[3]

  • Base Hydrolysis: Exposure to basic conditions (e.g., using sodium hydroxide).[3]

  • Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).[3]

  • Thermal Degradation: Exposure to high temperatures.[1]

  • Photodegradation: Exposure to UV and visible light.[3]

Q3: How much degradation should I aim for in my studies?

A3: The goal is to achieve partial degradation, typically in the range of 5-20%.[2] Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant to real-world stability. Insufficient degradation may not provide enough information about the degradation pathway.

Q4: What analytical techniques are most suitable for analyzing the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection is commonly used for the quantification of this compound and its degradation products.[4] Mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is invaluable for the identification and structural elucidation of the degradation products.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. 1. Stress conditions are too mild (concentration of stressor, temperature, or duration is too low).2. This compound is highly stable under the applied conditions.3. The analytical method is not sensitive enough to detect low levels of degradation products.1. Increase the concentration of the acid, base, or oxidizing agent. Increase the temperature or prolong the exposure time. Start with milder conditions and incrementally increase the stress to achieve the target degradation of 5-20%.2. If the molecule is indeed very stable, document the conditions under which no degradation was observed.3. Review and optimize the analytical method, including the detector settings and sample concentration.
Complete or near-complete degradation of this compound. 1. Stress conditions are too harsh (concentration of stressor, temperature, or duration is too high).1. Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. Perform time-point studies to find the optimal duration.
Poor peak shape or resolution in the chromatogram. 1. Co-elution of the parent drug and degradation products.2. Issues with the mobile phase (e.g., incorrect pH, improper mixing).3. Column degradation due to harsh sample pH.1. Optimize the HPLC method by changing the mobile phase composition, gradient profile, column type, or temperature.2. Prepare fresh mobile phase and ensure proper degassing.3. Neutralize the sample before injection to protect the column.
Appearance of extraneous peaks in the chromatogram. 1. Contamination from reagents, solvents, or glassware.2. Degradation of the placebo or excipients in a formulated product.1. Run a blank sample (placebo and/or diluent subjected to the same stress conditions) to identify any peaks not related to the active pharmaceutical ingredient (API).2. Use high-purity reagents and solvents.
Inconsistent or non-reproducible results. 1. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent exposure times).2. Sample preparation errors.3. Instability of degradation products.1. Ensure precise control over all experimental parameters.2. Use calibrated equipment and follow a standardized sample preparation protocol.3. Analyze samples immediately after preparation or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).

Experimental Protocols

The following are suggested starting point protocols for the forced degradation of this compound. The concentrations, temperatures, and durations should be optimized to achieve the target degradation of 5-20%.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

Acid Hydrolysis
  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Keep the solution at 60°C for 24 hours.

  • At appropriate time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot.

  • Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

Base Hydrolysis
  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Keep the solution at 60°C for 24 hours.

  • At appropriate time points, withdraw an aliquot.

  • Neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute with the mobile phase for HPLC analysis.

Oxidation
  • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • At appropriate time points, withdraw an aliquot.

  • Dilute with the mobile phase for HPLC analysis.

Thermal Degradation
  • Place the solid this compound powder in a thermostatically controlled oven at 80°C for 48 hours.

  • At appropriate time points, withdraw a sample, dissolve it in the diluent, and dilute to a suitable concentration for HPLC analysis.

  • For a solution-state study, expose the stock solution to 80°C for 48 hours and analyze at different time points.

Photodegradation
  • Expose the solid this compound powder and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8]

  • A control sample should be kept in the dark under the same temperature conditions.

  • At the end of the exposure period, prepare the samples for HPLC analysis. Studies have shown that upon UV irradiation, this compound can rearrange to 2'-oxo derivatives in polar solvents and formylindol derivatives in nonpolar solvents.[9]

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Reagent/Condition Duration % Degradation of this compound Number of Degradation Products Remarks (e.g., Major Degradant RRT)
Acid Hydrolysis0.1 M HCl at 60°C24 hoursData to be filledData to be filledData to be filled
Base Hydrolysis0.1 M NaOH at 60°C24 hoursData to be filledData to be filledData to be filled
Oxidation3% H₂O₂ at RT24 hoursData to be filledData to be filledData to be filled
Thermal (Solid)80°C48 hoursData to be filledData to be filledData to be filled
Thermal (Solution)80°C48 hoursData to be filledData to be filledData to be filled
PhotodegradationICH Q1B-Data to be filledData to be filledData to be filled

RRT = Relative Retention Time

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Degradation (80°C) stock->thermal Expose to stress photo Photodegradation (ICH Q1B) stock->photo Expose to stress neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks report Data Reporting hplc->report lcms->report

Caption: Workflow for Forced Degradation Studies of this compound.

Logical_Troubleshooting cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Corrective Actions start Unexpected Result in Forced Degradation no_degradation No/Low Degradation (<5%) start->no_degradation high_degradation High Degradation (>20%) start->high_degradation bad_chromatography Poor Peak Shape/ Resolution start->bad_chromatography increase_stress Increase Stress: - Higher Concentration - Higher Temperature - Longer Duration no_degradation->increase_stress decrease_stress Decrease Stress: - Lower Concentration - Lower Temperature - Shorter Duration high_degradation->decrease_stress optimize_hplc Optimize HPLC Method: - Adjust Mobile Phase - Change Gradient - Neutralize Sample bad_chromatography->optimize_hplc

Caption: Troubleshooting Logic for Forced Degradation Experiments.

References

Enhancing the resolution of chiral separation of quinidine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the resolution of chiral separation of quinidine (B1679956) and its metabolites. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during chromatographic analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chiral separation of quinidine and its metabolites, providing potential causes and actionable solutions.

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Poor or No Resolution of Enantiomers Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide adequate stereoselectivity for quinidine and its metabolites.1. CSP Screening: Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) and Cinchona alkaloid-based columns are often effective for this class of compounds.[1] 2. Column Comparison: If available, compare columns with different chiral selectors (e.g., amylose (B160209) vs. cellulose (B213188) derivatives) as their separation mechanisms differ.[2][3]
Suboptimal Mobile Phase Composition: The polarity, solvent strength, or additives in the mobile phase may not be conducive to chiral recognition.1. Mode Selection: Evaluate both normal-phase (e.g., hexane (B92381)/isopropanol) and reversed-phase (e.g., acetonitrile (B52724)/water with buffer) modes.[4] 2. Solvent Optimization: In normal phase, vary the ratio of the alcohol modifier (e.g., isopropanol (B130326), ethanol).[5] In reversed-phase, adjust the organic modifier percentage. 3. Additive Introduction: For basic compounds like quinidine, add a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase in normal-phase mode to improve peak shape and resolution.[6] For acidic metabolites, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: Unwanted interactions between the analytes and the silica (B1680970) support of the CSP can cause peak tailing.1. Mobile Phase Additives: Incorporate a competing amine (e.g., 0.1-0.5% DEA) into the mobile phase to block active sites on the stationary phase.[5] 2. pH Adjustment: In reversed-phase mode, adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Column Overload: Injecting too much sample can lead to peak distortion.1. Reduce Injection Volume/Concentration: Decrease the amount of sample loaded onto the column. 2. Use a Higher Capacity Column: If available, switch to a column with a larger internal diameter or a higher stationary phase loading.
Inconsistent Retention Times Column Equilibration: Insufficient equilibration time between runs or after changing the mobile phase.1. Adequate Equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs. Some CSPs may require longer equilibration times.[7] 2. Temperature Control: Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times.
Mobile Phase Instability: Evaporation of volatile mobile phase components or changes in composition over time.1. Fresh Mobile Phase: Prepare fresh mobile phase daily. 2. Solvent Premixing: If using an isocratic system, premix the mobile phase solvents to ensure a consistent composition.
Loss of Resolution Over Time Column Contamination: Accumulation of matrix components from the sample onto the column.1. Sample Preparation: Implement a robust sample preparation protocol, such as Solid-Phase Extraction (SPE), to remove interferences.[8] 2. Guard Column: Use a guard column to protect the analytical column. 3. Column Washing: Develop a column washing procedure to be used periodically.
Stationary Phase Degradation: Use of incompatible solvents or extreme pH can damage the chiral stationary phase.1. Check Column Specifications: Always operate the column within the manufacturer's recommended pH, solvent, and temperature ranges. Coated polysaccharide columns can be sensitive to certain solvents.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for separating quinidine and its metabolites?

A1: Polysaccharide-based CSPs, such as Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based), are highly effective for the chiral separation of a wide range of compounds, including quinidine and its analogs.[2][3] Cinchona alkaloid-based CSPs are also a logical choice due to the structural similarity between the selector and the analyte.[9] A screening approach using different types of columns is highly recommended to find the optimal stationary phase.[7]

Q2: How do I choose between normal-phase and reversed-phase chromatography?

A2: The choice depends on the solubility of your analytes and the selectivity you can achieve.

  • Normal-Phase (NP): Often provides excellent selectivity for chiral separations. A common mobile phase is a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol). The addition of a small amount of a basic additive like diethylamine (DEA) is crucial for improving the peak shape of basic compounds like quinidine.[5]

  • Reversed-Phase (RP): Can be advantageous when working with aqueous samples, such as those from biological matrices. Mobile phases typically consist of acetonitrile or methanol (B129727) and a buffered aqueous solution. This mode is also more compatible with mass spectrometry (MS) detection.

Q3: What is the role of additives like DEA and TFA in the mobile phase?

A3: Mobile phase additives play a critical role in controlling the ionization state of the analytes and minimizing undesirable interactions with the stationary phase.[6]

  • Basic Additives (e.g., Diethylamine - DEA): For basic analytes like quinidine, DEA is added to the mobile phase (typically in NP mode) to reduce peak tailing by competing for active silanol (B1196071) groups on the silica surface. This results in sharper, more symmetrical peaks and often improves resolution.[5]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA): For acidic analytes, TFA can be used to suppress the ionization of the carboxyl groups, leading to better retention and peak shape in reversed-phase mode.

Q4: My resolution is still not optimal after trying different mobile phases. What else can I do?

A4: If mobile phase optimization is insufficient, consider the following:

  • Temperature: Decreasing the column temperature can sometimes enhance chiral selectivity and improve resolution, although it may increase analysis time and backpressure.[7]

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but again, at the cost of longer run times.[7]

  • Chiral Mobile Phase Additives: In some cases, adding a chiral selector to the mobile phase for use with an achiral column can induce separation. However, using a chiral stationary phase is the more common and often more effective approach.[10][11]

Q5: How can I separate quinidine from its main metabolites, 3-hydroxyquinidine (B22111) and 2'-oxoquinidinone?

A5: A successful separation of quinidine and its metabolites can be achieved using normal-phase HPLC on a silica column.[12][13] While this provides separation of the different compounds, a chiral stationary phase would be required to subsequently separate the individual enantiomers of the metabolites if needed. For simultaneous analysis, a mobile phase of methanol, ammonium (B1175870) nitrate, and ammonium hydroxide (B78521) has been shown to be effective.[12]

Data Presentation

The following table summarizes typical chromatographic parameters for the separation of quinidine and its diastereomer, quinine, which can serve as a starting point for method development for its metabolites.

ColumnMobile PhaseFlow Rate (mL/min)AnalyteRetention Time (tR) (min)Resolution (Rs)Reference
Chiralpak AD-H (150 x 4.6 mm, 5 µm)n-Hexane/Isopropanol + 0.5% DEA (93:7 v/v)0.8(R)-Hydroxychloroquine262.08[5]
(S)-Hydroxychloroquine29
Reversed-Phase C18 (µBondapak)Acetonitrile/Water + 0.05 M NH4COOH, pH 2.0 (6.5:93.5 v/v)4.0Quinidine9Not specified[14]
Quinine11
Silica Methanol/1N NH4NO3/2N NH4OH (28:1:1 v/v/v)Not specifiedQuinidine & MetabolitesVariesBaseline[12]

Note: Hydroxychloroquine (B89500) is used as a structural analog to demonstrate separation on a popular chiral column. Resolution of quinidine and its metabolites will require specific method development but can be guided by these examples.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Quinidine and Metabolites from Plasma

This protocol outlines a general procedure for extracting quinidine and its metabolites from a plasma matrix prior to HPLC analysis.

  • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.[15]

  • Equilibration: Equilibrate the cartridge by passing 3 mL of the appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4) through it.

  • Sample Loading:

    • Pre-treat the plasma sample. For a 1 mL plasma sample, dilute with 1 mL of buffer.

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

    • A second wash with a non-polar solvent like hexane can be used to remove lipids.

  • Elution:

    • Elute the analytes (quinidine and its metabolites) with 2-3 mL of an appropriate elution solvent (e.g., methanol or a mixture of methanol and a small amount of ammonium hydroxide to ensure elution of the basic compounds).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 100-200 µL) of the initial mobile phase for injection into the HPLC system.

Protocol 2: Chiral HPLC Method for Quinidine Enantiomers (Adapted for Metabolites)

This protocol provides a starting point for developing a chiral separation method for quinidine and its metabolites using a polysaccharide-based CSP in normal-phase mode.

  • Chromatographic System: HPLC system with a UV or fluorescence detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 235 nm or Fluorescence (Excitation: 340 nm, Emission: 425 nm).[13][14]

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

    • Inject a standard solution of racemic quinidine to determine the retention times of the enantiomers.

    • Inject the extracted sample.

    • Identify and quantify the peaks based on the retention times of the standards.

  • Optimization:

    • Adjust the percentage of isopropanol to modify retention times. Increasing the isopropanol content will decrease retention.

    • Optimize the DEA concentration (e.g., between 0.05% and 0.2%) to achieve the best peak shape and resolution.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis HPLC Analysis Plasma Plasma Sample Pretreat Dilute with Buffer Plasma->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon Inject Inject into HPLC Recon->Inject Column Chiral Column (e.g., Chiralpak AD-H) Inject->Column Detect UV/Fluorescence Detection Column->Detect Data Data Acquisition & Analysis Detect->Data Troubleshooting_Logic cluster_CSP Stationary Phase cluster_MP Mobile Phase cluster_Params Other Parameters Start Poor or No Resolution CSP Screen Different CSPs (Polysaccharide vs. Cinchona Alkaloid) Start->CSP Check CSP MP_Mode Switch Mode (NP vs. RP) Start->MP_Mode Check Mobile Phase Temp Decrease Temperature Start->Temp Fine-Tuning Result Improved Resolution CSP->Result MP_Solvent Optimize Solvent Ratio (% Alcohol or % ACN) MP_Mode->MP_Solvent MP_Additive Add/Optimize Additive (e.g., DEA for base) MP_Solvent->MP_Additive MP_Additive->Result Flow Decrease Flow Rate Temp->Flow Flow->Result

References

Technical Support Center: Overcoming Challenges in the Purification of Synthetic Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Quinidine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: Impurities in synthetic this compound can originate from the starting material (Quinidine), side-reactions during the N-oxidation, and potential degradation of the product. Common impurities include:

  • Unreacted Quinidine: The starting material may not be fully consumed during the oxidation reaction.

  • Diastereomers: Quinine (the diastereomer of Quinidine) may be present as an impurity in the starting material and its corresponding N-oxide, Quinine N-oxide, can be formed.

  • Over-oxidation products: Although less common, oxidation at other sites on the molecule can occur.

  • Byproducts from the oxidant: The choice of oxidizing agent can lead to specific byproducts that need to be removed.

  • Related alkaloids: Dihydroquinidine is a common impurity in commercial Quinidine and will also be oxidized to its N-oxide.[1]

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suggested TLC system for this compound and related compounds is:

  • Mobile Phase: A mixture of methanol (B129727) and acetone (B3395972) (1:1) can be a good starting point for separating the more polar N-oxide from the less polar starting material.[2]

  • Stationary Phase: Standard silica (B1680970) gel plates (e.g., Silica Gel 60 F254).

  • Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a suitable reagent such as iodine vapor or a potassium permanganate (B83412) solution.

Q3: What are the general stability concerns for this compound during purification?

A3: N-oxides can be sensitive to certain conditions. It is advisable to avoid:

  • Strongly acidic or basic conditions: These can potentially cause degradation or rearrangement.

  • High temperatures: Prolonged exposure to high heat during solvent evaporation should be minimized.

  • UV light: Some N-oxides are known to be photochemically reactive.[3] It is good practice to protect the compound from direct light, for example, by using amber-colored glassware or covering flasks with aluminum foil.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of synthetic this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of purified product 1. Incomplete reaction. 2. Product loss during extraction. 3. Co-elution with impurities during chromatography. 4. Product degradation.1. Monitor the reaction by TLC to ensure completion. 2. Ensure the pH is appropriately adjusted during aqueous workup to prevent the polar N-oxide from remaining in the aqueous layer. 3. Optimize the chromatographic conditions (see below). 4. Handle the material with care, avoiding high heat and strong acids/bases.
Product streaks on the TLC plate 1. The compound is highly polar. 2. The sample is overloaded on the TLC plate. 3. The compound is interacting strongly with the silica gel.1. Add a small amount of a more polar solvent (e.g., a few drops of triethylamine (B128534) or acetic acid, depending on the compound's nature) to the mobile phase to improve spot shape. 2. Apply a more dilute sample to the TLC plate. 3. Consider using a different stationary phase, such as alumina (B75360) or a reversed-phase plate.
Co-elution of this compound with an impurity during column chromatography 1. The mobile phase does not provide sufficient resolution. 2. The column is overloaded.1. Use a shallower solvent gradient during elution. For example, start with a lower percentage of the more polar solvent and increase it slowly. 2. Try a different solvent system. A dichloromethane:methanol system is often effective for polar compounds.[4] 3. Reduce the amount of crude material loaded onto the column.
The purified product is an oil instead of a solid 1. Presence of residual solvent. 2. The compound may be hygroscopic. 3. The presence of impurities is preventing crystallization.1. Dry the product under high vacuum for an extended period. 2. Store the compound in a desiccator. 3. Re-purify the material using a different technique (e.g., preparative HPLC or a different recrystallization solvent system).
Difficulty in finding a suitable recrystallization solvent The high polarity of the N-oxide makes it challenging to find a single solvent with the desired solubility profile (soluble when hot, insoluble when cold).1. Use a binary solvent system. Dissolve the compound in a minimal amount of a hot polar solvent (e.g., methanol, ethanol, or acetone) and then slowly add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, or hexanes) until the solution becomes cloudy. Then, allow it to cool slowly.[1][5] 2. For basic compounds like amine N-oxides, sometimes using an acidic solvent like acetic acid can be effective.[6]

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your synthetic mixture.

1. Materials:

  • Crude synthetic this compound

  • Silica gel (for column chromatography, e.g., 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Glass column, flasks, and other standard laboratory glassware

2. Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in DCM and pour it into the column. Allow the silica to settle, ensuring a well-packed bed with no air bubbles.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of DCM. If it is not fully soluble, add a small amount of MeOH.

  • Loading the Column: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with 100% DCM. Gradually increase the polarity of the mobile phase by adding increasing percentages of MeOH. A typical gradient might be:

    • 100% DCM

    • 1-5% MeOH in DCM

    • 5-10% MeOH in DCM

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated HPLC method for Quinidine and can be used to assess the purity of the final product.[7]

1. Instrumentation and Conditions:

ParameterSpecification
Column C18 reversed-phase (e.g., 100 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Phosphate buffer (pH 3) and Acetonitrile (25:75 v/v)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

2. Procedure:

  • Standard Preparation: Prepare a standard solution of known concentration of a this compound reference standard in the mobile phase.

  • Sample Preparation: Prepare a solution of your purified this compound in the mobile phase at a similar concentration to the standard.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Determine the purity of your sample by comparing the peak area of the this compound in your sample to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Synthetic This compound column_chromatography Column Chromatography (Silica Gel, DCM:MeOH) synthesis->column_chromatography Initial Purification recrystallization Recrystallization (e.g., MeOH/Ether) column_chromatography->recrystallization Further Purification (Optional) tlc TLC Analysis (MeOH:Acetone 1:1) column_chromatography->tlc Monitor Fractions hplc HPLC Purity Analysis (C18, ACN:Buffer) column_chromatography->hplc Purity Check recrystallization->hplc Purity Check final_product Pure this compound hplc->final_product troubleshooting_logic cluster_streaking_solutions Streaking Solutions cluster_coelution_solutions Co-elution Solutions start Impure Product check_tlc Analyze by TLC start->check_tlc streaking Streaking on TLC? check_tlc->streaking coelution Co-eluting Spots? streaking->coelution No change_mobile_phase Modify Mobile Phase (add acid/base) streaking->change_mobile_phase Yes lower_concentration Lower Sample Concentration streaking->lower_concentration Yes optimize_gradient Optimize Chromatography Gradient coelution->optimize_gradient Yes change_solvent_system Change Solvent System coelution->change_solvent_system Yes pure_product Proceed to Large-Scale Purification coelution->pure_product No change_mobile_phase->check_tlc lower_concentration->check_tlc optimize_gradient->check_tlc change_solvent_system->check_tlc

References

Selecting the appropriate internal standard for Quinidine N-oxide quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting the appropriate internal standard for the accurate quantification of Quinidine N-oxide in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification?

The gold standard and most recommended internal standard for the quantification of this compound is a stable isotope-labeled (SIL) version of the analyte, such as Quinidine-d3 N-oxide.[1] SIL internal standards are chemically identical to the analyte and therefore exhibit very similar behavior during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for effective compensation for matrix effects, a common source of variability and inaccuracy in bioanalysis.[1]

Q2: Is a deuterated this compound commercially available?

While Quinidine-d3 is commercially available, a deuterated version of this compound may require custom synthesis.[2] However, methods for the deuteration of similar quinolone N-oxides have been successfully developed, indicating the feasibility of synthesizing a deuterated internal standard for this compound.[3][4]

Q3: Can I use a structural analog as an internal standard if a deuterated version is unavailable?

Q4: What are the key characteristics to consider when selecting a structural analog internal standard?

When selecting a structural analog, consider the following:

  • Structural Similarity: The analog should be closely related to this compound in chemical structure.

  • Chromatographic Behavior: It should ideally co-elute with the analyte or elute very closely.

  • Ionization Efficiency: The analog should have a similar ionization response in the mass spectrometer.

  • Extraction Recovery: It should exhibit comparable extraction efficiency to the analyte.

  • Stability: The internal standard must be stable throughout the entire analytical process.

Q5: What are the potential pitfalls of using a structural analog internal standard?

The primary risk is that the structural analog may not perfectly mimic the behavior of this compound in all aspects of the analysis. This can lead to inadequate compensation for matrix effects, resulting in decreased accuracy and precision.[5] Therefore, rigorous validation is essential to demonstrate the suitability of the chosen analog.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High Variability in Results Inadequate compensation for matrix effects by the internal standard.1. Switch to a stable isotope-labeled internal standard (e.g., Quinidine-d3 N-oxide) if currently using a structural analog. 2. If using a structural analog, re-evaluate its suitability. Test other analogs with closer structural and physicochemical properties to this compound. 3. Optimize the sample preparation method (e.g., use a more rigorous extraction technique like SPE) to minimize matrix effects.
Poor Peak Shape or Resolution Suboptimal chromatographic conditions.1. Optimize the mobile phase composition and gradient profile. 2. Experiment with different analytical columns (e.g., different stationary phases or particle sizes). 3. Adjust the column temperature.
Low Signal Intensity Inefficient ionization or significant ion suppression.1. Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). 2. Evaluate and minimize matrix effects through improved sample cleanup or chromatographic separation.
Inconsistent Internal Standard Response Issues with internal standard addition or stability.1. Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls. 2. Verify the stability of the internal standard in the stock solution and in the final extracted samples.

Performance Comparison of Internal Standards

The following table summarizes the expected performance characteristics of a stable isotope-labeled internal standard versus a structural analog for the quantification of this compound. The data presented is illustrative and based on the generally accepted advantages of SIL internal standards in bioanalytical methods.

Parameter Deuterated this compound (SIL) Structural Analog
Accuracy (% Bias) < 5%< 15%
Precision (% CV) < 5%< 15%
Matrix Effect (% CV) < 5%< 15%
Recovery (%) Consistent and similar to analyteMay differ from analyte
Linearity (r²) > 0.995> 0.99
Lower Limit of Quantification (LLOQ) Potentially lower due to better signal-to-noiseMay be higher due to less effective noise reduction

Experimental Protocols

Detailed Methodology for this compound Quantification using LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being used.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., Quinidine-d3 N-oxide at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion of a standard solution).

    • Quinidine-d3 N-oxide: Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion of a standard solution).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Visualizations

G cluster_selection Internal Standard Selection Workflow start Start: Need to Quantify This compound is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->is_sil_available use_sil Use SIL Internal Standard (e.g., Quinidine-d3 N-oxide) is_sil_available->use_sil Yes select_analog Select a Structural Analog with Similar Properties is_sil_available->select_analog No validate_method Thorough Method Validation use_sil->validate_method select_analog->validate_method end Proceed with Quantification validate_method->end

Caption: Workflow for selecting an appropriate internal standard.

G cluster_pathway Rationale for SIL Internal Standard Superiority Analyte This compound (Analyte) SIL_IS Quinidine-d3 N-oxide (SIL Internal Standard) Analyte->SIL_IS Identical Behavior Analog_IS Structural Analog (Internal Standard) Analyte->Analog_IS Sample_Prep Sample Preparation Analyte->Sample_Prep SIL_IS->Sample_Prep Analog_IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Ionization MS Ionization LC_Separation->MS_Ionization

Caption: Comparison of SIL and analog internal standard behavior.

References

Technical Support Center: Method Validation for Low-Level Quinidine N-oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of Quinidine (B1679956) N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the low-level detection of this metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a robust method for the low-level detection of Quinidine N-oxide?

A1: The primary challenges include:

  • Chemical Instability: this compound can be unstable and may be susceptible to degradation back to the parent drug, quinidine, under certain analytical conditions. It has also been noted for its photochemical reactivity.[1][2]

  • Matrix Effects: When using sensitive techniques like LC-MS/MS, co-eluting endogenous components from biological matrices (e.g., plasma, urine) can interfere with the ionization of this compound, leading to ion suppression or enhancement.[3][4][5] This can significantly impact the accuracy and reproducibility of the results.

  • Interference from Metabolites: Quinidine is extensively metabolized, and its other metabolites, such as 3-hydroxyquinidine, may have similar chromatographic behavior, potentially interfering with the accurate quantification of the N-oxide.[6][7]

  • Low Endogenous Concentrations: As a metabolite, this compound may be present at very low concentrations, requiring highly sensitive and specific analytical methods for accurate detection and quantification.

Q2: How can I mitigate the instability of this compound during sample preparation and analysis?

A2: To minimize the degradation of this compound, consider the following:

  • pH Control: Maintain a neutral or near-neutral pH during sample extraction and in the final reconstituted sample solution. N-oxides can be more stable under these conditions.[8]

  • Temperature Control: Avoid exposing samples to high temperatures. Thaw samples on ice and keep them cooled during the extraction process.[1] Store processed samples at low temperatures (e.g., -80°C) if not analyzed immediately.[8]

  • Light Protection: Protect samples from direct light exposure to prevent potential photochemical degradation.[2]

  • Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the chance of degradation.

Q3: What is the best analytical technique for the low-level detection of this compound?

A3: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological matrices.[1][9][10] Its high selectivity allows for the differentiation of this compound from its parent drug and other metabolites, while its sensitivity enables detection at low concentrations.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Preparation: Employ rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4][8]

  • Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a different column altogether.[8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.

  • Ionization Source Selection: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects.[5][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Broadening) - Secondary interactions with the analytical column.- Inappropriate mobile phase pH.- Column contamination.- Use an end-capped column or a column with a base-deactivated stationary phase.- Optimize the mobile phase pH; a slightly acidic mobile phase often improves peak shape for basic compounds.- Flush the column with a strong solvent or replace the guard column.
Low Signal Intensity / Poor Sensitivity - Ion suppression due to matrix effects.- Suboptimal mass spectrometer settings.- Analyte degradation.- Improve sample clean-up using SPE or LLE.- Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of this compound.- Re-evaluate sample handling procedures to ensure analyte stability (see FAQ 2).
High Variability in Results - Inconsistent matrix effects between samples.- Inconsistent sample preparation.- Instability of the analyte in the autosampler.- Use a stable isotope-labeled internal standard.- Ensure consistent and precise execution of the sample preparation protocol.- Keep the autosampler at a low temperature (e.g., 4°C).
Interference Peaks Observed - Co-elution of other quinidine metabolites or endogenous compounds.- Optimize the chromatographic method to improve the resolution between this compound and interfering peaks.- Use a more selective mass transition (MRM) for detection.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of N-oxide metabolites using LC-MS/MS, which can serve as a benchmark for validating a method for this compound.

Parameter Typical Value Reference
Linearity (r²)≥ 0.99[9]
Limit of Detection (LOD)0.01 - 1.0 µg/kg[9]
Limit of Quantification (LOQ)0.05 - 5.0 µg/kg[9]
Accuracy (Recovery)80 - 120%[9]
Precision (RSD)≤ 15%[9]

Note: These values are for structurally similar pyrrolizidine (B1209537) alkaloid N-oxides and may vary for this compound.

Experimental Protocols

LC-MS/MS Method for this compound in Human Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: To 200 µL of plasma, add an internal standard (ideally, a stable isotope-labeled this compound). Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion [M+H]⁺ (m/z 341.2) to a specific product ion.[12]

    • Internal Standard: Appropriate precursor to product ion transition.

  • Optimization: Optimize MS parameters such as collision energy, declustering potential, and source temperature by infusing a standard solution of this compound.

Visualizations

experimental_workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis Analysis cluster_post_analysis Data Processing & Reporting SampleCollection Sample Collection (Plasma/Urine) AddIS Addition of Internal Standard SampleCollection->AddIS PreTreatment Sample Pre-treatment (e.g., Acidification) AddIS->PreTreatment SPE Solid-Phase Extraction (SPE) PreTreatment->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Integration Peak Integration & Quantification DataAcquisition->Integration Validation Method Validation Checks (Accuracy, Precision, etc.) Integration->Validation Reporting Final Report Generation Validation->Reporting

Caption: Experimental workflow for low-level this compound analysis.

metabolic_pathway Quinidine Quinidine Metabolism Metabolism (CYP3A4, etc.) Quinidine->Metabolism Quinidine_N_Oxide This compound (Major Metabolite) Metabolism->Quinidine_N_Oxide Hydroxy_Quinidine 3-Hydroxyquinidine (Major Metabolite) Metabolism->Hydroxy_Quinidine Other_Metabolites Other Metabolites Metabolism->Other_Metabolites

Caption: Metabolic pathway of Quinidine to its major metabolites.

References

Technical Support Center: Improving the Recovery of Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Quinidine (B1679956) N-oxide. This resource provides troubleshooting guidance and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize the recovery of Quinidine N-oxide during sample extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound and offers practical solutions.

Q1: Why is the recovery of this compound consistently low in my experiments?

A1: Low recovery of this compound, a polar metabolite of quinidine, is a frequent challenge. Several factors can contribute to this issue:

  • Analyte Polarity: this compound is significantly more polar than its parent drug, quinidine. This high polarity can lead to poor partitioning into traditional non-polar organic solvents during Liquid-Liquid Extraction (LLE) and weak retention on standard reversed-phase (e.g., C18) Solid-Phase Extraction (SPE) sorbents.

  • Suboptimal pH: The extraction efficiency of ionizable compounds like this compound is highly dependent on the pH of the sample and extraction solvents. For effective extraction, the pH should be carefully controlled to ensure the analyte is in the appropriate ionization state for the chosen extraction method.

  • Analyte Instability: N-oxide compounds can be susceptible to degradation under certain conditions, such as exposure to high temperatures or strongly acidic or basic environments. This can lead to the conversion of the N-oxide back to its parent drug or other degradation products.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the extraction process or the final analysis, leading to ion suppression or enhancement in mass spectrometry-based assays.

Q2: How can I improve the recovery of this compound using Liquid-Liquid Extraction (LLE)?

A2: To enhance LLE recovery, consider the following:

  • Solvent Selection: Employ more polar organic solvents or a mixture of solvents. While traditional solvents like chloroform (B151607) have been used for quinidine extraction, a more polar solvent system may be necessary for the N-oxide. A mixture including a more polar, water-miscible solvent like isopropanol (B130326) in combination with a water-immiscible solvent can improve the partitioning of this compound into the organic phase. For instance, a mixture of ether, dichloromethane, and isopropanol has been used for the extraction of quinidine and its metabolites.

  • pH Adjustment: Carefully adjust the pH of the aqueous sample. For a basic compound like this compound, adjusting the sample pH to be 2 units above its pKa will ensure it is in its neutral, less polar form, which is more amenable to extraction into an organic solvent.

  • Salting-Out Effect: The addition of salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of this compound in the aqueous layer and promote its transfer into the organic solvent.

Q3: What is the recommended approach for Solid-Phase Extraction (SPE) of this compound?

A3: For polar, basic compounds like this compound, a strong cation-exchange (SCX) SPE sorbent is highly recommended. The extraction mechanism relies on the basic nitrogen atom in the quinidine structure, which will be protonated (positively charged) under acidic conditions, allowing for strong retention on the negatively charged SCX sorbent.

  • Sample Pre-treatment: Acidify the sample (e.g., plasma, urine) to a pH of approximately 2-3 with an acid like sulfuric acid or formic acid to ensure the this compound is protonated.

  • Wash Steps: A multi-step wash is crucial for removing interferences.

    • A wash with an acidic aqueous solution (e.g., 0.1 M HCl) will remove neutral and acidic impurities.

    • A subsequent wash with an organic solvent like methanol (B129727) can remove non-polar interferences.

  • Elution: Elute the retained this compound with a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). The basic conditions neutralize the positive charge on the analyte, and the organic solvent disrupts non-polar interactions, allowing for its elution.

Q4: Can this compound degrade during sample handling and extraction?

A4: Yes, N-oxides can be labile. To minimize degradation:

  • Temperature Control: Keep samples on ice or at refrigerated temperatures (2-8 °C) during processing. For long-term storage, freezing at -20 °C or -80 °C is advisable. Avoid repeated freeze-thaw cycles.

  • pH Control: Avoid strongly acidic or basic conditions for prolonged periods, especially at elevated temperatures.

  • Gentle Evaporation: If a solvent evaporation step is necessary, use a gentle stream of nitrogen at a controlled, moderate temperature (e.g., not exceeding 40°C).

Quantitative Data Summary

While specific recovery data for this compound is limited in publicly available literature, the following table summarizes reported recovery rates for the parent compound, quinidine, and analogous polar alkaloid N-oxides using various extraction methods. This data can serve as a benchmark for optimizing your extraction protocol.

Analyte/AnalogExtraction MethodMatrixRecovery (%)Reference
QuinidineLLE (Chloroform)Plasma76[1]
QuinidineLLE (Chloroform)Plasma93 - 100[1]
Pyrrolizidine Alkaloid N-OxidesSPE (SCX)Honey>80[2]
Nicotine-N'-oxideSPEUrine51.4[3]
Buspirone N-oxideSPE (Mixed-Mode Cation Exchange)Plasma/UrineNot specified, but method validated[4]

Experimental Protocols

The following are detailed, generalized protocols for LLE and SPE that can be adapted and optimized for the extraction of this compound from biological matrices.

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is based on methods used for quinidine and its metabolites and is optimized for the polar nature of the N-oxide.

Materials:

  • Plasma sample

  • Internal standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • 1 M Sodium Hydroxide (NaOH)

  • Extraction solvent: Dichloromethane:Isopropanol (9:1, v/v)

  • Reconstitution solvent (e.g., mobile phase for LC-MS analysis)

  • Centrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator

Procedure:

  • Sample Preparation: To 500 µL of plasma in a centrifuge tube, add 50 µL of the internal standard solution.

  • pH Adjustment: Add 100 µL of 1 M NaOH to basify the sample to a pH > 10. Vortex briefly.

  • Extraction: Add 2 mL of the dichloromethane:isopropanol (9:1, v/v) extraction solvent.

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex to dissolve.

  • Analysis: The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol utilizes a strong cation-exchange (SCX) sorbent, which is ideal for polar basic compounds like this compound.

Materials:

  • Urine sample

  • Internal standard (IS) solution

  • 2% Formic acid in water

  • Strong Cation-Exchange (SCX) SPE cartridges (e.g., 100 mg, 3 mL)

  • Methanol

  • Deionized water

  • Wash solution 1: 0.1 M Hydrochloric acid

  • Wash solution 2: Methanol

  • Elution solution: 5% Ammonium hydroxide in methanol

  • SPE vacuum manifold, centrifuge, nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of the internal standard solution. Add 1 mL of 2% formic acid to acidify the sample. Vortex and centrifuge at 4000 x g for 10 minutes to pellet any particulates.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the SCX cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated supernatant onto the conditioned SCX cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M hydrochloric acid to remove neutral and acidic interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for your analytical method.

  • Analysis: The sample is ready for analysis.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the recommended SPE protocol.

Troubleshooting_Workflow Start Start: Low Recovery of This compound CheckPolarity Is the LLE solvent sufficiently polar? Start->CheckPolarity CheckSPE Are you using an appropriate SPE sorbent? CheckPolarity->CheckSPE Yes IncreasePolarity Increase solvent polarity (e.g., add isopropanol) CheckPolarity->IncreasePolarity No CheckpH Is the sample pH optimized for extraction? CheckSPE->CheckpH Yes UseSCX Use a Strong Cation-Exchange (SCX) SPE sorbent CheckSPE->UseSCX No CheckTemp Are you controlling the temperature during processing? CheckpH->CheckTemp Yes AdjustpH Adjust pH: - LLE: Basic pH - SPE: Acidic pH for loading CheckpH->AdjustpH No ControlTemp Keep samples cool and use gentle evaporation CheckTemp->ControlTemp No End Improved Recovery CheckTemp->End Yes IncreasePolarity->CheckSPE UseSCX->CheckpH AdjustpH->CheckTemp ControlTemp->End

Caption: Troubleshooting workflow for low recovery of this compound.

SPE_Workflow Start Start: Urine Sample Pretreat 1. Sample Pre-treatment (Acidify with Formic Acid) Start->Pretreat Condition 2. SCX Cartridge Conditioning (Methanol, then Water) Pretreat->Condition Load 3. Sample Loading Condition->Load Wash1 4a. Wash 1 (0.1 M HCl) Load->Wash1 Wash2 4b. Wash 2 (Methanol) Wash1->Wash2 Dry 5. Dry Cartridge Wash2->Dry Elute 6. Elution (5% NH4OH in Methanol) Dry->Elute Evap 7. Evaporation & Reconstitution Elute->Evap End End: Sample for Analysis Evap->End

Caption: Recommended Solid-Phase Extraction (SPE) workflow for this compound.

References

Managing the stability of Quinidine N-oxide stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinidine N-oxide

Welcome to the technical support center for this compound. This resource provides essential guidance on the preparation, storage, and handling of this compound stock solutions to ensure their stability and integrity for research applications. Please note that while specific stability data for this compound is limited in publicly available literature, the following recommendations are based on data from commercial suppliers, general chemical principles, and stability information for the parent compound, Quinidine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid (powder) this compound should be stored in a refrigerator at 2-8°C.[1][2] It is crucial to keep the container tightly sealed and protected from air and light to prevent degradation.[2]

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: this compound is soluble in several organic solvents. Recommended options include Dimethyl Sulfoxide (DMSO), Chloroform, and Dichloromethane.[2] For biological experiments, DMSO is a common choice. The parent compound, Quinidine, is also soluble in ethanol (B145695) and dimethylformamide (DMF).[3]

Q3: How should I store stock solutions of this compound to ensure long-term stability?

A3: For long-term stability, stock solutions should be prepared in a suitable anhydrous organic solvent like DMSO, aliquoted into single-use vials to minimize freeze-thaw cycles, and stored at -80°C. Based on stability protocols for the parent compound Quinidine, this storage method can maintain solution integrity for up to one year.[4] Aqueous solutions are not recommended for storage beyond one day.[3]

Q4: My solid this compound powder appears discolored. Can I still use it?

A4: Discoloration, such as yellowing, can indicate degradation due to light exposure or oxidation. It is recommended to discard the reagent to avoid inconsistent experimental results.[4] To prevent this, always store the solid compound in a tightly sealed, light-resistant (e.g., amber) vial.[5]

Q5: I observed precipitation in my stock solution after thawing. What should I do?

A5: Precipitate formation upon thawing may suggest that the solution is supersaturated or that the compound has degraded. You can try gently warming and vortexing the solution to redissolve the compound. If the precipitate persists, it is advisable to centrifuge the vial and use the clear supernatant. However, be aware that the actual concentration may be lower than intended. For critical experiments, preparing a fresh stock solution is the most reliable course of action.[4]

Q6: Is this compound sensitive to light?

A6: Yes. Like its parent compound Quinidine and related quinine (B1679958) alkaloids, this compound is expected to be sensitive to light.[5][6] Both solid compound and stock solutions should be protected from light by using amber vials or by covering containers with aluminum foil during handling and storage. Photodegradation is a known issue for this class of compounds.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue Encountered Potential Cause Recommended Action
Inconsistent or non-reproducible experimental results. Degradation of the stock solution due to improper storage (e.g., wrong temperature, repeated freeze-thaw cycles, light exposure).1. Prepare a fresh stock solution from a new vial of solid compound.2. Aliquot the new stock solution into single-use volumes to prevent freeze-thaw cycles.[4]3. Perform a purity check on the old and new solutions using HPLC (see Protocol 1).
Reduced potency of the compound in assays. Chemical degradation has occurred over time or due to exposure to environmental factors (light, air, moisture).1. Discard the old stock solution.2. Ensure storage conditions are optimal (anhydrous solvent, -80°C, protection from light).[4]3. Consider performing a forced degradation study (see Protocol 2) to understand the compound's stability limits under your specific experimental conditions.
Precipitate forms after diluting the DMSO stock into an aqueous buffer. The compound has low aqueous solubility, leading to precipitation when the solvent environment changes.1. Decrease the final concentration in the aqueous buffer.2. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensuring it is compatible with your experimental system.3. For the parent compound Quinidine, a method to improve aqueous solubility is to first dissolve it in DMF and then dilute it with the aqueous buffer.[3]

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol provides a general High-Performance Liquid Chromatography (HPLC) method that can be adapted to assess the purity and degradation of this compound. This is a stability-indicating method designed to separate the parent compound from potential degradation products.

Objective: To quantify the amount of intact this compound in a sample and detect the presence of degradation products.

Materials:

  • This compound reference standard

  • Test sample (e.g., aged stock solution)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound reference standard in the mobile phase.

    • Prepare the test sample to the same target concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes to elute compounds of varying polarity.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the absorbance maxima of Quinidine (approx. 232, 280, 334 nm), as the N-oxide should have a similar chromophore.[3] A photodiode array (PDA) detector is recommended to analyze the full UV spectra.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the reference standard to determine the retention time of intact this compound.

    • Run the test sample. Compare the chromatogram to the standard.

    • Purity Assessment: Calculate the area of the this compound peak as a percentage of the total peak area.

    • Degradation Assessment: Look for the appearance of new peaks at different retention times, which indicate degradation products.

Protocol 2: Forced Degradation Study

This study exposes this compound to harsh conditions to deliberately induce degradation, helping to identify potential degradation pathways and validate the stability-indicating nature of the HPLC method.

Objective: To understand the stability profile of this compound under stress conditions.

Procedure:

  • Prepare several aliquots of a this compound solution (e.g., in 50:50 acetonitrile:water).

  • Expose each aliquot to one of the following stress conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Photolytic: Expose to direct UV light (e.g., 254 nm) or a broad-spectrum light source for 24-48 hours.[6]

    • Thermal: Incubate at a high temperature (e.g., 80°C) for 48 hours.

  • Keep one unstressed aliquot as a control.

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all samples using the HPLC method from Protocol 1.

  • Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products formed under each condition.

Visualizations

Workflow for Preparing and Storing Stable Stock Solutions

G cluster_prep Preparation cluster_storage Storage cluster_use Usage A Weigh Solid This compound B Select Anhydrous Solvent (e.g., DMSO) A->B 1 C Dissolve to Desired Concentration B->C 2 D Aliquot into Single-Use Light-Resistant Vials C->D 3 E Store at -80°C for Long-Term Use D->E F Store at 2-8°C for Short-Term Use (if necessary) D->F G Thaw a Single Aliquot for Experiment E->G F->G H Dilute into Aqueous Buffer Immediately Before Use G->H I Discard Unused Aqueous Solution H->I G center Stock Solution Stability Temp Temperature center->Temp High temp accelerates degradation Light Light Exposure center->Light Photodegradation Solvent Solvent Choice center->Solvent Aqueous solutions are less stable FreezeThaw Freeze-Thaw Cycles center->FreezeThaw Repeated cycles induce degradation pH pH of Solution center->pH Extremes cause hydrolysis Oxygen Oxygen / Air center->Oxygen Oxidation

References

Technical Support Center: Optimization of Mobile Phase for Quinidine and Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of quinidine (B1679956) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for better separation and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of quinidine that I should be trying to separate?

A1: Quinidine is primarily metabolized in the liver by cytochrome P450 enzymes (CYP3A4). The major metabolites that are often targeted for separation and analysis include 3-hydroxyquinidine (B22111) (3HQ), 2'-oxoquinidinone, and quinidine N-oxide.[1][2][3][4] 3-hydroxyquinidine is an active metabolite with significant antiarrhythmic properties.[1] Other metabolites, such as O-desmethylquinidine and quinidine-10,11-dihydrodiol, may also be present.[4]

Q2: What are the most common issues encountered when separating quinidine and its metabolites?

A2: Common chromatographic issues include:

  • Poor peak shape (tailing): Quinidine and its metabolites are basic compounds, which can interact with residual silanols on silica-based columns, leading to peak tailing.[5][6]

  • Poor resolution: Structural similarities between quinidine and its metabolites, as well as the presence of the diastereomer dihydroquinidine, can make achieving baseline separation challenging.[7]

  • Co-elution with endogenous matrix components: When analyzing biological samples (e.g., plasma, urine), interference from the sample matrix can affect quantification.[8][9]

  • High backpressure: This can be caused by precipitation of buffer salts in the mobile phase when mixing with high percentages of organic solvent or by blockages in the HPLC system.[10][11]

Q3: How does the mobile phase pH affect the separation?

A3: The pH of the mobile phase is a critical parameter as it controls the ionization state of quinidine and its metabolites.[12] Quinidine is a basic compound, and working at a pH below its pKa will ensure it is in its protonated, charged form. This can improve peak shape by minimizing secondary interactions with the stationary phase. However, operating at a pH where the analytes are neutral may increase retention on a reversed-phase column. Careful optimization of pH is necessary to find the best balance between retention, selectivity, and peak shape. For reversed-phase chromatography, a mobile phase pH of around 3 to 4 is often a good starting point for basic compounds.[13]

Q4: Which organic modifier, acetonitrile (B52724) or methanol (B129727), is better for this separation?

A4: Both acetonitrile and methanol are commonly used organic modifiers in reversed-phase HPLC. Acetonitrile generally has a lower viscosity, which results in lower backpressure and can provide different selectivity compared to methanol.[14] The choice between the two often comes down to empirical testing to see which provides the better separation for your specific mixture of quinidine and its metabolites. A mixture of both solvents can also be explored to fine-tune the selectivity.[15]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Peak Tailing)

Cause: Secondary interactions between the basic analytes (quinidine and metabolites) and acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.[5][6]

Solutions:

SolutionDetailed Explanation
1. Adjust Mobile Phase pH Lowering the pH of the mobile phase (e.g., to pH 3-4) with an acidic modifier like formic acid or phosphoric acid will protonate the basic analytes. This reduces their interaction with ionized silanols.[13]
2. Add a Competing Base Incorporate a small amount of a basic additive, such as triethylamine (B128534) (TEA), into the mobile phase (e.g., 0.1-0.5%). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from the analytes.[13][16]
3. Use a Modern, High-Purity Silica (B1680970) Column Modern HPLC columns are often manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups, leading to improved peak shape for basic compounds.[5]
4. Increase Buffer Concentration A higher buffer concentration can help to maintain a consistent pH at the column surface and can also help to mask silanol interactions.[6]
Problem 2: Inadequate Resolution Between Quinidine and a Key Metabolite

Cause: The mobile phase composition does not provide sufficient selectivity to separate two structurally similar compounds.

Solutions:

SolutionDetailed Explanation
1. Optimize Organic Solvent Ratio Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A good approach is to run a series of isocratic runs with varying organic content (e.g., 30%, 35%, 40%) or to optimize a gradient elution profile.[12]
2. Change the Organic Modifier If optimizing the ratio of one organic solvent is insufficient, switch to a different one (e.g., from acetonitrile to methanol or vice-versa) or try a ternary mixture (e.g., water/acetonitrile/methanol). Different organic solvents can offer different selectivities.[12]
3. Adjust Mobile Phase pH A small change in pH can alter the ionization state of the analytes to different extents, potentially leading to a change in elution order and improved separation.
4. Use Ion-Pairing Reagents For highly polar or ionic compounds, adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve retention and resolution.[14] However, be aware that TFA can suppress ionization in mass spectrometry detection.[16]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with UV Detection

This method is adapted from a procedure for the separation of quinidine and its metabolites in plasma.[7]

  • Column: Silica-based C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Methanol: 1 N Ammonium Nitrate: 2 N Ammonium Hydroxide (28:1:1 v/v/v)

  • Flow Rate: 1.5 mL/min

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 425 nm) or UV at 235 nm[3]

  • Injection Volume: 20 µL

  • Temperature: Ambient

Protocol 2: Reversed-Phase HPLC for Diastereomer Separation

This method is designed for the separation of quinine (B1679958) and its diastereomer quinidine.[13]

  • Column: Symmetry C18, 3.5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile:Water:Triethylamine:Acetic Acid (9:90:0.25:0.75 v/v/v/v), pH adjusted to 3.03 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Temperature: Ambient

Visualizations

Quinidine_Metabolism Quinidine Quinidine Metabolite1 3-Hydroxyquinidine (3HQ) Quinidine->Metabolite1 CYP3A4 Metabolite2 2'-Oxoquinidinone Quinidine->Metabolite2 CYP3A4 Metabolite3 This compound Quinidine->Metabolite3 CYP3A4 Metabolite4 O-Desmethylquinidine Quinidine->Metabolite4 CYP3A4

Caption: Metabolic pathway of quinidine.

Troubleshooting_Workflow Start Poor Separation Problem1 Peak Tailing? Start->Problem1 Solution1a Adjust pH (Lower) Problem1->Solution1a Yes Problem2 Poor Resolution? Problem1->Problem2 No Solution1b Add Competing Base (TEA) Solution1a->Solution1b Solution1c Use High-Purity Column Solution1b->Solution1c End Good Separation Solution1c->End Solution2a Optimize Organic % Problem2->Solution2a Yes Solution2b Change Organic Solvent Solution2a->Solution2b Solution2c Adjust pH Solution2b->Solution2c Solution2c->End

Caption: Troubleshooting workflow for poor separation.

References

Strategies to prevent the degradation of Quinidine N-oxide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Quinidine N-oxide during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a major metabolite of Quinidine, an antiarrhythmic drug. Like many N-oxide compounds, it is susceptible to degradation, particularly reduction back to the parent drug, Quinidine.[1] This conversion can lead to an overestimation of the parent drug concentration and an underestimation of the metabolite concentration, compromising the accuracy of pharmacokinetic and metabolic studies. Careful handling and optimized sample preparation protocols are crucial to maintain the integrity of this compound.[1]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway of concern during sample preparation is the chemical or enzymatic reduction of the N-oxide group back to the tertiary amine of the parent Quinidine. This can be influenced by various factors in the biological matrix and the sample processing conditions. Additionally, N-oxides can be sensitive to acidic conditions and may be prone to photochemical degradation upon exposure to light.[2][3]

Q3: What are the recommended storage conditions for samples containing this compound?

To ensure long-term stability, biological samples and stock solutions containing this compound should be stored at -20°C or colder.[4] For short-term storage during sample processing, it is advisable to keep samples on ice and protected from light to minimize degradation.

Q4: Can the choice of anticoagulant for blood sample collection affect the stability of this compound?

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound and provides strategies to mitigate them.

Issue 1: High variability in this compound concentrations or unexpectedly high Quinidine concentrations.

  • Possible Cause: Degradation of this compound back to Quinidine during sample preparation.

  • Troubleshooting Strategies:

    • Optimize Extraction Solvent: During protein precipitation, use acetonitrile (B52724) (ACN) instead of methanol (B129727) (MeOH). ACN has been shown to be more effective in minimizing the conversion of N-oxides to their parent drug, especially in hemolyzed plasma.[4]

    • Control pH: Maintain a neutral or near-neutral pH (pH 6-8) throughout the sample preparation process. N-oxides can be unstable under acidic conditions.[3][5] Using buffered solutions can help maintain a stable pH.

    • Work at Low Temperatures: Perform all sample preparation steps on ice or at reduced temperatures to minimize enzymatic activity and chemical degradation.[3]

    • Protect from Light: Use amber vials or cover tubes with aluminum foil to protect samples from light, which can induce photochemical degradation.[6]

Issue 2: Poor recovery of this compound during solid-phase extraction (SPE).

  • Possible Cause: Suboptimal SPE sorbent or elution conditions for the polar N-oxide metabolite.

  • Troubleshooting Strategies:

    • Select an Appropriate Sorbent: Mixed-mode cation exchange (MCX) SPE cartridges are often effective for basic compounds like Quinidine and its N-oxide. These sorbents allow for a dual retention mechanism (ion-exchange and reversed-phase), enabling a more rigorous washing procedure to remove interferences.

    • Optimize Wash and Elution Solvents:

      • Wash Step: Use a weak organic solvent to remove non-polar interferences without eluting the analyte. A wash with an acidic solution (e.g., 2% formic acid in water) can help retain the basic analyte on the cation exchange sorbent.

      • Elution Step: Use a methanolic solution containing a small amount of a weak base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the charge on the analyte and disrupt its interaction with the sorbent, leading to efficient elution.

    • Control Flow Rate: Maintain a slow and consistent flow rate during sample loading, washing, and elution to ensure efficient interaction between the analyte and the sorbent.

Issue 3: Inconsistent results and poor peak shapes in LC-MS/MS analysis.

  • Possible Cause: On-column degradation or interaction with the analytical column.

  • Troubleshooting Strategies:

    • Mobile Phase pH: Ensure the mobile phase pH is compatible with the stability of this compound. A neutral or slightly acidic mobile phase is generally recommended.

    • Column Choice: A C18 column is commonly used, but if issues persist, consider a column with a different chemistry, such as a phenyl-hexyl column, which may offer different selectivity and reduce unwanted interactions.

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that may cause peak shape distortion.[3]

Quantitative Data Summary

The following tables summarize quantitative data related to the stability of N-oxide compounds during sample preparation.

Table 1: Effect of Protein Precipitation Solvent on N-oxide Conversion in Hemolyzed Plasma

N-oxide CompoundPrecipitation SolventConversion to Parent Drug (%)
Bupivacaine N-oxideMethanol100
Bupivacaine N-oxideAcetonitrile< 5
Dasatinib N-oxideMethanol (with/without 0.1% Formic Acid)< 0.5
Dasatinib N-oxideAcetonitrile (with/without 0.1% Formic Acid)< 0.5
Pramoxine N-oxideMethanol (with/without 0.1% Formic Acid)< 0.5
Pramoxine N-oxideAcetonitrile (with/without 0.1% Formic Acid)< 0.5

Data adapted from a study on the in-process stabilization of N-oxide metabolites.[4]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Analysis

This protocol is designed to minimize the degradation of this compound during the removal of proteins from plasma samples.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add a suitable internal standard.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile (ACN).

    • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

  • Analysis:

    • Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Analysis

This protocol uses a mixed-mode cation exchange (MCX) sorbent for the cleanup and concentration of this compound from biological matrices.

  • Sample Pre-treatment:

    • To 1 mL of plasma or urine, add a suitable internal standard.

    • Add 1 mL of 4% phosphoric acid in water and vortex. This step helps to precipitate proteins and ensures the analyte is in a charged state for retention on the MCX sorbent.

    • Centrifuge at 3,000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition an MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma, Urine) ppt Protein Precipitation (Acetonitrile) start->ppt Option 1 spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) start->spe Option 2 analysis LC-MS/MS Analysis ppt->analysis spe->analysis

Caption: Experimental workflow for this compound sample preparation.

degradation_pathway QNO This compound (Analyte of Interest) Q Quinidine (Parent Drug) QNO->Q Reduction (Primary concern in sample prep) DP Other Degradation Products QNO->DP e.g., Photodegradation, Acid Hydrolysis

Caption: Degradation pathways of this compound.

References

Validation & Comparative

Comparative pharmacological activity of Quinidine N-oxide and 3-hydroxyquinidine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacological Activity of Quinidine (B1679956) N-oxide and 3-hydroxyquinidine (B22111)

Introduction

Quinidine, a classic class I antiarrhythmic agent, undergoes extensive hepatic metabolism to several metabolites, with 3-hydroxyquinidine and quinidine-N-oxide being two of the most significant.[1] These metabolites can accumulate in plasma during chronic therapy and potentially contribute to both the therapeutic and adverse effects of the parent drug.[2] This guide provides a comparative overview of the pharmacological activity of Quinidine N-oxide and 3-hydroxyquinidine, with a focus on their electrophysiological and antiarrhythmic effects, supported by experimental data.

Comparative Pharmacological Data

The following tables summarize the key quantitative data from various studies, comparing the electrophysiological and antiarrhythmic effects of this compound and 3-hydroxyquinidine.

Table 1: Relative Antiarrhythmic and Electrophysiological Potency
Parameter3-hydroxyquinidine (Relative Potency to Quinidine)This compound (Relative Potency to Quinidine)Reference
Antiarrhythmic Activity (Arrhythmia Suppression)~20%No definite activity up to 16 mg/l[3]
QT Interval Prolongation0.250.04[4]
Action Potential Duration at 90% Repolarization (APD90)0.220.087[4]
Effective Refractory Period (ERP)0.270.084[4]
Table 2: Effects on Cardiac Action Potential Parameters
CompoundConcentrationEffect on Vmax (Maximum Upstroke Velocity)Effect on APD90Early Afterdepolarizations (EADs)Reference
3-hydroxyquinidine 10 µMSignificant depression at BCL = 300 msecSignificant prolongation at BCL = 4000 msecObserved at long BCL[2]
50 µM26.7 ± 2.6% depressionConcentration-dependent increaseLower incidence than quinidine[5]
This compound 10 µMNo significant changeSignificant prolongation at BCL = 4000 msecNot explicitly stated[2]
2-8 mg/lNo effectConcentration-dependent prolongationNot explicitly stated[4]
Quinidine (for comparison) 10 µMSignificant depression at BCL = 300 msecSignificant prolongation at BCL = 4000 msecObserved at long BCL[2]
50 µM45.9 ± 1.6% depressionLengthening only at low concentration and frequencyObserved[5]

BCL: Basic Cycle Length

Experimental Protocols

Isolated Perfused Heart Model for Arrhythmia Analysis

A key experimental model used to assess the antiarrhythmic activity of these compounds involves the induction of reperfusion arrhythmias in an isolated rat heart preparation.[3]

  • Animal Model: Male rats.

  • Heart Preparation: Hearts are isolated and perfused according to the Langendorff technique.

  • Arrhythmia Induction: Reperfusion arrhythmias, such as ventricular fibrillation and ventricular tachycardia, are induced after a period of coronary artery ligation followed by reperfusion.

  • Drug Administration: Quinidine, 3-hydroxyquinidine, and this compound are added to the perfusion solution at various concentrations.

  • Data Analysis: The concentration-response relationship for the suppression of arrhythmias is determined and often described by the Hill equation to calculate the concentration associated with 50% arrhythmia suppression (EC50).[3]

In Vitro Electrophysiology in Cardiac Fibers

Standard microelectrode techniques are employed to study the effects of these compounds on the transmembrane action potentials of cardiac Purkinje fibers or ventricular myocytes.[2][5]

  • Tissue Preparation: Canine Purkinje fibers or guinea pig ventricular cells are dissected and placed in a tissue bath superfused with Tyrode's solution.[2][5]

  • Electrophysiological Recording: Glass microelectrodes are used to impale the cardiac cells and record transmembrane action potentials.

  • Parameters Measured:

    • Vmax (Maximum upstroke velocity of phase 0): An indicator of the sodium channel block.

    • Action Potential Duration (APD): Typically measured at 90% repolarization (APD90), reflecting the duration of the refractory period.

    • Effective Refractory Period (ERP): The minimum interval at which a premature stimulus can elicit a propagated response.

  • Stimulation Protocol: The preparations are stimulated at various basic cycle lengths (BCLs) to assess the frequency-dependent effects of the drugs.[2]

Signaling Pathways and Experimental Workflows

Quinidine Metabolism

Quinidine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, to form its major metabolites, including 3-hydroxyquinidine and this compound.[1][6] This metabolic pathway is crucial as the resulting compounds possess their own pharmacological activities.

Quinidine_Metabolism Quinidine Quinidine CYP3A4 Hepatic CYP3A4 Quinidine->CYP3A4 Metabolism Metabolites Metabolites CYP3A4->Metabolites Hydroxyquinidine 3-hydroxyquinidine Metabolites->Hydroxyquinidine QuinidineNoxide This compound Metabolites->QuinidineNoxide Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Canine/Guinea Pig Heart_Isolation Isolate Cardiac Tissue (e.g., Purkinje Fibers) Animal_Model->Heart_Isolation Tissue_Bath Superfuse with Tyrode's Solution Heart_Isolation->Tissue_Bath Microelectrode Microelectrode Recording Tissue_Bath->Microelectrode Drug_Application Apply Compounds (Quinidine, Metabolites) Microelectrode->Drug_Application Stimulation Varying Pacing Frequencies Drug_Application->Stimulation Vmax Vmax Stimulation->Vmax APD APD90 Stimulation->APD ERP ERP Stimulation->ERP EAD EAD Incidence Stimulation->EAD

References

Head-to-head comparison of different analytical methods for Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of quinidine (B1679956) metabolism, the accurate and precise quantification of its metabolites is paramount. Quinidine N-oxide, a significant metabolite, requires robust analytical methods for its determination in various biological matrices. This guide provides a head-to-head comparison of key analytical techniques used for the analysis of this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, speed, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) are the predominant techniques employed for the analysis of this compound. The following table summarizes the quantitative performance of these methods.

Analytical MethodPrincipleSample MatrixLimit of Detection (LOD) / Limit of Quantitation (LOQ)Linearity RangeRecoveryKey AdvantagesKey Limitations
HPLC-Fluorescence Chromatographic separation followed by fluorescence detection.Plasma, UrineLOQ: ~10 nM in plasma, ~25 nM in urine[1]Not explicitly stated for N-oxideNot explicitly stated for N-oxideHigh sensitivity and specificity for fluorescent compounds.Requires derivatization for non-fluorescent compounds; potential for matrix interference.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection.Biological SamplesHigh sensitivity, often in the low ng/mL to pg/mL range.Wide dynamic range.Typically >80%High selectivity and sensitivity; structural information can be obtained.[2][3]Higher equipment cost and complexity.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.Urine, Plasma10 ng/mL (for quinidine and metabolites)[4]Not explicitly stated for N-oxideNot explicitly stated for N-oxideHigh separation efficiency; low sample and reagent consumption.[4]Lower sensitivity compared to LC-MS/MS; potential for adsorption to capillary wall.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is suitable for the quantitative analysis of this compound in biological fluids.[1]

Sample Preparation:

  • To 250 µL of plasma or 100 µL of urine, add an internal standard.

  • Perform a single-step liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of isoamyl alcohol and hexane).

  • Vortex the mixture and centrifuge to separate the layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Isocratic elution with a mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for this compound (e.g., Ex: 310 nm, Em: 380 nm, though these may need to be determined empirically as they are not explicitly stated for the N-oxide).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of metabolites in complex matrices.

Sample Preparation:

  • Protein precipitation is a common method for plasma samples. Add a threefold volume of cold acetonitrile to the plasma sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column with a small particle size (e.g., <2 µm) is often used for better resolution and speed.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined. For N-oxides, a characteristic neutral loss of 16 Da (oxygen) is often observed.[2][3]

Capillary Electrophoresis (CE)

CE provides high separation efficiency and is an alternative to chromatography-based methods.[4]

Sample Preparation:

  • Urine and plasma samples can often be injected directly after dilution with the running buffer and filtration.[4]

CE Conditions:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer system, such as a phosphate buffer, is used. The addition of cyclodextrins to the BGE can improve the separation of structurally similar compounds.[4]

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength or laser-induced fluorescence (LIF) for higher sensitivity.[4]

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Plasma/Urine Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate Organic Layer LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Column C18 Column Separation Inject->Column Detect Fluorescence Detection Column->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Workflow for HPLC-Fluorescence Analysis of this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Precipitate Protein Precipitation Sample->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Sep LC Separation Inject->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Data Data Acquisition & Analysis MS_Detect->Data

Caption: Workflow for LC-MS/MS Analysis of this compound.

CE_Workflow cluster_sample_prep Sample Preparation cluster_analysis CE Analysis Sample Urine/Plasma Sample Dilute Dilute with Buffer Sample->Dilute Filter Filter Dilute->Filter Inject Inject into CE System Filter->Inject Separation Electrophoretic Separation Inject->Separation Detect UV or LIF Detection Separation->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Workflow for Capillary Electrophoresis Analysis of this compound.

References

A Comparative Guide to the Cross-Validation of an HPLC-UV Method with a Novel LC-MS/MS Method for the Quantification of Quinidine N-oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more modern Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Quinidine N-oxide in human plasma. The objective is to present a comprehensive cross-validation framework, supported by experimental data, to assist researchers in selecting the appropriate analytical method for their specific needs. The methodologies are validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4]

Introduction to this compound Analysis

This compound is a primary metabolite of quinidine, a well-known antiarrhythmic agent. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. While HPLC-UV methods have been historically employed for this purpose, the demand for higher sensitivity and selectivity has led to the development of LC-MS/MS assays. This guide presents a cross-validation of these two techniques to evaluate their respective performance characteristics.

Experimental Protocols

Detailed methodologies for both the HPLC-UV and LC-MS/MS analytical techniques are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method represents a conventional approach for the quantification of this compound, suitable for applications where high sensitivity is not the foremost requirement.

Sample Preparation: Liquid-Liquid Extraction

  • To 500 µL of human plasma in a centrifuge tube, add 50 µL of internal standard working solution (e.g., a structurally similar compound not present in the matrix).

  • Add 100 µL of 1 M sodium hydroxide (B78521) to alkalize the sample.

  • Add 3 mL of a mixture of dichloromethane (B109758) and isopropanol (B130326) (9:1, v/v) as the extraction solvent.

  • Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 50 µL aliquot into the HPLC-UV system.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1200 series or equivalent, equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and 20 mM potassium phosphate (B84403) buffer (pH 6.5) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • UV Detection Wavelength: 235 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This advanced method provides high sensitivity and selectivity for the quantification of this compound.

Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an isotopic-labeled internal standard working solution (e.g., this compound-d7).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

Instrumentation and Conditions:

  • LC-MS/MS System: A Sciex API 4000 or equivalent, coupled with a Shimadzu UFLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

    • A gradient elution program is used.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard would be determined experimentally.

Data Presentation: A Comparative Summary of Validation Parameters

The following tables summarize the key validation parameters for the HPLC-UV and LC-MS/MS methods for the quantification of this compound in human plasma.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linear Range 25 - 2500 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 25 ng/mL0.5 ng/mL
Limit of Detection (LOD) 10 ng/mL0.15 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleHPLC-UVLC-MS/MS
Accuracy (% Bias) | Precision (%RSD) Accuracy (% Bias) | Precision (%RSD)
Low QC (75 ng/mL for UV, 1.5 ng/mL for MS) ± 8.5% | < 10%± 5.2% | < 7%
Medium QC (750 ng/mL for UV, 150 ng/mL for MS) ± 6.2% | < 8%± 3.8% | < 5%
High QC (2000 ng/mL for UV, 400 ng/mL for MS) ± 5.5% | < 7%± 2.5% | < 4%

Table 3: Selectivity and Matrix Effect

ParameterHPLC-UVLC-MS/MS
Selectivity Potential for interference from endogenous plasma components or co-administered drugs with similar retention times and UV absorbance.Highly selective due to specific MRM transitions, minimizing the risk of interference.
Matrix Effect Generally low, but can be affected by co-eluting compounds.Potential for ion suppression or enhancement, which is compensated for by the use of a stable isotope-labeled internal standard.

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc_prep HPLC-UV cluster_lcms_prep LC-MS/MS cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Plasma Human Plasma Sample Spike Spike with Internal Standard Plasma->Spike LLE Liquid-Liquid Extraction Spike->LLE PP Protein Precipitation Spike->PP Evap_Recon_HPLC Evaporation & Reconstitution LLE->Evap_Recon_HPLC HPLC HPLC-UV Analysis Evap_Recon_HPLC->HPLC Evap_Recon_LCMS Evaporation & Reconstitution PP->Evap_Recon_LCMS LCMS LC-MS/MS Analysis Evap_Recon_LCMS->LCMS Data_HPLC HPLC-UV Data (Linearity, Accuracy, Precision) HPLC->Data_HPLC Data_LCMS LC-MS/MS Data (Linearity, Accuracy, Precision) LCMS->Data_LCMS Compare Comparative Analysis Data_HPLC->Compare Data_LCMS->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Conclusion

The cross-validation of the HPLC-UV and LC-MS/MS methods for the quantification of this compound in human plasma demonstrates distinct advantages for each technique.

  • The HPLC-UV method is a cost-effective and straightforward approach that provides adequate performance for studies where higher concentrations of the analyte are expected. However, its lower sensitivity and potential for interferences may limit its applicability in certain research contexts.

  • The LC-MS/MS method offers significantly superior sensitivity and selectivity, making it the preferred choice for bioequivalence, pharmacokinetic, and other studies requiring low detection limits and high specificity. The use of a stable isotope-labeled internal standard effectively mitigates potential matrix effects, ensuring high accuracy and precision.

Ultimately, the choice of method should be guided by the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. For regulatory submissions requiring the analysis of low analyte concentrations, the LC-MS/MS method is the more robust and reliable option.

References

A Comparative Analysis of Quinidine N-oxide and Quinine N-oxide: Formation and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the formation and biological activity of two key metabolites of the diastereomeric cinchona alkaloids, quinidine (B1679956) and quinine (B1679958): quinidine N-oxide and quinine N-oxide. While structurally similar, these parent compounds and their metabolites exhibit significant differences in their metabolic pathways and pharmacological effects. This document synthesizes available experimental data to highlight these distinctions.

Formation: Metabolic Pathways of N-Oxidation

The formation of this compound and quinine N-oxide from their parent compounds is a result of phase I metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. However, the specific enzymes and the prominence of this pathway differ between the two diastereomers.

This compound Formation

Quinidine undergoes extensive metabolism in humans, with N-oxidation being a notable pathway. Experimental evidence has identified the specific CYP isozyme responsible for this reaction.

  • Primary Enzyme: Cytochrome P450 3A4 (CYP3A4) is the most active enzyme in the formation of this compound.

Quinine N-oxide Formation

In contrast to quinidine, the N-oxidation of quinine in humans is less well-characterized in the scientific literature. While 3-hydroxylation is the major metabolic pathway for quinine, also mediated predominantly by CYP3A4, the specific human enzymes responsible for forming quinine N-oxide are not as clearly defined.[1][2][3]

  • Enzymatic Pathway: While quinine N-oxide has been identified as a metabolite, particularly in biotransformation by microorganisms, the primary human CYP450 enzymes catalyzing this specific reaction are not definitively established in the reviewed literature.[4][5] One study on the structurally related compound quinoline (B57606) (not quinine) indicated that CYP2A6 is the principal enzyme for its N-oxidation in human liver microsomes, but this cannot be directly extrapolated to quinine.[6]

The metabolic pathways for the formation of this compound and the primary 3-hydroxy metabolites of both quinidine and quinine are illustrated below.

Metabolic Pathways of Quinidine and Quinine Quinidine Quinidine Quinidine_N_oxide This compound Quinidine->Quinidine_N_oxide N-Oxidation Hydroxyquinidine 3-Hydroxyquinidine Quinidine->Hydroxyquinidine 3-Hydroxylation (Major) Quinine Quinine Quinine_N_oxide Quinine N-oxide Quinine->Quinine_N_oxide N-Oxidation (Minor) Hydroxyquinine 3-Hydroxyquinine Quinine->Hydroxyquinine 3-Hydroxylation (Major) CYP3A4_1 CYP3A4 CYP3A4_1->Quinidine_N_oxide CYP3A4_1->Hydroxyquinidine CYP3A4_2 CYP3A4 CYP3A4_2->Hydroxyquinine CYP_unknown CYP450 (unspecified) CYP_unknown->Quinine_N_oxide In Vitro Metabolism Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Quinidine or Quinine Incubation Incubate at 37°C Substrate->Incubation HLM Human Liver Microsomes HLM->Incubation Buffer Phosphate Buffer Buffer->Incubation NADPH Add NADPH Regenerating System Incubation->NADPH Quench Quench with Acetonitrile NADPH->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

References

Interspecies Divergence in Quinidine N-Oxide Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the metabolic pathways of quinidine (B1679956), a class I antiarrhythmic agent, reveals significant interspecies differences in its conversion to quinidine N-oxide. This guide provides a comparative analysis of this compound metabolism across various species, offering valuable insights for researchers, scientists, and drug development professionals in the fields of pharmacology and toxicology.

The biotransformation of quinidine is a complex process involving multiple enzymatic systems, leading to the formation of several metabolites. Among these, this compound is a notable product, and the efficiency of its formation varies considerably among different species. Understanding these variations is crucial for the accurate extrapolation of preclinical animal data to human clinical outcomes.

Quantitative Comparison of this compound Formation

The following table summarizes the available quantitative data on the in vitro kinetics of this compound formation in liver microsomes from different species.

SpeciesEnzyme SystemVmax (nmol/mg/h)Km (µM)Source
HumanLiver Microsomes15.976.1[1]

Metabolic Pathways and Enzymology

The primary enzyme responsible for the N-oxidation of quinidine in humans is Cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP2C9 and CYP2E1.[1] This metabolic pathway involves the addition of an oxygen atom to the quinuclidine (B89598) nitrogen of the quinidine molecule.

The metabolism of quinuclidine, a core structural component of quinidine, has been studied across different species, suggesting the involvement of Flavin-containing monooxygenases (FMOs) in its N-oxygenation. A study on quinuclidine N-oxygenation in liver microsomes from humans, monkeys, dogs, and pigs indicated species-dependent FMO activity. This suggests that in addition to the well-established role of CYPs, FMOs may also contribute to the N-oxidation of quinidine, and the relative importance of these two enzyme families could be a key factor driving the observed interspecies differences.

dot

Figure 1. Metabolic pathway of quinidine to this compound.

Experimental Protocols

In Vitro this compound Formation Assay in Human Liver Microsomes

The following protocol is based on the methodology described for the characterization of quinidine metabolism in human liver microsomes.[1]

1. Materials:

  • Human liver microsomes

  • Quinidine

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • High-performance liquid chromatography (HPLC) system

2. Incubation:

  • A typical incubation mixture contains human liver microsomes (e.g., 0.2-0.5 mg/mL protein), quinidine at various concentrations (e.g., 1-500 µM), and potassium phosphate buffer in a final volume of 200 µL.

  • The reaction is initiated by the addition of an NADPH regenerating system.

  • Incubations are carried out at 37°C for a specified time (e.g., 10-30 minutes) and terminated by the addition of a quenching solvent such as acetonitrile.

3. Sample Analysis:

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by a validated HPLC method to quantify the formation of this compound.

4. Data Analysis:

  • The rate of this compound formation is determined at each substrate concentration.

  • Kinetic parameters (Vmax and Km) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

dot

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing microsomes Prepare Liver Microsomes mix Mix Microsomes, Quinidine, and Buffer microsomes->mix reagents Prepare Reagents (Quinidine, NADPH, Buffer) reagents->mix initiate Initiate Reaction with NADPH mix->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate centrifuge Centrifuge to Remove Protein terminate->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc quantify Quantify this compound hplc->quantify kinetics Calculate Vmax and Km quantify->kinetics

Figure 2. Experimental workflow for in vitro metabolism assay.

Discussion of Interspecies Differences

The available data, although incomplete for a direct cross-species comparison of in vitro kinetics, points towards significant interspecies variability in quinidine N-oxidation.

  • Humans: The formation of this compound is a relatively low-affinity but measurable pathway in human liver microsomes, primarily mediated by CYP3A4.[1]

  • Dogs: In vivo studies in beagle dogs have shown that this compound is a metabolite of quinidine. However, the lack of in vitro kinetic data makes direct comparison with humans challenging.

  • Rats and Rabbits: Studies on general quinidine metabolism in rats and rabbits exist, but specific kinetic parameters for N-oxide formation are not well-documented.

  • Monkeys: The study on quinuclidine N-oxygenation suggests that FMO activity in monkeys may differ from that in humans, which could translate to differences in quinidine N-oxidation.

The expression levels and substrate specificities of CYP3A and FMO enzymes are known to vary significantly across species. These differences in the enzymatic machinery are the likely molecular basis for the observed interspecies variations in this compound formation. For instance, the specific isoforms of CYP3A present in different species (e.g., CYP3A4 in humans, CYP3A12 in dogs) have distinct catalytic activities, which can influence the rate and extent of metabolite formation.

Conclusion

This comparative guide highlights the current understanding of interspecies differences in the metabolism of quinidine to this compound. While quantitative data is most complete for humans, the available information suggests that significant variations exist across different preclinical species. Researchers and drug development professionals should exercise caution when extrapolating quinidine metabolism data from animal models to humans, particularly concerning the N-oxidation pathway. Further in vitro studies to determine the kinetic parameters of this compound formation in dog, rat, rabbit, and monkey liver microsomes are warranted to build a more comprehensive and predictive understanding of its metabolism across species. This will ultimately contribute to more accurate risk assessments and the development of safer and more effective therapeutic strategies involving quinidine.

References

Comparative Potency of Quinidine and Quinidine N-oxide as Cardiac Ion Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiac ion channel blocking properties of the antiarrhythmic drug quinidine (B1679956) and its major metabolite, quinidine N-oxide. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quinidine, a class Ia antiarrhythmic agent, exerts its therapeutic effects by modulating the activity of several cardiac ion channels. Its metabolism in the liver produces various metabolites, including this compound. Understanding the electrophysiological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall effect and safety profile. This guide focuses on the comparative potency of quinidine and this compound in blocking key cardiac ion channels: the human Ether-à-go-go-Related Gene (hERG) potassium channel (mediating the rapid delayed rectifier current, IKr), the voltage-gated sodium channel Nav1.5 (responsible for the cardiac sodium current, INa), and the L-type calcium channel Cav1.2 (conducting the L-type calcium current, ICaL).

Data Presentation: Quantitative Comparison of Inhibitory Potency

Table 1: Inhibitory Potency (IC50) of Quinidine on Cardiac Ion Channels

Ion ChannelCurrentSpeciesExpression SystemIC50 (µM)Reference(s)
hERG (KCNH2)IKrHumanHEK293 Cells0.41 ± 0.04[1]
hERG (KCNH2)IKrHumanLtk⁻ cells0.8 ± 0.1[2]
hERG (KCNH2)IKrHumanXenopus oocytes3.00 ± 0.03[2]
Nav1.5Peak INaHumanHEK293 Cells28.9 ± 2.2[3]
Nav1.5Peak INaHumanHEK293 Cells40.3 ± 1.1[4]
Cav1.2ICaLHumanNot specifiedModerate block at 10 µM[5]

Table 2: Comparative Potency of this compound

ParameterPreparationEffect of this compoundRelative Potency to QuinidineReference(s)
QT Interval ProlongationGuinea-pig Langendorff's perfused heartSmall effect up to 8 mg/l0.04
Action Potential Duration at 90% Repolarization (APD90)Guinea-pig right papillary muscleProlongation at 2-8 mg/l0.087
Effective Refractory Period (ERP)Guinea-pig right papillary muscleProlongation at 2-8 mg/l0.084
Maximum Upstroke Velocity (Vmax)Guinea-pig right papillary muscleNo effect-
Vmax DepressionCanine Purkinje fibersNo significant change at 10 µM-

Experimental Protocols

The following methodologies are representative of the techniques used to assess the inhibitory effects of compounds on cardiac ion channels.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel pharmacology.

1. Cell Preparation:

  • HEK293 cells stably expressing the human cardiac ion channel of interest (hERG, Nav1.5, or Cav1.2) are cultured in appropriate media.

  • Cells are plated onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM):

    • For hERG and Nav1.5: 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with CsOH.

    • For Cav1.2: A solution containing Cs-methanesulfonate and ATP/GTP to support channel activity.

  • Compound Stock Solution: A 10 mM stock solution of quinidine or this compound is prepared in DMSO. This is then diluted to the final desired concentrations in the external solution on the day of the experiment, ensuring the final DMSO concentration does not exceed 0.1%.

3. Recording Procedure:

  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • The cell membrane is then ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.

  • The cell is allowed to stabilize for 5-10 minutes before recordings commence.

  • Recordings are typically performed at room temperature (22-25°C) or physiological temperature (35-37°C).

4. Voltage Protocols:

  • hERG (IKr): A specific voltage protocol is used to elicit the characteristic hERG tail current. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to a more negative potential to record the deactivating tail current, which is where the drug block is most prominent.

  • Nav1.5 (INa): To assess tonic block, the membrane is held at a negative potential (e.g., -120 mV) and short depolarizing pulses (e.g., to -20 mV) are applied to elicit the peak sodium current. For use-dependent block, a train of depolarizing pulses at a higher frequency is applied.

  • Cav1.2 (ICaL): The cell is held at a negative potential and depolarizing steps are applied to elicit the inward calcium current.

5. Data Analysis:

  • The peak current amplitude is measured before and after the application of the test compound.

  • The percentage of block is calculated as: % Block = (1 - I_drug / I_control) * 100.

  • Concentration-response curves are generated by plotting the percentage of block against the compound concentration, and the IC50 value is determined by fitting the data to a Hill equation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Culture Culture HEK293 cells with stable ion channel expression Plate Plate cells on coverslips Culture->Plate Seal Form Giga-ohm Seal Plate->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Record_Control Record Baseline Current WholeCell->Record_Control Apply_Drug Apply Quinidine or This compound Record_Control->Apply_Drug Record_Drug Record Current in presence of drug Apply_Drug->Record_Drug Measure Measure Current Amplitude Record_Drug->Measure Calculate_Block Calculate % Block Measure->Calculate_Block Concentration_Response Generate Concentration- Response Curve Calculate_Block->Concentration_Response IC50 Determine IC50 Concentration_Response->IC50

Experimental workflow for whole-cell patch-clamp electrophysiology.

Cardiac_Action_Potential cluster_drugs Drug Blockade AP Cardiac Action Potential Phase0 Phase 0 (Rapid Depolarization) Phase1 Phase 1 (Early Repolarization) Phase2 Phase 2 (Plateau) Phase3 Phase 3 (Rapid Repolarization) Phase4 Phase 4 (Resting Potential) Nav15 Nav1.5 (INa) Nav15->Phase0 Influx Cav12 Cav1.2 (ICaL) Cav12->Phase2 Influx hERG hERG (IKr) hERG->Phase3 Efflux Quinidine Quinidine Quinidine->Nav15 Blocks Quinidine->Cav12 Blocks Quinidine->hERG Blocks Quinidine_N_Oxide This compound (much weaker) Quinidine_N_Oxide->Nav15 Weakly Blocks Quinidine_N_Oxide->hERG Weakly Blocks

Signaling pathway of key cardiac ion channels and drug interactions.

Conclusion

The available evidence strongly indicates that quinidine is a multi-ion channel blocker, potently inhibiting hERG and Nav1.5 channels, which underlies its antiarrhythmic and proarrhythmic effects. In stark contrast, its metabolite, this compound, demonstrates substantially lower potency across various electrophysiological parameters. Studies on isolated heart tissues show that this compound has a minimal effect on QT interval, action potential duration, and ventricular refractoriness compared to the parent drug. Furthermore, it does not significantly affect the maximum upstroke velocity of the action potential, a measure of sodium channel function, at concentrations where quinidine shows a clear effect.

For drug development professionals, these findings suggest that while quinidine's pharmacological profile is complex due to its multi-channel effects, the contribution of its N-oxide metabolite to either efficacy or toxicity is likely to be minimal under normal therapeutic concentrations. Further studies to determine the specific IC50 values of this compound on cloned human cardiac ion channels would be valuable to definitively quantify its safety margin.

References

Assessing the Contribution of Quinidine N-oxide to the Overall Effect of Quinidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activity of quinidine (B1679956) and its metabolite, Quinidine N-oxide. The data presented herein aims to clarify the contribution of this specific metabolite to the overall therapeutic and potential adverse effects of quinidine, a class IA antiarrhythmic agent. The following sections detail quantitative comparisons, experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development.

Data Presentation: Quantitative Comparison of Pharmacodynamic Effects

The following tables summarize the key pharmacodynamic parameters of quinidine and this compound from preclinical and clinical studies.

Table 1: Comparative Effects on QT Interval in Beagle Dogs
Compound Relative Potency in Prolonging QT Interval
Quinidine3 to 4 times more active than this compound[1]
This compound3 to 4 times less active than quinidine[1]
Table 2: Antiarrhythmic Activity in an Isolated Rat Heart Model of Reperfusion Arrhythmia
Compound Pharmacological Activity
QuinidineConcentration-dependent prevention of ventricular fibrillation and tachycardia.
This compoundNo definite pharmacological activity observed up to concentrations of 16 mg/l.[2]
Table 3: Effects on Heart Rate-Corrected QT Interval in Healthy Human Subjects
Compound Observed Effect
This compoundNo systematic changes in heart rate-corrected QT interval up to concentrations of 500 ng/ml.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Isolated Perfused Rat Heart (Langendorff) Model for Reperfusion Arrhythmia

This in vitro model is utilized to assess the direct cardiac effects of compounds independent of systemic physiological influences.

  • Heart Isolation: Male Wistar rats are anesthetized, and their hearts are rapidly excised.[4]

  • Langendorff Perfusion: The heart is mounted on a Langendorff apparatus via an aortic cannula.[5] It is then perfused in a retrograde manner with a Krebs-Henseleit solution, which is oxygenated (95% O2, 5% CO2) and maintained at a constant temperature and pressure.[4][5][6]

  • Induction of Arrhythmia: Myocardial ischemia is induced by interrupting the coronary flow for a specified period, followed by reperfusion, which typically elicits ventricular arrhythmias.[7]

  • Drug Administration: The test compounds (quinidine or this compound) are introduced into the perfusate at varying concentrations before the ischemic period.[2][8]

  • Data Acquisition: The electrocardiogram (ECG) is continuously monitored to record the incidence and duration of ventricular fibrillation and tachycardia.[7]

In Vivo Assessment of QT Interval in Beagle Dogs

This in vivo model is employed to evaluate the effects of a drug on cardiac repolarization in a conscious animal, providing data that is more translatable to human physiology.

  • Animal Model: Male beagle dogs are typically used for these studies.[9]

  • Telemetry System: A telemetry transmitter is surgically implanted to allow for continuous ECG monitoring in conscious, freely moving animals, minimizing stress-related artifacts.[9][10]

  • Drug Administration: Quinidine and this compound are administered intravenously via infusion.[1]

  • ECG Recording and Analysis: ECG data is collected at baseline and throughout the drug infusion period. The QT interval is measured from the onset of the QRS complex to the end of the T wave.[11] To account for variations in heart rate, the QT interval is corrected (QTc) using a formula such as Bazett's, Fridericia's, or a study-specific formula derived from the QT-RR relationship.[11][12][13]

Clinical Assessment of QT Interval in Healthy Human Subjects

"Thorough QT/QTc studies" are definitive clinical trials designed to assess a drug's potential to prolong the QT interval in humans.

  • Study Population: Healthy male and female volunteers are enrolled in the study.[14][15]

  • Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel study design is typically employed.[14]

  • Drug Administration: Single oral doses of this compound (e.g., 3 to 15 mg) are administered.[3]

  • ECG Monitoring: 12-lead ECGs are recorded at multiple time points before and after drug administration to capture the time course of any potential effect.[14]

  • Data Analysis: The QT interval is measured, and heart rate correction is applied (e.g., QTcB, QTcF). The change in QTc from baseline is compared between the drug, placebo, and positive control groups.[14][15] Pharmacokinetic-pharmacodynamic modeling may also be used to correlate drug concentrations with QTc changes.[16]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Quinidine_Metabolism Quinidine Quinidine Metabolism Hepatic Metabolism (CYP450 Enzymes) Quinidine->Metabolism QN_oxide This compound Metabolism->QN_oxide Other_Metabolites Other Metabolites (e.g., 3-hydroxyquinidine) Metabolism->Other_Metabolites

Caption: Metabolic pathway of quinidine to this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Assessment Isolated_Heart Isolated Rat Heart (Langendorff) Induce_Arrhythmia Induce Reperfusion Arrhythmia Isolated_Heart->Induce_Arrhythmia Test_Compounds_vitro Administer Quinidine or this compound Induce_Arrhythmia->Test_Compounds_vitro Measure_Arrhythmia Measure Arrhythmia Suppression Test_Compounds_vitro->Measure_Arrhythmia Beagle_Dog Beagle Dog Model Administer_IV Administer Quinidine or this compound (IV) Beagle_Dog->Administer_IV Measure_QT_Dog Measure QT Interval Administer_IV->Measure_QT_Dog Human_Subjects Healthy Human Subjects Administer_Oral Administer Quinidine N-oxide (Oral) Human_Subjects->Administer_Oral Measure_QT_Human Measure QT Interval Administer_Oral->Measure_QT_Human

Caption: Experimental workflow for assessing cardiac effects.

Logical_Relationship Quinidine_Effect Overall Effect of Quinidine (Therapeutic & Adverse) Parent_Drug Direct Effect of Quinidine Quinidine_Effect->Parent_Drug Metabolite_Effect Effect of Metabolites Quinidine_Effect->Metabolite_Effect Conclusion Conclusion: This compound has minimal to no contribution to the overall cardiac effects of quinidine. Parent_Drug->Conclusion QN_Oxide_Contribution Contribution of This compound Metabolite_Effect->QN_Oxide_Contribution Other_Metabolites_Contribution Contribution of Other Metabolites Metabolite_Effect->Other_Metabolites_Contribution QN_Oxide_Contribution->Conclusion

Caption: Logical relationship of findings.

Conclusion

The presented data from preclinical and clinical studies consistently indicate that this compound contributes minimally, if at all, to the overall pharmacological effects of quinidine, particularly concerning its antiarrhythmic and QT-prolonging properties. In a beagle dog model, this compound was found to be significantly less potent than the parent compound in prolonging the QT interval.[1] Furthermore, in an isolated rat heart model, it exhibited no discernible antiarrhythmic activity.[2] Studies in healthy human subjects also failed to demonstrate any systematic effect of this compound on the heart rate-corrected QT interval.[3]

Therefore, researchers and drug development professionals should focus on the parent drug, quinidine, and potentially other active metabolites like 3-hydroxyquinidine, when evaluating the efficacy and safety profile of quinidine therapy. The contribution of this compound to the overall clinical effect of quinidine appears to be negligible.

References

A Comparative Guide to the Validation of Chiral HPLC Methods for the Enantiomeric Separation of Quinidine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective metabolism of chiral drugs is a critical aspect of pharmaceutical development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Quinidine (B1679956), a class IA antiarrhythmic agent, undergoes extensive metabolism, leading to the formation of several chiral metabolites, including (3S)-3-hydroxyquinidine and quinidine N-oxide. The accurate quantification of the enantiomers of these metabolites is crucial for understanding the drug's overall disposition and safety. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for the enantiomeric separation of chiral compounds. Method validation is essential to ensure that the analytical method is suitable for its intended purpose, providing reliable and accurate data.

This guide provides a comparative overview of key validation parameters for a chiral HPLC method for the enantiomeric separation of quinidine metabolites, in accordance with International Council for Harmonisation (ICH) guidelines.

Comparative Performance of Chiral Stationary Phases

The selection of the appropriate chiral stationary phase is the most critical factor in achieving the desired enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. For the separation of quinidine and its metabolites, both normal-phase and reversed-phase HPLC methods have been developed.

Table 1: Comparison of Chiral Stationary Phases for Quinidine Metabolite Separation (Illustrative Data)

Chiral Stationary Phase (CSP)Mobile Phase CompositionResolution (Rs) for 3-hydroxyquinidine (B22111) EnantiomersAnalysis Time (min)AdvantagesDisadvantages
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol/Trifluoroacetic Acid> 2.015High selectivity, robustRequires non-polar solvents
Amylose tris(3,5-dimethylphenylcarbamate)Acetonitrile/Methanol/Ammonium Acetate Buffer> 1.812Good for a broad range of compoundsCan be sensitive to mobile phase composition
Vancomycin-based CSPAcetonitrile/Ethanol/Triethylamine> 1.520Unique selectivity for certain compoundsLonger analysis times, potential for peak tailing
α1-acid glycoprotein (B1211001) (AGP)Phosphate Buffer/Organic Modifier> 1.718Suitable for aqueous mobile phasesLimited loading capacity

Key Validation Parameters and Experimental Protocols

The validation of a chiral HPLC method should demonstrate its specificity, linearity, accuracy, precision, and robustness.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Experimental Protocol:

    • Analyze blank plasma or a placebo formulation to ensure no interfering peaks are observed at the retention times of the enantiomers of the quinidine metabolite.

    • Spike the blank matrix with the racemate of the quinidine metabolite and any known related substances (e.g., quinidine, other metabolites) to demonstrate that the enantiomeric peaks are well-resolved from these components.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the quinidine metabolite to demonstrate that the method can separate the enantiomers from any degradation products.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards of the racemate of the quinidine metabolite in the chosen matrix, covering the expected concentration range.

    • Inject each standard in triplicate.

    • Plot the peak area of each enantiomer against its concentration and determine the linearity using the correlation coefficient (r²) of the regression line.

Table 2: Linearity Data for the Enantiomers of a Quinidine Metabolite (Illustrative Data)

ParameterEnantiomer 1Enantiomer 2
Concentration Range (ng/mL)10 - 50010 - 500
Correlation Coefficient (r²)0.99950.9992
Slope125.4123.8
Y-intercept35.742.1
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

  • Experimental Protocol:

    • Prepare quality control (QC) samples at three concentration levels (low, medium, and high) by spiking a known amount of the racemic quinidine metabolite into the matrix.

    • Analyze five replicates of each QC level.

    • Calculate the percent recovery for each enantiomer at each level.

Table 3: Accuracy (Recovery) Data for the Enantiomers of a Quinidine Metabolite (Illustrative Data)

Concentration LevelSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) - Enantiomer 1Recovery (%) - Enantiomer 1Mean Measured Concentration (ng/mL) - Enantiomer 2Recovery (%) - Enantiomer 2
Low QC3029.598.330.2100.7
Medium QC250253.1101.2248.999.6
High QC400395.899.0405.1101.3
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Experimental Protocol:

    • Repeatability: Analyze six replicate injections of a QC sample at the medium concentration level on the same day and by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment.

    • Calculate the relative standard deviation (%RSD) for the peak areas of each enantiomer.

Table 4: Precision Data for the Enantiomers of a Quinidine Metabolite (Illustrative Data)

Precision LevelParameter%RSD - Enantiomer 1%RSD - Enantiomer 2
Repeatability (Intra-day)Peak Area1.21.5
Intermediate Precision (Inter-day)Peak Area2.12.4
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Experimental Protocol:

    • Introduce small variations to the chromatographic conditions, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 1% of the organic modifier)

    • Analyze a system suitability solution under each of the modified conditions.

    • Evaluate the effect on the resolution between the enantiomers, retention times, and peak shapes.

Experimental Workflow and Signaling Pathways

The validation of a chiral HPLC method follows a logical workflow to ensure all necessary parameters are evaluated systematically.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Start MD_CSP_Selection CSP & Column Selection MD_Start->MD_CSP_Selection MD_Mobile_Phase Mobile Phase Optimization MD_CSP_Selection->MD_Mobile_Phase MD_Detection Detection Wavelength Selection MD_Mobile_Phase->MD_Detection MD_System_Suitability System Suitability Established MD_Detection->MD_System_Suitability MV_Specificity Specificity MD_System_Suitability->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_Robustness Robustness MV_Precision->MV_Robustness MV_LOD_LOQ LOD & LOQ MV_Robustness->MV_LOD_LOQ MV_Final Final Validation Report MV_LOD_LOQ->MV_Final SA_Sample_Prep Sample Preparation MV_Final->SA_Sample_Prep SA_Analysis HPLC Analysis SA_Sample_Prep->SA_Analysis SA_Data_Processing Data Processing & Reporting SA_Analysis->SA_Data_Processing

Caption: Workflow for the development and validation of a chiral HPLC method.

Alternative Methodologies

While chiral HPLC is the gold standard, other techniques can be employed for the enantiomeric separation of drug metabolites.

  • Supercritical Fluid Chromatography (SFC): Offers faster separations and reduced solvent consumption compared to HPLC.

  • Capillary Electrophoresis (CE): Requires minimal sample volume and can provide high separation efficiency. Non-aqueous capillary electrophoresis has been used for the enantioseparation of amino acid derivatives using quinine (B1679958) and its derivatives as chiral selectors.

  • Gas Chromatography (GC): Can be used for volatile and thermally stable compounds, often requiring derivatization to enhance volatility and chirality.

The choice of method depends on the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. For routine quality control and bioanalytical studies of quinidine metabolites, a validated chiral HPLC method remains the most reliable and widely accepted approach.

Comparative Analysis of Quinidine N-oxide Levels in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Quinidine (B1679956) N-oxide levels in various patient populations. Quinidine, a class IA antiarrhythmic agent, is metabolized in the liver to several metabolites, including Quinidine N-oxide. The plasma concentration of this metabolite can be influenced by a patient's underlying health status, potentially impacting the drug's overall efficacy and safety profile. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and drug development efforts.

Data Summary

Direct comparative studies on this compound levels across different patient populations are limited in the available scientific literature. However, pharmacokinetic studies of the parent drug, quinidine, provide insights into the expected alterations in metabolite concentrations. The following table summarizes the available data for healthy individuals and discusses the anticipated impact of various health conditions on this compound levels.

Patient PopulationThis compound Plasma Concentration (mg/L)Key Considerations
Healthy Volunteers 0.28 ± 0.03 (after 7-hour constant IV infusion of quinidine)[1]Baseline levels in a healthy state.
0.40 ± 0.13 (trough level after 12 oral doses of quinidine sulfate)[1]Reflects steady-state concentrations after oral administration.
Congestive Heart Failure Data not availableQuinidine clearance is reduced in patients with congestive heart failure, which may lead to abnormally high serum concentrations of the parent drug and its metabolites.[2][3]
Liver Cirrhosis Data not availableQuinidine's volume of distribution is increased in individuals with cirrhosis.[2] Patients with cirrhosis have a significantly longer quinidine half-life, which is attributed to an increased volume of distribution rather than reduced clearance.[4] This could lead to altered metabolite profiles.
Elderly Data not availableThe clearance of quinidine is reduced in the elderly population, leading to an increased half-life.[5][6][7] This age-related decline in drug elimination could result in higher levels of metabolites like this compound.
Renal Impairment Data not availableWhile most of quinidine is metabolized hepatically, about 20% is eliminated unchanged in the urine.[2] In patients with severe renal impairment, a lower dose of quinidine may be necessary, suggesting a potential for metabolite accumulation.[2] One study on cardiac patients with varying degrees of renal function found that quinidine levels were significantly higher in hemodialysis patients.[8]

Experimental Protocols

The following is a detailed methodology for the quantification of this compound in plasma and urine using High-Performance Liquid Chromatography (HPLC), a common analytical technique in pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This method allows for the specific and sensitive measurement of quinidine and its metabolites, including this compound.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 250 µL plasma sample or a 100 µL urine sample, add an internal standard.

  • Perform a single-step liquid-liquid extraction using an appropriate organic solvent.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic layer containing the analytes to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and a fluorescence detector.

  • Column: A reversed-phase column (e.g., C18).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for the specific column and analytes.

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Detection: Fluorescence detection is used for its high sensitivity and selectivity for quinidine and its metabolites. The excitation and emission wavelengths should be optimized for this compound.

3. Quantification:

  • A calibration curve is generated using standards of known this compound concentrations.

  • The peak area ratio of this compound to the internal standard is plotted against the concentration of the standards.

  • The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

Quinidine Metabolic Pathway

Quinidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[2] The following diagram illustrates the major metabolic pathways of quinidine.

Quinidine_Metabolism Quinidine Quinidine 3-Hydroxyquinidine 3-Hydroxyquinidine Quinidine->3-Hydroxyquinidine CYP3A4 This compound This compound Quinidine->this compound CYP3A4 O-desmethylquinidine O-desmethylquinidine Quinidine->O-desmethylquinidine CYP2D6 Other Metabolites Other Metabolites Quinidine->Other Metabolites CYP enzymes

Caption: Major metabolic pathways of Quinidine.

Experimental Workflow for this compound Determination

The following diagram outlines the key steps involved in the experimental workflow for quantifying this compound levels in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Collection Sample Collection Liquid-Liquid Extraction Liquid-Liquid Extraction Sample Collection->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation Fluorescence Detection Fluorescence Detection HPLC Separation->Fluorescence Detection Peak Integration Peak Integration Fluorescence Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Final Concentration Final Concentration Quantification->Final Concentration

Caption: Workflow for this compound analysis.

References

Evaluating the specificity of CYP3A4 in Quinidine N-oxide formation compared to other CYPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role of Cytochrome P450 3A4 (CYP3A4) in the N-oxidation of quinidine (B1679956), a critical metabolic pathway for this antiarrhythmic drug. By objectively comparing its performance with other CYP isoforms and presenting supporting experimental data, this document serves as a valuable resource for researchers in drug metabolism and development.

Executive Summary

The formation of Quinidine N-oxide is a notable metabolic route for quinidine. In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have demonstrated that while CYP3A4 is the primary enzyme responsible for this compound formation , other isoforms, namely CYP2C9 and CYP2E1, also contribute to a minor extent .[1] This shared catalytic activity renders quinidine N-oxidation a somewhat less specific marker for CYP3A4 activity compared to the 3-hydroxylation pathway, which is almost exclusively catalyzed by CYP3A4.[1] Understanding the relative contributions of these enzymes is crucial for predicting drug-drug interactions and inter-individual variability in quinidine metabolism.

Data Presentation: Enzyme Kinetics of this compound Formation

Enzyme SystemApparent Km (µM)Apparent Vmax (nmol/mg/h)Intrinsic Clearance (Vmax/Km) (mL/mg/h)
Human Liver Microsomes (Low-Affinity Component)76.115.90.21

Data sourced from Nielsen et al., 1999.[1]

Note: The N-oxidation of quinidine in human liver microsomes has been shown to follow two-site kinetics. The values above represent the low-affinity component of this reaction.[1] A comprehensive comparison would benefit from kinetic studies with individual recombinant CYP3A4, CYP2C9, and CYP2E1 to dissect the high- and low-affinity components and precisely quantify the contribution of each isoform.

Experimental Protocols

A detailed methodology for assessing the in vitro metabolism of quinidine to this compound is provided below. This protocol is a composite based on established practices for studying drug metabolism using human liver microsomes and recombinant CYP enzymes.

Objective: To determine the kinetic parameters (Km and Vmax) of this compound formation in the presence of human liver microsomes or specific recombinant CYP isoforms.
Materials:
  • Quinidine

  • This compound (as a reference standard)

  • Pooled Human Liver Microsomes (HLMs)

  • Recombinant human CYP3A4, CYP2C9, and CYP2E1 expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV or mass spectrometric detection

Procedure:
  • Preparation of Incubation Mixtures:

    • In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer (100 mM, pH 7.4), human liver microsomes (e.g., 0.2-0.5 mg/mL protein) or a specific recombinant CYP enzyme (e.g., 10-50 pmol/mL), and an NADPH regenerating system.

    • Prepare a range of quinidine concentrations (e.g., 1 to 500 µM) in the buffer.

  • Incubation:

    • Pre-incubate the enzyme mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding quinidine to the pre-warmed enzyme mixtures.

    • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range for product formation.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Analysis (HPLC):

    • Transfer the supernatant to HPLC vials.

    • Analyze the formation of this compound using a validated HPLC method. An example of HPLC conditions:

      • Column: C18 reverse-phase column

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

      • Flow Rate: 1 mL/min

      • Detection: UV at a specific wavelength or mass spectrometry for higher sensitivity and specificity.

    • Quantify the amount of this compound formed by comparing the peak area to a standard curve of the authentic this compound metabolite.

  • Data Analysis:

    • Calculate the rate of this compound formation (nmol/min/mg protein or nmol/min/pmol CYP).

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of quinidine and the experimental workflow for determining CYP enzyme specificity.

QuinidineMetabolism cluster_CYP3A4 CYP3A4 (Major) cluster_CYP2C9_2E1 CYP2C9 & CYP2E1 (Minor) Quinidine Quinidine cyp3a4_n N-Oxidation Quinidine->cyp3a4_n cyp3a4_h 3-Hydroxylation Quinidine->cyp3a4_h cyp2c9_2e1 N-Oxidation Quinidine->cyp2c9_2e1 N_Oxide This compound Hydroxy_Quinidine 3-Hydroxyquinidine cyp3a4_n->N_Oxide cyp3a4_h->Hydroxy_Quinidine cyp2c9_2e1->N_Oxide

Metabolic pathways of quinidine N-oxidation and 3-hydroxylation.

CYP_Specificity_Workflow start Start: Hypothesis Which CYP metabolizes Quinidine to N-oxide? incubation In Vitro Incubation with Quinidine start->incubation hlm Human Liver Microsomes (HLMs) incubation->hlm recombinant Recombinant CYPs (CYP3A4, CYP2C9, CYP2E1, etc.) incubation->recombinant analysis LC-MS/MS Analysis (Quantify this compound) hlm->analysis recombinant->analysis kinetics Enzyme Kinetic Analysis (Determine Km and Vmax) analysis->kinetics comparison Compare Catalytic Efficiencies (Vmax/Km) kinetics->comparison conclusion Conclusion: Identify primary and minor contributing CYPs comparison->conclusion

Experimental workflow for determining CYP specificity.

References

A Comparative Analysis of Quinidine N-oxide Formation: Human Liver Microsomes versus Recombinant Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common in vitro systems used to study drug metabolism: human liver microsomes (HLM) and recombinant cytochrome P450 (CYP) enzymes. We will focus on the specific metabolic pathway of quinidine (B1679956) N-oxidation, a reaction primarily catalyzed by the CYP3A4 enzyme. This analysis aims to equip researchers with the necessary information to select the most appropriate experimental system for their drug metabolism studies.

Executive Summary

The formation of quinidine N-oxide is a key metabolic pathway for the antiarrhythmic drug quinidine. Understanding the kinetics of this reaction is crucial for predicting drug-drug interactions and patient variability in drug response. This guide presents a comparative analysis of this compound formation in pooled human liver microsomes, a complex system containing a full complement of drug-metabolizing enzymes, and recombinant CYP3A4, an isolated enzyme system. While HLMs offer a more physiologically relevant environment, recombinant enzymes provide a simplified system to study the contribution of a single enzyme to a specific metabolic reaction. This guide provides detailed experimental protocols, comparative kinetic data, and visual workflows to aid in experimental design and data interpretation.

Data Presentation: Kinetic Parameters of Quinidine N-Oxidation

The following table summarizes the kinetic parameters for this compound formation in human liver microsomes. It is important to note that while CYP3A4 is the primary enzyme responsible for this reaction, minor contributions from CYP2C9 and CYP2E1 have also been observed in HLM.[1]

SystemEnzyme(s)Km (μM)Vmax (nmol/mg/h)Notes
Human Liver Microsomes (HLM)CYP3A4 (major), CYP2C9 (minor), CYP2E1 (minor)76.115.9The formation of this compound in HLM follows two-site kinetics, and the provided values are for the low-affinity component.[1]
Recombinant Human CYP3A4CYP3A4Data not available in searched literatureData not available in searched literatureWhile it is established that CYP3A4 is the most active enzyme in this compound formation, specific kinetic parameters for the reaction catalyzed by the recombinant human enzyme were not found in the reviewed literature.[1]

Experimental Protocols

This compound Formation Assay in Human Liver Microsomes

This protocol outlines the general procedure for determining the kinetic parameters of this compound formation in HLM.

a. Materials:

  • Pooled human liver microsomes (from a reputable commercial source)

  • Quinidine

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound standard

  • Internal standard (e.g., quinine)

b. Incubation:

  • Prepare a stock solution of quinidine in a suitable solvent (e.g., methanol).

  • In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration typically 0.1-0.5 mg/mL) in potassium phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes.

  • Add quinidine at various concentrations (e.g., 1-200 µM) to the microsomal suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant for HPLC analysis.

c. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 235 nm or fluorescence detection.

  • Quantification: Create a standard curve of this compound to determine the concentration of the metabolite in the samples.

This compound Formation Assay with Recombinant Human CYP3A4

This protocol describes the procedure for assessing quinidine N-oxidation using a purified, recombinant CYP3A4 enzyme system.

a. Materials:

  • Recombinant human CYP3A4 co-expressed with cytochrome P450 reductase (and cytochrome b5, optionally) in a membrane fraction (e.g., from baculovirus-infected insect cells or E. coli).

  • All other reagents as listed for the HLM assay.

b. Incubation:

  • The incubation procedure is similar to the HLM assay.

  • Reconstitute the recombinant enzyme system in potassium phosphate buffer containing a lipid source (e.g., phosphatidylcholine).

  • Use a specific concentration of recombinant CYP3A4 (e.g., 10-50 pmol/mL).

  • Follow the same steps for substrate addition, reaction initiation, incubation, and termination as described for the HLM assay.

c. HPLC Analysis:

  • The HPLC analysis method is the same as that used for the HLM samples.

Mandatory Visualizations

Metabolic Pathway of Quinidine

The following diagram illustrates the primary metabolic pathways of quinidine, including the formation of this compound, predominantly catalyzed by CYP3A4.

Quinidine_Metabolism Quinidine Metabolic Pathway Quinidine Quinidine N_Oxide This compound Quinidine->N_Oxide CYP3A4 (major) CYP2C9, CYP2E1 (minor) Hydroxy_Q 3-Hydroxyquinidine Quinidine->Hydroxy_Q CYP3A4

Caption: Primary metabolic pathways of quinidine.

Experimental Workflow for Kinetic Analysis

This diagram outlines the key steps involved in determining the kinetic parameters for this compound formation.

Experimental_Workflow Workflow for Quinidine N-Oxidation Kinetic Analysis cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, NADPH) Pre_incubation Pre-incubate Enzyme at 37°C Reagents->Pre_incubation Enzyme_Source Prepare Enzyme Source (HLM or Recombinant CYP3A4) Enzyme_Source->Pre_incubation Reaction_Start Initiate Reaction (Add NADPH) Pre_incubation->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Reaction_Stop Terminate Reaction (Add Acetonitrile) Incubate->Reaction_Stop Centrifuge Centrifuge to Pellet Protein Reaction_Stop->Centrifuge HPLC HPLC Analysis of Supernatant Centrifuge->HPLC Data_Analysis Data Analysis (Km and Vmax) HPLC->Data_Analysis

Caption: Experimental workflow for kinetic analysis.

Discussion and Conclusion

The choice between using human liver microsomes and recombinant enzymes for studying quinidine N-oxidation depends on the specific research question.

  • Human Liver Microsomes (HLM): This system provides a more physiologically relevant model as it contains a mixture of CYP enzymes and other drug-metabolizing enzymes at their native abundance. This allows for the study of potential interactions between different enzymes in the metabolism of a drug. The kinetic data from HLM reflects the overall metabolic capacity of the liver for a particular reaction. However, attributing the metabolic activity to a single enzyme can be challenging due to the presence of multiple CYPs.

  • Recombinant Enzymes: Using a specific recombinant CYP enzyme, such as CYP3A4, allows for the unambiguous determination of its role and kinetic parameters for a specific metabolic pathway. This is particularly useful for reaction phenotyping and for understanding the contribution of a single polymorphic enzyme to drug metabolism. However, this system lacks the complexity of the native cellular environment, and the kinetic parameters may not fully reflect the in vivo situation.

In the case of quinidine N-oxidation, studies with HLM have demonstrated that while CYP3A4 is the primary catalyst, other enzymes like CYP2C9 and CYP2E1 also contribute.[1] To fully dissect the individual contributions, experiments with recombinant forms of each of these enzymes would be necessary. The lack of readily available kinetic data for this compound formation by recombinant human CYP3A4 highlights a gap in the current literature and an opportunity for future research to provide a more complete picture of this metabolic pathway.

References

Validation of Analytical Method for Quinidine N-oxide: A Comparative Guide to ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of an analytical method for Quinidine (B1679956) N-oxide, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] It is intended for researchers, scientists, and drug development professionals to ensure that the analytical procedures used for the quality control of pharmaceutical substances are reliable, reproducible, and fit for their intended purpose.[4] This document presents a comparative analysis of a typical High-Performance Liquid Chromatography (HPLC) method with potential alternative methods, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Method Validation Parameters

The following table summarizes the validation parameters for an analytical method for Quinidine N-oxide, with a comparison to a validated method for the parent drug, Quinidine, and typical performance characteristics for a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method used for similar N-oxide compounds.[6]

Validation ParameterICH Guideline RequirementTypical HPLC Method for this compound (Hypothetical Data)Validated HPLC Method for Quinidine[7]Typical LC-MS/MS Method for N-Oxides[6]
Specificity The method should unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]No interference from placebo, known impurities, or degradation products at the retention time of the analyte peak.Specific to Quinidine in the presence of its impurities and excipients.High selectivity with no interferences observed at the analyte's retention time and m/z transition.
Linearity (r²) A linear relationship should be established across the range of the analytical procedure. The correlation coefficient should be evaluated.[2]≥ 0.9990.999≥ 0.99
Range (µg/mL) The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]10 - 15020 - 600.05 - 5.0 (µg/kg)
Accuracy (% Recovery) The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]98.0 - 102.0%99.77% (mean recovery)80 - 120%
Precision (%RSD)
- RepeatabilityThe precision under the same operating conditions over a short interval of time.≤ 2.0%0.2%≤ 15%
- Intermediate PrecisionExpresses within-laboratories variations: different days, different analysts, different equipment, etc.≤ 2.0%0.1%≤ 15%
Limit of Detection (LOD) (µg/mL) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.0.10.0010.01 - 1.0 (µg/kg)
Limit of Quantitation (LOQ) (µg/mL) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.0.3Not Reported0.05 - 5.0 (µg/kg)
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]No significant change in results with minor variations in mobile phase composition (±2%), pH (±0.1), flow rate (±0.1 mL/min), and column temperature (±2°C).Robust with changes in mobile phase (±5%) and flow rate.[7]Typically evaluated during method development.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol describes a typical reversed-phase HPLC method for the quantification of this compound in a pharmaceutical formulation.

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 20 µL.

1.2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of diluent (e.g., mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 10 to 150 µg/mL.

  • Sample Preparation: Crush tablets or dissolve the capsule content equivalent to a certain amount of the active pharmaceutical ingredient (API) in the diluent. Sonicate and filter the solution to obtain a clear sample solution with a target concentration within the calibration range.

1.3. Validation Experiments:

  • Specificity: Inject the diluent, a placebo solution, and a sample solution spiked with known impurities and degradation products to assess for any interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Analyze a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of the standard solution at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary chromatographic conditions such as mobile phase composition, pH, flow rate, and column temperature and observe the effect on the system suitability parameters (e.g., peak area, retention time, tailing factor).

Alternative Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For lower concentration levels or for analysis in complex matrices like plasma or urine, an LC-MS/MS method offers higher sensitivity and selectivity.[6][8]

2.1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or HILIC column.

  • Mobile Phase: A gradient elution with mobile phases typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound and an internal standard.

2.2. Sample Preparation:

  • For biological samples, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is typically required.[8]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound according to ICH guidelines.

Analytical Method Validation Workflow start Start: Define Analytical Method for this compound protocol Develop Validation Protocol (ICH Q2(R2)) start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Method Validated documentation->end

Caption: Workflow of the analytical method validation process.

Signaling Pathway (Illustrative Example)

While this compound itself is a metabolite and not directly involved in a signaling pathway in the same way a primary drug is, its parent compound, Quinidine, has well-known effects on cardiac ion channels. The following diagram illustrates a simplified representation of the mechanism of action of Quinidine.

Quinidine Mechanism of Action quinidine Quinidine na_channel Voltage-gated Sodium Channels quinidine->na_channel Blocks k_channel Potassium Channels quinidine->k_channel Blocks ca_channel Calcium Channels quinidine->ca_channel Blocks phase0 Phase 0 Depolarization (Reduced) na_channel->phase0 repolarization Repolarization (Prolonged) k_channel->repolarization action_potential Action Potential Duration (Increased) phase0->action_potential repolarization->action_potential

Caption: Simplified mechanism of action of Quinidine.

References

A Guide to Inter-Laboratory Comparison of Quinidine N-oxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and evaluating inter-laboratory variability in the quantification of Quinidine (B1679956) N-oxide, a major metabolite of the antiarrhythmic drug quinidine. Accurate and reproducible measurement of this metabolite is crucial for pharmacokinetic studies and clinical drug monitoring. This document outlines a model for a proficiency testing scheme, presents hypothetical comparative data, and details a standard analytical protocol.

Introduction

Quinidine N-oxide is a significant metabolite of quinidine. The precise quantification of drug metabolites is a critical aspect of drug development, contributing to pharmacokinetic, toxicokinetic, and efficacy assessments.[1][2] To ensure that data generated across different analytical laboratories are reliable and comparable, inter-laboratory comparison studies or proficiency tests are essential. These studies help identify potential systematic biases, assess the robustness of analytical methods, and encourage the standardization of protocols. This guide is based on the principles outlined in international guidelines for bioanalytical method validation, such as the ICH M10 guideline.[2][3][4][5]

Hypothetical Inter-Laboratory Study Design

To illustrate a comparative analysis, we present data from a hypothetical study involving four distinct laboratories (Lab A, Lab B, Lab C, Lab D). Each laboratory was supplied with identical batches of human plasma samples, spiked with this compound at three known concentration levels:

  • Low Quality Control (LQC): 15 ng/mL

  • Medium Quality Control (MQC): 75 ng/mL

  • High Quality Control (HQC): 150 ng/mL

Each laboratory was instructed to perform five replicate measurements at each concentration level using their in-house, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, following the general principles of the protocol detailed below.

Data Presentation: Comparative Results

The performance of each laboratory was evaluated based on accuracy (proximity to the nominal concentration) and precision (reproducibility of measurements, expressed as the coefficient of variation, %CV). The summarized results are presented below.

LaboratoryNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Standard Deviation (ng/mL)Accuracy (%)Precision (%CV)
Lab A 15.0 (LQC)15.30.61102.0%4.0%
75.0 (MQC)76.12.28101.5%3.0%
150.0 (HQC)148.55.1999.0%3.5%
Lab B 15.0 (LQC)16.11.29107.3%8.0%
75.0 (MQC)78.84.73105.1%6.0%
150.0 (HQC)156.09.36104.0%6.0%
Lab C 15.0 (LQC)13.10.7287.3%5.5%
75.0 (MQC)66.93.0189.2%4.5%
150.0 (HQC)132.37.2888.2%5.5%
Lab D 15.0 (LQC)14.70.9698.0%6.5%
75.0 (MQC)72.84.3797.1%6.0%
150.0 (HQC)145.57.2897.0%5.0%

Analysis of Results:

  • Lab A demonstrates high accuracy and precision, with results closely aligning with the nominal concentrations and low variability.

  • Lab B shows a consistent positive bias, suggesting a potential issue with calibration standard preparation or instrument calibration. Precision is acceptable but higher than Lab A.

  • Lab C exhibits a consistent negative bias, indicating a systematic error such as incomplete sample extraction or analyte degradation.

  • Lab D performs well, with high accuracy and acceptable precision, though with slightly more variability than Lab A.

Experimental Protocols

A validated, robust analytical method is the foundation for reproducible results. While specific methods for this compound exist[6][7], the following section details a representative LC-MS/MS protocol that can be used as a standard.

1. Materials and Reagents:

  • This compound reference standard (purity >95%)[8][9]

  • Quinidine-d3 N-oxide (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA anticoagulant)

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of internal standard (IS) working solution (e.g., 200 ng/mL Quinidine-d3 N-oxide in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 341.2 m/z -> Q3: 323.2 m/z[10]

    • IS (Quinidine-d3 N-oxide): Q1: 344.2 m/z -> Q3: 326.2 m/z

4. Data Analysis:

  • Peak area integration is performed using the instrument's software (e.g., Sciex Analyst, MassLynx).

  • A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

  • A weighted (1/x²) linear regression is used to fit the curve.

  • The concentrations of the quality control and unknown samples are calculated from the regression equation.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the quantification of this compound in plasma samples.

G Experimental Workflow for this compound Quantification A Sample Receipt & Login B Plasma Sample Thawing & Aliquoting (100 µL) A->B C Addition of Internal Standard B->C D Protein Precipitation (Acetonitrile) C->D E Centrifugation & Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Processing (Peak Integration & Calibration) F->G H Result Calculation & Reporting G->H

Caption: Bioanalytical workflow from sample receipt to final result reporting.

Conclusion

This guide highlights the importance of inter-laboratory comparisons for ensuring the quality and consistency of bioanalytical data. The hypothetical data demonstrates how such studies can reveal systematic biases and differences in precision among labs. Adherence to standardized and thoroughly validated analytical protocols, such as the representative LC-MS/MS method described, is paramount for minimizing variability and ensuring that data from different sources can be reliably compared and integrated in support of drug development and regulatory decisions.[4]

References

Safety Operating Guide

Safe Disposal of Quinidine N-oxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Quinidine (B1679956) N-oxide, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Before handling Quinidine N-oxide, ensure the following personal protective equipment is worn:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes and airborne particles.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent skin contact and potential allergic reactions.[1][2][3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4]To avoid inhalation of dust or aerosols.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through a designated hazardous waste program.[5] Do not dispose of this compound down the drain or in regular trash.[6][7]

  • Waste Identification and Segregation:

    • Treat all solid this compound and any contaminated materials (e.g., weighing boats, pipette tips, gloves) as hazardous waste.[7][8]

    • Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.[8][9] Specifically, keep it separate from strong oxidizing agents.[4]

  • Containerization:

    • Use a dedicated, properly sealed, and clearly labeled hazardous waste container.[8][9] The container must be compatible with the chemical and in good condition.[8]

    • The container should not be filled to more than 90% of its capacity to allow for expansion and prevent spills.[7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[8][9]

    • The label must include the full chemical name ("this compound") and a description of its hazards (e.g., "Toxic," "Skin Sensitizer").[9]

    • Indicate the accumulation start date on the label.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

    • The SAA should be a secure location, such as a designated area within a fume hood or a secondary containment bin on a workbench, away from general traffic.[7][9]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if there is a risk of dust inhalation.[3]

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[3][4] Avoid generating dust.[3][4]

    • Dampening the spilled solid with a suitable solvent, such as acetone, can help to minimize dust generation during cleanup.[2]

    • Clean the spill area with a detergent solution and water.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Quinidine_N_Oxide_Disposal_Workflow cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: this compound waste generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select a compatible, sealable hazardous waste container ppe->container labeling Label container: 'Hazardous Waste' 'this compound' Hazards & Date container->labeling saa Store in designated Satellite Accumulation Area (SAA) labeling->saa pickup Arrange for pickup by EHS or licensed contractor saa->pickup end End: Waste properly disposed pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use. [1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling Quinidine N-oxide. The following PPE should be worn to prevent skin and eye contact, inhalation, and ingestion.[5][6][7][8]

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][6][7]
Hand Protection Chemically resistant, powder-free, disposable glovesDouble gloving is recommended.[8][9] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[8][10]
Skin and Body Protection Impervious, disposable gown with long sleeves and tight-fitting cuffs; Lab coatGowns should be made of materials like polyethylene-coated polypropylene.[10] Lab coats should be worn over personal clothing. Contaminated clothing must be removed immediately and decontaminated before reuse.[4]
Respiratory Protection NIOSH-certified N95 respirator or higherRequired when handling the powder outside of a chemical fume hood or biological safety cabinet, and during spill cleanup to avoid inhaling dust.[8][10] Surgical masks do not offer adequate protection.[10]
Foot Protection Closed-toe shoes and shoe coversShoe covers should be worn in designated areas and removed when exiting to prevent the spread of contamination.[8]

Operational Plans: Safe Handling and Storage

Proper handling and storage protocols are essential to maintain the chemical's integrity and prevent accidental exposure.[7]

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a Class II or III biological safety cabinet.[5][7][10]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6][7]

  • Aerosol Prevention: Avoid the formation of dust and aerosols.[5][6][7]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[4][7] Do not eat, drink, or smoke in areas where the chemical is used.[4][7]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

  • Temperature: Store at refrigerator temperatures (2-8°C) for long-term stability.[1]

  • Light: Protect from light.[5]

  • Incompatibilities: Store away from strong oxidizing agents.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3]

  • Chemical Waste: Collect waste material in a designated, labeled, and sealed container. This includes unused product and contaminated disposable materials like gloves, gowns, and absorbent pads.

  • Contaminated Packaging: Dispose of contaminated packaging as hazardous waste.[3]

  • Aqueous Solutions: Quinidine-containing solutions should not be disposed of via wastewater systems.[3]

  • Disposal Method: Hazardous waste should be delivered to a licensed incineration plant.[3]

Emergency Procedures: Spill and Exposure Response

A swift and organized response is critical in the event of a spill or exposure.

Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection, before entering the spill area.

  • Containment: For solid spills, dampen the material with a suitable solvent like acetone (B3395972) to prevent dust from becoming airborne.[4][11]

  • Collection: Carefully sweep or vacuum the dampened material into a suitable, labeled container for hazardous waste disposal.[6] Use absorbent paper dampened with acetone to pick up any remaining residue.[4][11]

  • Decontamination: Wash the spill area with a soap and water solution.[4][11]

  • Disposal: Seal all contaminated materials (absorbent paper, clothing, etc.) in a vapor-tight plastic bag for disposal.[4][11]

Spill_Cleanup_Workflow cluster_prep Immediate Actions cluster_cleanup Containment & Cleanup cluster_post Final Steps Evacuate 1. Evacuate Area Don_PPE 2. Don Full PPE (Gloves, Gown, Goggles, Respirator) Ventilate 3. Ensure Ventilation Dampen 4. Dampen Solid Spill (e.g., with acetone) Ventilate->Dampen Collect 5. Collect Material (Sweep/Vacuum) Dampen->Collect Wipe 6. Wipe Residue (Dampened absorbent paper) Collect->Wipe Decontaminate 7. Clean Surface (Soap and water) Wipe->Decontaminate Package_Waste 8. Package All Waste (Seal in labeled container) Decontaminate->Package_Waste Dispose 9. Dispose as Hazardous Waste Package_Waste->Dispose Doff_PPE 10. Doff PPE Correctly Dispose->Doff_PPE Wash_Hands 11. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for managing a chemical spill of this compound.

First Aid Measures:

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[5] Seek immediate medical attention.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][12] Seek medical attention if irritation or a rash occurs.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[12]

References

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